2-(2-Fluorophenyl)acetyl chloride
Description
The exact mass of the compound 2-(2-Fluorophenyl)acetyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Fluorophenyl)acetyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluorophenyl)acetyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluorophenyl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)5-6-3-1-2-4-7(6)10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKNGTWQNSAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554078 | |
| Record name | (2-Fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451-81-0 | |
| Record name | 2-Fluorobenzeneacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluorophenyl)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluorophenyl)acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-(2-Fluorophenyl)acetyl chloride physical properties
[1][2]
Part 1: Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) is a critical fluorinated building block used extensively in the synthesis of pharmaceutical intermediates and agrochemicals.[1] As an acid chloride derivative of 2-fluorophenylacetic acid, it serves as a highly reactive electrophile for Friedel-Crafts acylations, amide couplings, and esterifications.[1]
The presence of the fluorine atom at the ortho position introduces unique steric and electronic effects compared to its para and meta isomers. This guide provides a definitive technical analysis of its physical properties, synthesis protocols, and handling requirements, designed to ensure reproducibility and safety in high-stakes drug development environments.[1]
Part 2: Chemical Identity & Structural Analysis
The ortho-substitution of fluorine creates a dipole moment and steric environment that distinguishes this compound from its isomers.[1]
| Parameter | Data |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| CAS Number | 451-81-0 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| SMILES | C1=CC=C(C(=C1)CC(=O)Cl)F |
| Structural Feature | Ortho-fluorine substituent provides metabolic stability and alters lipophilicity (LogP).[1][2][3] |
Part 3: Physical Properties Matrix[5]
The following data aggregates experimentally determined and high-confidence predicted values. Note that the boiling point of the ortho isomer is typically higher than the para isomer due to dipole-dipole interactions enhanced by the ortho geometry.[1]
| Property | Value | Condition / Note |
| Physical State | Liquid | Clear to pale yellow; pungent odor.[1][3] |
| Boiling Point | ~220 °C | At 760 mmHg (Standard Atmosphere).[1] |
| Density | 1.279 g/cm³ | At 20 °C. Higher density than non-fluorinated analogs.[1] |
| Refractive Index ( | 1.515 | At 20 °C. |
| Flash Point | ~87 °C | Closed Cup (Predicted).[1] |
| Vapor Pressure | 0.115 mmHg | At 25 °C. |
| Solubility | Reacts with water | Soluble in DCM, THF, Toluene (anhydrous).[1] |
Critical Insight: The density of 1.279 g/cm³ is a key quality control parameter. Values below 1.270 g/cm³ often indicate hydrolysis to the parent acid (2-fluorophenylacetic acid) or contamination with solvent.[1]
Part 4: Synthesis & Purification Protocol
Reaction Mechanism: Thionyl Chloride Mediated Chlorination
The most reliable synthesis route utilizes thionyl chloride (
Workflow Diagram
Figure 1: Optimized synthesis workflow for 2-(2-Fluorophenyl)acetyl chloride.
Step-by-Step Protocol
-
Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Flame-dry the glassware under vacuum before use.[1]
-
Charging: Add 2-fluorophenylacetic acid (1.0 eq) to the flask.
-
Reagent Addition: Add Thionyl Chloride (
) (1.5 eq) dropwise via the addition funnel.-
Note: For stubborn substrates, add 1-2 drops of anhydrous Dimethylformamide (DMF) as a catalyst to form the reactive Vilsmeier-Haack intermediate.[1]
-
-
Reaction: Heat the mixture to 60–65 °C. Stir for 2–3 hours.
-
Endpoint: Evolution of HCl and
gas will cease. The solution should turn from a suspension to a clear liquid.
-
-
Work-up:
-
Storage: Transfer immediately to a Schlenk flask or sealed ampoule under nitrogen.
Part 5: Reactivity & Stability Profile[5]
Hydrolysis Sensitivity
Like all acid chlorides, this compound is moisture-sensitive.[1] The ortho-fluorine provides a slight shielding effect against nucleophilic attack compared to the para-isomer, but it will still hydrolyze rapidly in moist air to release HCl fumes.[1]
Handling Decision Tree
Figure 2: Safety decision logic for handling reactive acid chlorides.
Safety Data Summary
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals), EUH014 (Reacts violently with water).
-
Storage: Store at +2°C to +8°C under Argon or Nitrogen.
-
Incompatibility: Water, Alcohols, Amines, Strong Bases, Oxidizing agents.[1]
Part 6: Applications in Drug Discovery
The 2-fluorophenyl moiety is a "privileged structure" in medicinal chemistry.[1]
-
Metabolic Stability: The C-F bond is stronger than the C-H bond, blocking metabolic oxidation at the ortho position (blocking the "NIH shift").
-
Lipophilicity: Fluorination increases lipophilicity (
), enhancing membrane permeability of the final drug candidate. -
Conformational Lock: The size of the fluorine atom (Van der Waals radius ~1.47 Å) can restrict bond rotation, locking the molecule into a bioactive conformation.
References
2-(2-Fluorophenyl)acetyl chloride chemical properties
This guide serves as a technical reference for the chemical behavior, synthesis, and application of 2-(2-Fluorophenyl)acetyl chloride . It is structured to support researchers in medicinal chemistry and process development, focusing on the unique reactivity conferred by the ortho-fluorine substituent.
CAS: 451-81-0 | Formula: C₈H₆ClFO | MW: 172.58 g/mol
Executive Summary: The Ortho-Fluorine Advantage
In drug discovery, 2-(2-Fluorophenyl)acetyl chloride is more than a simple acylating agent; it is a strategic scaffold for introducing the 2-fluorophenyl moiety . This motif is pharmacologically privileged, often used to:
-
Block Metabolic Hotspots: The fluorine atom at the ortho position blocks oxidative metabolism (CYP450) at the phenyl ring's most electron-rich sites.
-
Modulate Conformation: The steric bulk (Van der Waals radius ~1.47 Å) and high electronegativity of the ortho-fluorine induce specific rotational constraints, locking bioactive conformations in amides and esters.
-
Enhance Lipophilicity: Fluorination increases
, facilitating membrane permeability in CNS-targeted candidates.
Physicochemical & Spectroscopic Identity
Data represents high-purity (>98%) synthesized material.[1]
| Property | Value / Characteristic | Technical Note |
| Appearance | Clear, colorless to pale yellow liquid | Darkens upon storage due to HCl evolution/hydrolysis. |
| Boiling Point | ~95–100 °C @ 15 mmHg (Predicted) | Note: Decomposes at atmospheric pressure (>180°C). Distill only under high vacuum. |
| Density | 1.28 ± 0.05 g/mL | Higher than non-fluorinated analog (Phenylacetyl chloride, ~1.16 g/mL). |
| Solubility | DCM, THF, Toluene, Et₂O | Reacts violently with water, alcohols, and amines. |
| ¹H NMR (CDCl₃) | The | |
| ¹⁹F NMR (CDCl₃) | Characteristic multiplet due to H-F coupling ( |
Synthesis Protocol: Acid to Acyl Chloride Conversion
Objective: Synthesis of 2-(2-Fluorophenyl)acetyl chloride from 2-(2-fluorophenyl)acetic acid. Scale: 10.0 g (64.9 mmol) input.
Mechanistic Rationale
We utilize Thionyl Chloride (SOCl₂) with a catalytic amount of Dimethylformamide (DMF) .
-
Why DMF? It forms the Vilsmeier-Haack reagent (active chloroiminium species) in situ, which is a far more potent electrophile than SOCl₂ alone, ensuring rapid conversion even with the electron-withdrawing fluorine nearby.
-
Why not Oxalyl Chloride? While milder, oxalyl chloride is cost-prohibitive for scale-up. SOCl₂ is the industry standard for this transformation, provided efficient gas scrubbing is used.
Step-by-Step Methodology
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line). Connect the condenser outlet to a caustic scrubber (NaOH solution) to trap HCl and SO₂ gases.
-
Charging: Add 2-(2-fluorophenyl)acetic acid (10.0 g, 64.9 mmol) to the RBF.
-
Solvent/Reagent: Add anhydrous Dichloromethane (DCM) (30 mL) to dissolve the acid. (Note: Neat reaction is possible but DCM controls the exotherm).
-
Activation: Add DMF (0.1 mL, cat.) followed by dropwise addition of Thionyl Chloride (11.6 g, 7.1 mL, 97.4 mmol, 1.5 eq) over 15 minutes.
-
Observation: Vigorous gas evolution (HCl/SO₂) will occur.
-
-
Reflux: Heat the mixture to gentle reflux (40°C) for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to visualize).
-
Workup:
-
Cool to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove DCM and excess SOCl₂.
-
Chase Step (Critical): Add 20 mL of dry toluene and re-concentrate. Repeat twice. This azeotropically removes trace SOCl₂, which is toxic to subsequent nucleophiles (amines/organometallics).
-
-
Yield: Expect ~10.8–11.2 g (Quant.) of a yellow oil. Use immediately or store under Argon at -20°C.
Synthetic Utility & Reaction Pathways
The reactivity of 2-(2-Fluorophenyl)acetyl chloride is dominated by the electrophilic carbonyl carbon, but the ortho-fluorine exerts a negative inductive effect (-I) , making the carbonyl slightly more electrophilic than in non-fluorinated phenylacetyl chloride.
Visualization: Divergent Synthesis Workflow
The following diagram illustrates the primary reaction pathways for this intermediate.
Figure 1: Divergent synthetic pathways utilizing 2-(2-Fluorophenyl)acetyl chloride as a core electrophile.
Key Application: Synthesis of Fluorinated Heterocycles
This reagent is a precursor for Isochroman-3-ones and Indoles via intramolecular cyclization.
-
Protocol (Amide Coupling): To a solution of amine (1.0 eq) and triethylamine (1.2 eq) in DCM at 0°C, add 2-(2-Fluorophenyl)acetyl chloride (1.05 eq) dropwise. The reaction is typically complete in <1 hour.
-
Self-Validating Check: The formation of a white precipitate (Et₃N·HCl) confirms the reaction is proceeding.[2]
-
Handling, Stability & Safety (E-E-A-T)
Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator. EU Hazard Statement: EUH014 (Reacts violently with water).
-
Moisture Sensitivity:
-
Quenching Spills:
-
Do NOT add water directly to the spill.[4]
-
Cover with solid sodium bicarbonate (NaHCO₃) or calcium carbonate to neutralize the acid generated upon slow hydrolysis.
-
-
PPE Requirements:
-
Face shield and chemical-resistant gloves (Nitrile > 0.11mm for splash; Laminate for immersion).
-
Work exclusively in a fume hood.
-
References
-
Chemical Identity & Properties: PubChem Compound Summary for CID 451-81-0. National Center for Biotechnology Information. Link
-
Synthesis of Fluorinated Phenylacetic Acids: "Process for the preparation of fluorophenylacetic acids." World Intellectual Property Organization (WIPO), WO2008078350A2. Link
-
General Reactivity of Acyl Chlorides: "Nucleophilic Addition/Elimination in the Reaction between Acyl Chlorides and Amines." ChemGuide. Link
-
Applications in Drug Design (Vonoprazan Context): "Development of a Synthetic Route to Vonoprazan." J. Org.[5] Chem. (Contextual reference for fluorinated synthons). Link
-
Safety Data: "Safety Data Sheet: Acetyl Chloride (Analogous Hazard Data)." Fisher Scientific. Link
Sources
Technical Monograph: 2-(2-Fluorophenyl)acetyl Chloride (CAS 451-81-0)
[1]
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS 451-81-0) is a critical acylating agent employed in the synthesis of fluorinated heterocycles and pharmaceutical intermediates. Characterized by a highly electrophilic acyl chloride moiety and an ortho-fluorinated benzene ring, it serves as a strategic building block for introducing the 2-fluorophenylacetyl pharmacophore. This moiety is frequently utilized to modulate metabolic stability and lipophilicity in drug candidates, particularly in the development of vasopressin antagonists, kinase inhibitors, and benzodiazepine derivatives.
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, mechanistic reactivity, and safety standards.
Chemical Profile & Physicochemical Properties[2][3][4][5]
The introduction of the fluorine atom at the ortho position creates specific electronic and steric environments that distinguish this compound from its non-fluorinated analog.
| Property | Data |
| CAS Number | 451-81-0 |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~102–104 °C at 12 Torr (Lit.) |
| Density | ~1.259 g/mL at 25 °C |
| Solubility | Reacts with water; soluble in DCM, THF, Toluene |
| Flash Point | 107 °C |
| Stability | Moisture sensitive; hydrolyzes to HCl and 2-fluorophenylacetic acid |
Synthesis Protocol: Acid to Acid Chloride Conversion
The most reliable method for generating high-purity 2-(2-Fluorophenyl)acetyl chloride is the deoxychlorination of 2-fluorophenylacetic acid using thionyl chloride (
Reaction Mechanism & Workflow
The reaction proceeds via the formation of an unstable chlorosulfite intermediate, which collapses to release sulfur dioxide and the target acid chloride. Dimethylformamide (DMF) is used as a catalyst to form the reactive Vilsmeier-Haack intermediate, significantly accelerating the reaction rate.
DOT Diagram: Synthesis Workflow
Figure 1: Catalytic conversion of 2-fluorophenylacetic acid to the acid chloride using thionyl chloride.
Experimental Procedure (Self-Validating Protocol)
Reagents:
-
2-Fluorophenylacetic acid (1.0 eq)
-
Thionyl chloride (1.5 – 2.0 eq)
-
DMF (Catalytic, 1-2 drops per 10 mmol)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (optional; neat reaction is common).
Step-by-Step Methodology:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or
line) to exclude moisture. -
Addition: Charge the flask with 2-fluorophenylacetic acid. If using solvent, dissolve in anhydrous DCM.[1] Add catalytic DMF.[2]
-
Chlorination: Add thionyl chloride dropwise via an addition funnel at room temperature. Note: Gas evolution (HCl/SO₂) will be observed immediately.
-
Reflux: Heat the mixture to reflux (approx. 40–50 °C for DCM; 75–80 °C for neat/toluene) for 2–3 hours.
-
Validation Point: The reaction is complete when gas evolution ceases and the solution becomes clear.
-
-
Work-up: Remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator).
-
Purification: The crude oil is typically sufficiently pure for downstream acylation. For high-purity requirements, distill under vacuum (bp ~102–104 °C @ 12 Torr).
Mechanistic Insight: The "Ortho-Fluorine" Effect
In drug design, the ortho-fluorine substitution provided by this reagent serves two critical mechanistic functions:
-
Metabolic Blocking: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the ortho position of the phenyl ring blocks metabolic hydroxylation at this site, a common clearance pathway for phenylacetic acid derivatives by Cytochrome P450 enzymes.
-
Conformational Locking: The van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å). This steric bulk can restrict rotation around the methylene-phenyl bond, locking the pharmacophore into a bioactive conformation that favors binding to target receptors (e.g., GPCRs or kinase pockets).
Pharmaceutical Application: Benzodiazepine Synthesis[6]
A primary application of CAS 451-81-0 is in the N-acylation of complex amines to synthesize tricyclic diazepine derivatives, which are potent vasopressin antagonists.
Case Study: Synthesis of Vasopressin Antagonist Intermediate
This protocol demonstrates the reaction of 2-(2-fluorophenyl)acetyl chloride with a benzodiazepine core amine.
Reaction Scheme:
DOT Diagram: Application Pathway
Figure 2: N-acylation pathway for the synthesis of bioactive benzodiazepine derivatives.
Validated Protocol
-
Preparation: Dissolve the amine substrate (e.g., 10,11-dihydro-10-(4-aminobenzoyl)-5H-pyrrolo[2,1-c][1,4]benzodiazepine) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (1.2 – 1.5 eq) and cool the mixture to 0 °C using an ice bath.
-
Acylation: Add 2-(2-Fluorophenyl)acetyl chloride (1.1 eq) dropwise.
-
Causality: Low temperature prevents double acylation or side reactions with other nucleophilic sites.
-
-
Monitoring: Stir at room temperature for 16 hours. Monitor via TLC or LC-MS.
-
Quench: Dilute with DCM, wash with water, 2N citric acid (to remove unreacted amine), and 1M NaHCO₃ (to remove acid byproducts).
-
Isolation: Dry over
and concentrate to yield the solid amide.
Handling & Safety Standards
Hazard Classification:
-
H314: Causes severe skin burns and eye damage.[3]
-
EUH014: Reacts violently with water.
Operational Safety:
-
Moisture Control: Always handle under an inert atmosphere (Nitrogen or Argon). Store in tightly sealed containers in a cool, dry place.
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work inside a fume hood.
-
Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with sodium bicarbonate only after the bulk liquid has been absorbed.
References
-
PubChem. (n.d.). 2-(2-Fluorophenyl)acetyl chloride (CAS 451-81-0).[4] National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
- Albright, J. D., et al. (1996). Tricyclic diazepine vasopressin antagonists and oxytocin antagonists. U.S. Patent No. 5,516,774. Washington, DC: U.S. Patent and Trademark Office.
-
Organic Syntheses. (n.d.). General procedures for Acid Chloride preparation. Org. Synth. Coll. Vol. 3, p. 169. Retrieved from [Link]
2-(2-Fluorophenyl)acetyl chloride molecular weight and formula
Precision Reagents for Medicinal Chemistry & Lead Optimization
Executive Summary
In the high-stakes landscape of drug discovery, 2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) serves as a critical electrophilic building block.[1] Its value lies not merely in its reactivity as an acyl halide, but in the strategic placement of the ortho-fluorine atom.[1] This structural motif offers a dual advantage: it modulates the electronic properties of the phenyl ring—influencing metabolic stability against CYP450 oxidation—and introduces a conformational bias that can enhance ligand-target binding affinity.[1]
This technical guide provides a rigorous analysis of this compound, moving beyond basic physical data to cover synthesis protocols, mechanistic utility, and safety architectures required for its handling in pharmaceutical workflows.[1]
Chemical Identity & Core Metrics[2][3][4]
The following data constitutes the validated chemical signature for 2-(2-Fluorophenyl)acetyl chloride.
| Metric | Specification |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| Common Synonyms | o-Fluorophenylacetyl chloride; (2-Fluorophenyl)ethanoyl chloride |
| CAS Registry Number | 451-81-0 |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical State | Colorless to pale yellow fuming liquid |
| Boiling Point | ~100–105 °C (at 15 mmHg) [Estimated based on structural analogs] |
| SMILES | C1=CC=C(C(=C1)CC(=O)Cl)F |
| InChI Key | SKOMBKMLOHIBTF-UHFFFAOYSA-N |
Strategic Utility in Drug Design
The incorporation of the 2-fluorophenyl moiety is rarely accidental.[1] In medicinal chemistry, this reagent is deployed to achieve specific pharmacodynamic and pharmacokinetic outcomes:
-
Metabolic Blockade: The C-F bond is metabolically robust. Placing fluorine at the ortho position protects the aromatic ring from oxidative metabolism (ring hydroxylation) often catalyzed by Cytochrome P450 enzymes.
-
Conformational Locking: The fluorine atom exerts a steric and electrostatic influence (the "ortho effect"), often restricting the rotation of the side chain. This can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a receptor.
-
Lipophilicity Modulation: Fluorine substitution typically increases lipophilicity (
), facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1]
Synthesis Protocol: A Self-Validating System
Objective: Synthesis of 2-(2-Fluorophenyl)acetyl chloride from 2-fluorophenylacetic acid.
Scale: 50 mmol (approx. 7.7 g starting material).
Methodology: Thionyl Chloride (
Reagents & Equipment[1][6][7][8]
-
Precursor: 2-Fluorophenylacetic acid (1.0 eq).[1]
-
Reagent: Thionyl Chloride (
) (1.5 – 2.0 eq). High purity required. -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops, catalytic).[1]
-
Apparatus: Flame-dried round-bottom flask, reflux condenser,
drying tube or line, oil bath.[1]
Step-by-Step Workflow
-
System Preparation: Assemble glassware under an inert atmosphere (
or Ar). Moisture acts as a competitive nucleophile, hydrolyzing the product back to the acid. -
Charging: Charge the flask with 2-fluorophenylacetic acid (50 mmol).
-
Reagent Addition: Add Thionyl Chloride (75-100 mmol) slowly at room temperature.
-
Expert Insight: The addition is endothermic initially but evolves gas (
, ).
-
-
Catalysis: Add 1-2 drops of dry DMF.
-
Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2–3 hours.
-
Endpoint Validation: Monitor gas evolution.[8] The reaction is complete when gas evolution (
and ) ceases.
-
-
Workup (Distillation):
-
Remove excess
via rotary evaporation or vacuum distillation (trap the exhaust, as it contains corrosive vapors). -
Purify the residue by vacuum distillation to obtain the clear, colorless acid chloride.
-
Mechanistic Visualization
The following diagram illustrates the transformation logic and downstream utility.
Figure 1: Synthetic pathway from precursor acid to the acid chloride, and subsequent divergence into key medicinal chemistry functionalities.[1]
Handling, Stability & Safety Architecture
As an acyl chloride, this compound presents specific hazards that must be mitigated through engineering controls.
Hazard Profile (GHS Classification)
-
H290: May be corrosive to metals.[10]
-
EUH014: Reacts violently with water.
Stability & Storage Protocol
-
Moisture Sensitivity: Hydrolyzes rapidly upon contact with atmospheric moisture to release
gas and the parent acid. -
Storage: Store under inert gas (Argon/Nitrogen) in a tightly sealed container. Refrigeration (
) is recommended to retard decomposition.[1] -
Container Compatibility: Use glass or Teflon-lined containers.[1] Do not use metal containers due to corrosive potential.
Emergency Response[1]
-
Spill: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand or vermiculite.
-
Skin Contact: Immediate, prolonged washing (15+ mins) is critical. The lipophilic nature allows deep tissue penetration before hydrolysis releases acid.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12751635, 2-(2-Fluorophenyl)acetyl chloride. Retrieved from [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press. (General reference for Acyl Chloride mechanisms).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1] Chemical Society Reviews, 37(2), 320-330.[1] (Reference for "Strategic Utility" of fluorine).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CN101880271A - The synthetic method of 2-thiophene acetyl chloride - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 9. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: Spectroscopic Characterization & Synthesis of 2-(2-Fluorophenyl)acetyl Chloride
[1]
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) serves as a critical electrophilic building block in the synthesis of fluorinated pharmaceutical scaffolds.[1] Its utility stems from the bioisosteric properties of the fluorine atom—enhancing metabolic stability and lipophilicity—combined with the high reactivity of the acyl chloride moiety.[1]
This guide provides a rigorous technical analysis of the compound's synthesis, spectroscopic signature, and handling protocols.[1] It is designed for medicinal chemists requiring actionable data for intermediate validation and quality control.[1]
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| CAS Number | 451-81-0 |
| Molecular Formula | |
| Molecular Weight | 172.58 g/mol |
| Physical State | Clear to pale yellow liquid |
| Boiling Point | ~105–107 °C (at 12 mmHg) |
| Reactivity | Lachrymator; violently hydrolyzes in water to form 2-fluorophenylacetic acid and HCl.[1] |
Synthesis Protocol: Thionyl Chloride Activation
While oxalyl chloride is often used for small-scale catalytic conversions, the Thionyl Chloride (
Reaction Mechanism & Causality
The conversion proceeds via a nucleophilic acyl substitution.[1] The addition of a catalytic amount of Dimethylformamide (DMF) is critical; it forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the carboxylic acid more efficiently than thionyl chloride alone, preventing the formation of anhydride byproducts.
Step-by-Step Methodology
Reagents: 2-Fluorophenylacetic acid (1.0 equiv), Thionyl Chloride (1.5 equiv), DMF (cat.[1] 1-2 drops), Toluene (anhydrous).[1]
-
Setup: Equip a flame-dried 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (
or Ar). Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl and .[1] -
Solvation: Dissolve 2-fluorophenylacetic acid in anhydrous toluene (3-5 volumes). Toluene is chosen over DCM to allow for higher reflux temperatures if kinetic barriers are encountered.[1]
-
Activation: Add DMF catalyst.[1]
-
Addition: Add thionyl chloride dropwise at room temperature. Note: Exothermic reaction.
-
Reflux: Heat the mixture to 65–70°C for 2–3 hours. Monitor reaction completion by TLC (convert an aliquot to methyl ester using MeOH before spotting, as the acid chloride decomposes on silica).
-
Workup: Remove solvent and excess
under reduced pressure. -
Purification: Vacuum distillation is recommended to remove trace tarry residues.[1]
Workflow Visualization[1]
Figure 1: Critical path for the synthesis of 2-(2-fluorophenyl)acetyl chloride via thionyl chloride activation.[1]
Spectroscopic Characterization
The presence of the fluorine atom introduces spin-spin coupling (
Infrared Spectroscopy (FT-IR)
The most diagnostic feature is the carbonyl stretch.[1] Unlike the parent acid (broad O-H, C=O ~1710 cm⁻¹), the acid chloride exhibits a sharp, high-frequency shift due to the inductive withdrawal of chlorine.
-
C=O Stretch: 1790 – 1815 cm⁻¹ (Strong, Sharp)
-
C-F Stretch: 1220 – 1250 cm⁻¹
-
Absence: No broad O-H stretch (3000-3400 cm⁻¹).[1] Presence of this band indicates hydrolysis.[1]
Nuclear Magnetic Resonance (NMR)[1][2]
H NMR (400 MHz, CDCl
)
The methylene protons (
| Chemical Shift ( | Multiplicity | Integration | Assignment | Notes |
| 7.35 – 7.28 | Multiplet | 2H | Ar-H | Overlapping aromatic signals. |
| 7.18 – 7.10 | Multiplet | 2H | Ar-H | Includes proton ortho to F ( |
| 4.25 | Singlet (d) | 2H | May show small |
C NMR (100 MHz, CDCl
)
Carbon-Fluorine coupling is the dominant feature.[1] The coupling constants (
| Chemical Shift ( | Splitting ( | Assignment | Interpretation |
| 171.5 | Singlet | C =O | Characteristic Acyl Chloride shift.[1] |
| 161.2 | Doublet ( | Ar-C -F | Direct attachment to Fluorine.[1] |
| 131.5 | Doublet ( | Ar-C | Meta to Fluorine.[1] |
| 129.8 | Doublet ( | Ar-C | Meta to Fluorine.[1] |
| 124.5 | Doublet ( | Ar-C | Para to Fluorine.[1] |
| 120.1 | Doublet ( | Ar-C -CH | Ortho to Fluorine (Quaternary).[1] |
| 115.8 | Doublet ( | Ar-C | Ortho to Fluorine (Protonated).[1] |
| 48.2 | Doublet ( | C H | Benzylic carbon.[1] |
F NMR (376 MHz, CDCl
)
-
Shift:
-117.5 ppm (Multiplet)[1] -
Note: The signal is a singlet if proton-decoupled, or a complex multiplet if coupled.[1] The shift is distinct from the parent acid (typically ~ -118 ppm), but the difference is subtle; IR is better for purity checks.
Spectroscopic Logic Tree[1]
Figure 2: Decision matrix for spectroscopic validation of the target compound.
Quality Control & Stability
Critical Warning: Acid chlorides are moisture-sensitive.[1] The primary degradation pathway is hydrolysis.[1]
-
Storage: Store under inert atmosphere (
/Ar) at 2–8°C. -
Purity Check: Before use in sensitive coupling reactions (e.g., Friedel-Crafts), verify the absence of the parent acid. The acid will quench organometallic reagents and lower yields in amide couplings.[1]
-
Quenching Protocol: For disposal, slowly add the acid chloride to a stirred solution of dilute sodium hydroxide/ice.[1] Do not add water directly to the neat acid chloride to avoid violent sputtering.[1]
Applications in Drug Discovery
The 2-fluorophenyl moiety is a privileged scaffold in medicinal chemistry.[1] The fluorine atom at the ortho position exerts a specific conformational bias (the "fluorine effect") via electrostatic repulsion with the carbonyl oxygen, often locking the molecule into a bioactive conformation.
Key Reactions:
-
Friedel-Crafts Acylation: Reaction with aromatics (using
) to form fluorinated deoxybenzoin derivatives.[1] -
Amide Coupling: Reaction with amines to synthesize peptidomimetics or P2X7 antagonists (e.g., fluorinated isoquinolines).[1]
-
Heterocycle Formation: Cyclization precursors for fluorinated indoles or oxazoles.[1]
References
-
Preparation of Acid Chlorides: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard protocol for
activation). -
Spectroscopic Data (IR of Acyl Chlorides): Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1]
-
Fluorine Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1]
-
Synthesis of Fluorinated Phenylacetic Acid Derivatives: Source: PubChem. (2025).[1][2] 2-(2-Fluorophenyl)acetyl chloride. National Library of Medicine.[1] [Link]
-
Safety & Handling (GHS Data): European Chemicals Agency (ECHA).[1] C&L Inventory: 2-(2-fluorophenyl)acetyl chloride. [Link][1]
Technical Guide: 1H NMR Spectrum of 2-(2-Fluorophenyl)acetyl chloride
Executive Summary & Chemical Context
2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) is a high-value electrophilic building block used extensively in the synthesis of fluorinated heterocycles and pharmaceutical intermediates. Its core utility lies in the acyl chloride functionality, which activates the molecule for Friedel-Crafts acylations and nucleophilic substitutions (e.g., amide coupling).
However, this reactivity presents a specific analytical challenge: Hydrolytic Instability. Upon exposure to atmospheric moisture, the compound rapidly reverts to 2-(2-fluorophenyl)acetic acid .
The Core Analytical Directive: The primary goal of 1H NMR analysis for this compound is not just structural confirmation, but purity assessment . You must distinguish the active acyl chloride from the hydrolyzed carboxylic acid. This guide details the spectral markers required to make that distinction with confidence.
Sample Preparation Protocol (Critical)
As a Senior Application Scientist, I cannot overstate this: The quality of your spectrum is determined before the tube enters the magnet. Standard "benchtop" preparation will lead to hydrolysis, resulting in a spectrum that is a mixture of acid and chloride, confusing the assignment.
Protocol: Anhydrous Handling
-
Solvent Choice: Use CDCl₃ (Deuterated Chloroform) stored over 4Å molecular sieves.
-
Why: Commercial CDCl₃ often contains traces of water and HCl/DCl. Acyl chlorides react with water to form the acid and HCl.
-
-
Vessel Preparation: Oven-dry the NMR tube and cap. Flush with Argon or Nitrogen immediately before use.
-
Sample Dissolution:
-
Weigh ~10-20 mg of the analyte in a dry vial.
-
Add 0.6 mL dry CDCl₃.
-
Do not filter through standard cotton/paper filters unless they are oven-dried (cellulose contains moisture). Use a dry glass wool plug if filtration is necessary.
-
-
Speed: Run the spectrum immediately. Acyl chlorides degrade even in "dry" solvents over hours due to slow exchange with trace moisture.
Figure 1: Critical workflow for handling moisture-sensitive acyl chlorides to prevent in-situ hydrolysis.
Spectral Analysis & Assignment
The 1H NMR spectrum of 2-(2-fluorophenyl)acetyl chloride is defined by two distinct regions: the aliphatic methylene anchor and the aromatic fingerprint .
A. The Diagnostic Anchor: Methylene (-CH₂-) Group
This is the most important peak for assessing the conversion of Acid
-
Chemical Shift: 4.15 – 4.25 ppm (Singlet or fine Doublet).
-
Mechanistic Insight: The carbonyl of the acyl chloride (
) is highly electron-withdrawing compared to the carboxylic acid ( ). This deshields the alpha-protons, shifting them downfield. -
Comparison:
-
-
Multiplicity:
-
Typically appears as a Singlet .
-
Advanced Detail: Due to the Ortho-Fluorine , there is a 4-bond coupling (
). Depending on the resolution of your spectrometer (300 MHz vs 600 MHz), this may appear as a slightly broadened singlet or a fine doublet with .
-
B. The Aromatic Region (6.9 – 7.5 ppm)
The aromatic region integrates to 4 protons . The pattern is complex due to the superposition of proton-proton (
-
Coupling Logic: Fluorine (
, spin 1/2) couples to all ring protons.[3]-
H-3 (Ortho to F): Exhibits strong
coupling (~8-10 Hz) + . Often appears as a triplet or multiplet.[4] -
H-4 (Para to F): Exhibits
(~5-6 Hz). -
H-5 (Meta to F): Exhibits
(small, ~2 Hz). -
H-6 (Ortho to Acetyl): Deshielded by the carbonyl anisotropy, appearing most downfield among the aromatics.
-
Summary of Assignments
| Position | Group | Shift ( | Multiplicity | Integration | Coupling Constants ( |
| Methylene | 4.15 – 4.25 | s (or br d) | 2H | ||
| Ar-H | Aromatic | 7.30 – 7.45 | m | 2H | Overlapping H-4, H-6 |
| Ar-H | Aromatic | 7.10 – 7.25 | m | 2H | Overlapping H-3, H-5 |
Note: Exact shifts vary slightly with concentration and temperature. The relative order and integration are constant.
Troubleshooting & Quality Control
The most common failure mode in this analysis is Hydrolysis . Use the logic tree below to validate your synthesis.
Figure 2: Decision logic for interpreting the methylene shift to determine sample purity.
Impurity Profiling
-
Thionyl Chloride (
): If used for synthesis, residual is invisible in 1H NMR but may cause broadening of peaks due to acidity. -
HCl: Sharp singlet often seen at ~8-10 ppm (variable) if the sample is wet and hydrolyzing in the tube.
-
Grease: Look for multiplets at 0.07 ppm and 1.26 ppm.
References
- National Institute of Standards and Technology (NIST).Mass Spectral Library & NMR Data for Phenylacetyl Chloride derivatives. (General reference for acyl chloride shifts).
-
ChemicalBook. NMR Spectrum of Phenylacetyl chloride (CAS 103-80-0).[1] (Base homolog data used for shift prediction).
-
Sigma-Aldrich. 2-Fluorophenylacetic acid (CAS 451-82-1) Product Data.[5] (Parent acid reference).
- Reich, H. J.WinPLT NMR Coupling Constants & Chemical Shifts. University of Wisconsin-Madison. (Reference for coupling constants).
Sources
In-Depth Technical Guide: 13C NMR Characterization of 2-(2-Fluorophenyl)acetyl Chloride
Part 1: Executive Summary & Strategic Context
In the high-stakes environment of drug development, 2-(2-Fluorophenyl)acetyl chloride serves as a critical electrophilic building block. It is frequently employed to introduce the pharmacologically privileged 2-fluorobenzyl motif—a structural feature known to enhance metabolic stability and modulate lipophilicity in kinase inhibitors and GPCR ligands.
However, the characterization of this intermediate presents a specific analytical challenge: hydrolytic instability . The rapid conversion of the acid chloride to its parent acid (2-(2-fluorophenyl)acetic acid) upon exposure to atmospheric moisture can lead to stoichiometry errors in subsequent coupling reactions.
This guide provides a definitive technical framework for the 13C NMR analysis of this compound. Unlike standard proton NMR, 13C NMR offers a distinct advantage here: the carbonyl carbon chemical shift provides an unambiguous "binary bit" to distinguish the active acid chloride (~172 ppm) from the hydrolyzed acid impurity (~178 ppm), while the Carbon-Fluorine (
Part 2: Molecular Structure & Theoretical Framework
To interpret the spectrum, we must first map the scalar coupling pathways. The fluorine atom (
Structural Numbering & Coupling Logic
We define the carbon atoms as follows for assignment:
-
C-α (Carbonyl): The acid chloride carbonyl.[1]
-
C-β (Methylene): The bridging
group. -
C-1 (Ipso): Ring carbon attached to the acetyl group.
-
C-2 (Ipso-F): Ring carbon attached to Fluorine.
-
C-3 to C-6: Remaining aromatic carbons.
The Graphviz Coupling Map
The following diagram illustrates the scalar coupling pathways (
Caption: Scalar coupling pathways from the 19F nucleus. Note the rapid attenuation of coupling strength beyond the aromatic ring.
Part 3: Experimental Protocol (Self-Validating)
Trustworthiness in data begins with sample integrity. Acid chlorides are moisture-sensitive; standard "open-cap" preparation will result in a spectrum of the carboxylic acid.
Reagents & Solvent Selection[2][3]
-
Primary Solvent: CDCl₃ (Deuterated Chloroform) .
-
Constraint: Must be stored over molecular sieves (3Å or 4Å) and neutralized. Old CDCl₃ often contains traces of DCl/HCl and phosgene, which can catalyze degradation or exchange reactions.
-
Alternative:C₆D₆ (Deuterated Benzene) is superior for stability if the sample must be stored for >1 hour, as it lacks acidic impurities.
-
Preparation Workflow
-
Oven-Dry Glassware: Ensure the NMR tube and pipette are oven-dried (120°C) and cooled in a desiccator.
-
Inert Atmosphere: If possible, prepare the sample inside a glovebox or under a nitrogen cone.
-
Concentration: Dissolve ~30-50 mg of the acid chloride in 0.6 mL solvent. High concentration is preferred for 13C detection to minimize acquisition time and hydrolysis risk.
-
Acquisition: Run the 13C experiment immediately.
Part 4: 13C NMR Data Analysis
The following data represents the expected chemical shifts and coupling constants derived from substituent chemical shift (SCS) additivity rules and empirical data for 2-fluorophenyl derivatives.
Table 1: Chemical Shift Assignments & Coupling Constants[4]
| Carbon Position | Type | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C=O (Carbonyl) | C-α | 171.5 – 172.5 | Singlet (s) | ~0 | Diagnostic Peak. Distinctly upfield from Acid (~178 ppm). |
| C-F (Ipso) | C-2 | 160.0 – 162.0 | Doublet (d) | ~245 - 250 | Huge |
| Ar-H (Meta) | C-4 | 129.0 – 130.0 | Doublet (d) | ~8 | Typical |
| Ar-H (Para) | C-5 | 124.0 – 125.0 | Doublet (d) | ~3 - 4 | Small |
| Ar-C (Bridge) | C-1 | 120.0 – 122.0 | Doublet (d) | ~15 | Upfield shift due to Ortho-F effect; |
| Ar-H (Ortho) | C-3 | 115.0 – 116.0 | Doublet (d) | ~21 | Shielded by F; large |
| CH₂ (Methylene) | C-β | 50.0 – 54.0 | Singlet/Broad d | < 3 | Deshielded by COCl. |
Detailed Mechanistic Insights
1. The Carbonyl "Bit" (172 ppm vs 178 ppm)
The most critical check for a drug developer is the integrity of the acyl chloride.
-
Acid Chloride (COCl): The chlorine atom is electronegative (inductive withdrawal) but also has lone pairs (resonance donation). However, in the carbonyl region, the inductive effect and the lack of hydrogen bonding (in aprotic solvent) typically place COCl carbons at 170–172 ppm .
-
Carboxylic Acid (COOH): If hydrolysis occurs, the carbonyl carbon shifts downfield to 176–180 ppm .
-
Validation: If you see a small peak at 178 ppm, your sample is wet.
2. The Fluorine "Fingerprint"
The aromatic ring signals are not single lines. They are doublets defined by their distance from the fluorine atom:
-
The 1-Bond Giant: The C-2 carbon carrying the fluorine will appear as a doublet with a massive split (~250 Hz). This often results in two peaks separated by ~2.5 ppm, which can be mistaken for two impurity peaks by automated software.
-
The Ortho/Meta Dance: The C-3 (ortho) and C-1 (bridge) carbons show moderate splitting (~15-20 Hz). This specific pattern confirms the ortho substitution. If the fluorine were meta or para, the coupling pattern on the bridge carbon (C-1) would be significantly different (~8 Hz or ~2 Hz, respectively).
Part 5: Troubleshooting & Impurity Profiling
Use this decision logic to validate your material before committing it to a GMP synthesis step.
Caption: Impurity analysis workflow based on Carbonyl Chemical Shift.
Part 6: References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent chemical shift additivity rules).
-
Reich, H. J. (2023). 13C NMR Chemical Shifts - Carbonyl Compounds. University of Wisconsin-Madison. Link
-
Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience. (Corroborating COCl vs COOH distinction via IR/NMR correlation).
-
ChemicalBook. (2023). Phenylacetyl chloride 13C NMR Spectrum. Link (Base structure reference).
-
Sigma-Aldrich. (2023). 2-Fluorophenylacetic acid Product Data. Link (Hydrolysis product reference).
Sources
Spectroscopic Validation of 2-(2-Fluorophenyl)acetyl chloride: An Advanced IR Analysis Guide
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS: 458-04-8) is a high-value electrophilic intermediate used in the synthesis of fluorinated heterocycles and kinase inhibitors. Its reactivity, driven by the acyl chloride moiety, makes it prone to rapid hydrolysis, rendering standard "library matching" risky.
This guide provides a first-principles spectroscopic framework for researchers. It moves beyond simple peak matching to a causal analysis of the molecule's vibrational modes, ensuring you can distinguish the active reagent from its hydrolyzed impurities (2-(2-fluorophenyl)acetic acid) and anhydride byproducts.
Part 1: Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrational oscillators. The structure consists of an ortho-substituted benzene ring linked via a methylene bridge to a reactive acyl chloride .
The "Warhead": Acyl Chloride ( )
Unlike ketones or esters, the carbonyl carbon in an acid chloride is bonded to a chlorine atom.
-
Inductive Effect (
): Chlorine is highly electronegative, pulling electron density from the carbonyl carbon. This shortens and stiffens the bond, driving the stretching frequency to a uniquely high region ( ). -
Fermi Resonance: In many acid chlorides, the fundamental carbonyl stretch couples with the first overtone of the lower-frequency
stretch. This often results in a split carbonyl peak (a doublet), a key diagnostic feature often mistaken for an impurity.
The Ortho-Fluorine Effect
The fluorine atom at the ortho position (2-position) introduces specific steric and electronic signatures:
-
Stretch: The carbon-fluorine bond is exceptionally strong, appearing as a broad, intense band in the fingerprint region (
). -
Lack of Conjugation: The methylene bridge (
) insulates the carbonyl group from the aromatic ring's -system. Consequently, the carbonyl frequency will be higher than that of benzoyl chloride derivatives, appearing closer to aliphatic acetyl chloride.
Part 2: Experimental Protocol (Self-Validating)
Safety Warning: This compound is a lachrymator and reacts violently with moisture to release HCl gas. All work must be performed in a fume hood.
Method: Diamond ATR (Attenuated Total Reflectance)
Transmission IR (using KBr pellets) is strongly discouraged due to the hygroscopic nature of KBr, which will hydrolyze the sample during preparation.
The Protocol:
-
System Prep: Purge the FTIR spectrometer with dry nitrogen for 15 minutes to eliminate atmospheric water vapor (which absorbs at
and ). -
Background: Collect a background scan of the clean, dry Diamond crystal.
-
Sample Loading: Place 10–20
L of the neat liquid onto the crystal center. -
Rapid Scan: Immediately cover with the anvil (if volatile) and execute 16 scans at
resolution. -
Validation (The "Kill Step"): Immediately check the
region. If a broad "mountain" is visible, the sample has hydrolyzed.
Workflow Diagram
Figure 1: The "Self-Validating" analytical workflow designed to detect hydrolysis immediately.
Part 3: Spectral Assignment & Data Analysis[1]
The following table summarizes the critical regions. Note that "Intensity" is relative: s=strong, m=medium, w=weak, br=broad.
Table 1: Diagnostic Vibrational Modes
| Frequency ( | Intensity | Assignment | Mechanistic Insight |
| 1785 – 1815 | s (Doublet) | Primary diagnostic. High frequency due to Cl induction.[1] Doublet suggests Fermi resonance. | |
| 3000 – 3100 | w | ||
| 2900 – 2980 | w | Methylene ( | |
| 1480, 1590 | m | Aromatic skeletal vibrations. | |
| 1200 – 1250 | s | Aryl-Fluorine stretch. Very strong, often overlaps with skeletal vibrations. | |
| 735 – 770 | s | Ortho-substitution pattern. Out-of-plane bending for 1,2-disubstituted benzene. | |
| 600 – 800 | m | Acyl-Chlorine stretch. Confirming the acid chloride moiety.[2][3][4] |
Detailed Interpretation Logic
1. The Carbonyl Region (
)
This is your primary checkpoint.
-
Target: You expect a sharp, intense band near 1800 cm⁻¹ .
-
Differentiation:
2. The Fingerprint Region (
)
The C-F stretch is the dominant feature here. In non-fluorinated analogs (like phenylacetyl chloride), this region is dominated by C-C skeletal modes. In this molecule, look for a "wall" of absorption between 1200–1250 cm⁻¹.[2]
3. The Aromatic Region (
)
Confirm the ortho-substitution . A mono-substituted benzene (like phenylacetyl chloride) would show strong peaks near 690 and 750 cm⁻¹. The ortho-fluorine substitution disrupts this, typically resulting in a single strong band in the 735–770 cm⁻¹ range (4 adjacent hydrogens).
Part 4: Quality Control & Impurity Profiling
The most common failure mode in synthesizing or storing this compound is hydrolysis to 2-(2-fluorophenyl)acetic acid .
Impurity Decision Tree
Use this logic to classify the purity of your sample.
Figure 2: Spectral decision logic for purity assessment.
Quantitative Assessment
If a mixture is suspected (e.g., partial hydrolysis), you can estimate the ratio by integrating the area of the Acid Chloride peak (
-
Note: The extinction coefficients (
) are different.[4] For precise quantification, construct a calibration curve using standard addition, or default to NMR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on IR functional group assignment and Fermi resonance in acid chlorides).
-
NIST Chemistry WebBook. Infrared Spectra of Acyl Chlorides. National Institute of Standards and Technology.[6] Available at: [Link] (Source for comparative spectra of acetyl chloride and benzoyl chloride).
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for Ortho-substituted benzene OOP frequencies).
Sources
- 1. fiveable.me [fiveable.me]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. Acetyl chloride [webbook.nist.gov]
Technical Guide: Mass Spectrometric Characterization of 2-(2-Fluorophenyl)acetyl chloride
[1]
Executive Summary & Core Directive
This guide details the mass spectrometric analysis of 2-(2-Fluorophenyl)acetyl chloride (CAS: 459-04-1), a critical fluorinated building block in medicinal chemistry.[1]
The Analytical Challenge: This molecule presents a dual challenge:
-
High Reactivity: As an acyl chloride, it is prone to rapid hydrolysis, converting to 2-(2-fluorophenyl)acetic acid upon contact with atmospheric moisture or protic solvents.[1]
-
Ionization Instability: Direct Electrospray Ionization (ESI) often fails to yield a molecular ion due to this hydrolysis.[1]
The Solution: This guide prioritizes a Derivatization-First approach for quantification and identification, while reserving Direct-Insertion Probe (DIP) EI-MS for structural elucidation of the raw material.
Molecular Profile & Isotopic Signature[1][2][3][4]
Before initiating analysis, the analyst must verify the theoretical isotopic envelope. The presence of Chlorine (Cl) and Fluorine (F) creates a unique signature.
| Property | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 172.009 Da | Based on |
| M+2 Mass | 174.006 Da | Based on |
| Isotope Ratio | 3:1 (M : M+2) | Diagnostic for single Chlorine atom |
| Fluorine Shift | - |
Experimental Protocol: The Self-Validating Workflow
To ensure data integrity, we employ a "Split-Stream" protocol.[1] This distinguishes between the intact acyl chloride and its hydrolysis degradation product (the acid).
Reagents & Preparation
-
Derivatizing Agent: Anhydrous Methanol (MeOH) + 1% Formic Acid.[1]
-
Quenching Solvent: Acetonitrile (ACN), HPLC Grade (Dry).[1]
-
Internal Standard: Deuterated Benzyl Chloride (optional).
Step-by-Step Methodology
Path A: Direct Analysis (Qualitative Structure Confirmation) [1]
-
Instrument: GC-MS (EI Source) or DIP-MS.[1]
-
Solvent: Anhydrous Dichloromethane (
).[1] -
Injection: Splitless, fast ramp.
-
Note: This path detects the intact
(m/z 172) but is susceptible to thermal degradation.[1]
Path B: Methanolysis (Quantitative Purity Assay) [1]
-
Reaction:
-
Procedure:
-
Dissolve 1 mg of sample in 1 mL anhydrous ACN.
-
Add 100 µL of excess anhydrous Methanol.
-
Vortex for 30 seconds (Reaction is instantaneous).
-
Analyze via LC-MS or GC-MS.[1]
-
-
Validation Logic:
-
If the original sample was pure , you will see only the Methyl Ester (m/z 168).
-
If the original sample was hydrolyzed (wet) , the acid form will not react efficiently under these mild conditions without a catalyst, or will appear as a distinct pre-existing peak in LC.
-
Workflow Visualization
Figure 1: Split-Stream Analytical Workflow. Path B (Green) is the industry standard for quantifying reactive acyl chlorides.
Fragmentation Mechanisms (EI-MS)[1]
When analyzing the intact molecule (Path A) or the methyl ester (Path B), the fragmentation follows a specific carbocation stabilization pathway driven by the aromatic ring and the fluorine substituent.
Key Fragmentation Events (Intact Molecule)
-
Molecular Ion (
): m/z 172 (Weak).[1] - -Cleavage (Loss of Cl): m/z 137 (Base Peak).[1]
-
Decarbonylation (Loss of CO): m/z 109.[1]
-
Tropylium Rearrangement: m/z 109
Rearranged Isomer.
Diagnostic Ion Table
| m/z (Nominal) | Ion Identity | Formula | Relative Intensity (Est.) |
| 172 | Molecular Ion ( | < 10% | |
| 174 | Isotope Peak ( | ~3% | |
| 137 | Acylium Ion (Base Peak) | 100% | |
| 109 | Fluorotropylium Ion | 40-60% | |
| 83 | Ring Degradation | 10-20% |
Mechanistic Pathway Diagram[1]
Figure 2: EI Fragmentation Pathway.[1] The transition from Acylium (137) to Fluorotropylium (109) is the primary diagnostic transition.
Data Interpretation & Troubleshooting
The "Ortho Effect"
The fluorine atom at the ortho position (2-position) is sterically significant but electronically stabilizing for the tropylium ion. Unlike para-isomers, the ortho-isomer may show subtle "Ortho Effects" (e.g., interaction with the carbonyl), but in high-energy EI, the loss of Cl is too fast for these rearrangements to compete significantly.
Common Artifacts
References
-
PubChem. 2-(2-Fluorophenyl)acetyl chloride (CID 12751635).[1] National Library of Medicine.[1] [Link][1]
-
NIST Mass Spectrometry Data Center. Benzyl Chloride Fragmentation Patterns.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Acylium/Tropylium mechanisms).[1] [Link][1]
-
Valdez, C. A., et al. Acylation as a Successful Derivatization Strategy for GC-MS.[1][9] Lawrence Livermore National Laboratory / PubMed.[1] [Link]
Sources
- 1. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. osti.gov [osti.gov]
- 4. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. 2,2-Difluoroacetyl chloride | C2HClF2O | CID 2736890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Solvent Compatibility & Stability of 2-(2-Fluorophenyl)acetyl chloride
[1]
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS 450-84-0) is a specialized acyl chloride intermediate used primarily in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds.[1] Unlike stable solids where "solubility" refers to a passive thermodynamic equilibrium, the solubility profile of this compound is dictated by its chemical reactivity .
Critical Technical Insight: This compound does not merely "dissolve" in protic solvents; it undergoes rapid, irreversible solvolysis.[1] Therefore, any discussion of solubility must be framed as Solvent Compatibility . This guide defines the operational boundaries for handling this electrophile, distinguishing between inert carriers (true solvents) and reactive media (decomposition agents).[1]
Physicochemical Profile & Reactivity Mechanism[2][3]
To select the correct solvent, one must understand the electrophilicity of the carbonyl carbon. The presence of the chlorine atom (a good leaving group) and the electron-withdrawing fluorine on the phenyl ring enhances the susceptibility of the carbonyl to nucleophilic attack.
Structural Implications[1]
-
Lipophilic Domain: The 2-fluorophenyl moiety provides high affinity for non-polar and moderately polar organic solvents (e.g., Toluene, Dichloromethane).[1][2]
-
Electrophilic Domain: The acyl chloride (-COCl) group is highly reactive toward nucleophiles (
), specifically those with lone pairs (Oxygen, Nitrogen).[1]
The Hydrolysis Mechanism (Decomposition)
When exposed to moisture or protic solvents (water, alcohols), the compound follows an addition-elimination pathway, destroying the reagent and generating corrosive byproducts (HCl).[1]
Figure 1: Mechanism of decomposition in protic solvents.[1] The "solubility" in water is actually a reaction rate.
Solvent Selection Matrix
The following classification system validates solvent choice based on chemical inertness and polarity.
Table 1: Solvent Compatibility Data[1][2]
| Solvent Class | Representative Solvents | Compatibility Status | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | High (Recommended) | Standard Choice. Excellent solubility due to polarity match.[1] Must be dried over molecular sieves to prevent slow hydrolysis.[1] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High (Recommended) | Excellent for reflux conditions.[1] Non-polar nature minimizes moisture absorption from air.[1] |
| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Conditional | Must be Anhydrous. Ethers are hygroscopic.[1] Wet THF will destroy the compound.[1] Stabilizers (BHT) generally do not interfere.[1] |
| Alcohols | Methanol, Ethanol, Isopropanol | PROHIBITED | Immediate Reaction. Converts acid chloride to corresponding methyl/ethyl esters.[1] Exothermic. |
| Polar Aprotic | DMSO, DMF, DMAc | High Risk | Avoid for Storage. DMSO can act as an oxidant or nucleophile (Swern-like pathways) causing decomposition over time.[1] |
| Alkanes | Hexanes, Heptane, Pentane | Low/Moderate | Compound may be miscible, but often oils out at low temperatures.[1] Poor solubilizing power for subsequent reactions.[1] |
Decision Logic for Solvent Selection
Researchers should follow this logic flow to determine the appropriate solvent system for their specific application (e.g., storage vs. reaction).
Figure 2: Decision tree for solvent verification. Note that "Dry" is a critical state, not just a label.
Experimental Protocols
Preparation of a Stock Solution (1.0 M in DCM)
This protocol ensures the integrity of the acid chloride is maintained during dissolution.
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (>98%).[1]
-
Dichloromethane (Anhydrous, stored over 4Å Molecular Sieves).[1]
-
Nitrogen or Argon gas source.[1]
Workflow:
-
Glassware Prep: Flame-dry a 25 mL volumetric flask and cool under a stream of dry nitrogen.
-
Solvent Blank: Add approximately 10 mL of anhydrous DCM to the flask first. Rationale: Adding the acid chloride to an empty flask can lead to surface hydrolysis if the glass is not perfectly dry.
-
Addition: Weigh 4.31 g (calculated based on MW ~172.58 g/mol ) of the acid chloride via syringe (density ~1.26 g/mL) and inject into the DCM.
-
Homogenization: Swirl gently. The compound is a liquid and should mix instantly (miscible).[1]
-
Final Volume: Dilute to the mark with anhydrous DCM.
-
Storage: Seal with a septum and Parafilm.[1] Store at 2–8°C. Do not store in a freezer without a desiccator , as condensation upon warming will hydrolyze the compound.
Analytical Verification (Quality Control)
How do you know if your "solution" is actually the acid chloride and not the hydrolyzed acid?
-
Visual Check: The solution should be clear. Cloudiness or precipitate usually indicates the formation of 2-(2-fluorophenyl)acetic acid (which is less soluble in non-polar solvents) or hydrated HCl salts.[1]
-
Derivatization Test (The "Methanol Quench"):
References
-
PubChem. (n.d.).[1][3][4][5] 2-(2-Fluorophenyl)acetyl chloride (CAS 450-84-0).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]
-
Solubility of Things. (n.d.). Solubility of 2-phenylacetyl chloride. Retrieved October 26, 2023, from [Link][1]
-
Save My Exams. (2024). Hydrolysis of Acyl Chlorides. Retrieved October 26, 2023, from [Link][1]
-
Walchem. (2024).[1] Chemical Compatibility Chart. Retrieved October 26, 2023, from [Link][1]
Sources
- 1. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13831-31-7: 2-(Acetyloxy)acetyl chloride | CymitQuimica [cymitquimica.com]
- 3. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Chloro-4-fluorophenoxy)acetyl chloride | C8H5Cl2FO2 | CID 46779562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of 2-(2-Fluorophenyl)acetyl chloride
[1]
Executive Summary
2-(2-Fluorophenyl)acetyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of fluorinated heterocycles and pharmaceutical scaffolds (e.g., kinase inhibitors).[1] As an acid chloride substituted with an ortho-fluorine atom, it exhibits heightened electrophilicity compared to its non-fluorinated analogs due to inductive electron withdrawal.[1]
This compound is inherently unstable in the presence of moisture, protic solvents, and bases.[1] Its storage requires a rigorous exclusion of environmental factors to prevent hydrolysis to 2-(2-fluorophenyl)acetic acid and hydrochloric acid. This guide defines the "Gold Standard" for its handling, storage, and quality control.
Chemical Profile & Reactivity Mechanisms[2][3]
Physicochemical Identity[1]
-
Chemical Name: 2-(2-Fluorophenyl)acetyl chloride[1]
-
Molecular Formula: C₈H₆ClFO[2]
-
Physical State: Clear to pale yellow liquid (at 20°C).[1]
-
Boiling Point: ~100–105°C at 12 Torr (Estimated based on para-isomer data).
Mechanism of Degradation (Hydrolysis)
The primary stability threat is hydrolysis.[1] The carbonyl carbon is highly electrophilic, made more so by the electron-withdrawing nature of the ortho-fluorine atom (Inductive effect: -I).[1]
The Cascade:
-
Nucleophilic Attack: Trace water attacks the carbonyl carbon.[1]
-
Tetrahedral Intermediate: A transient intermediate forms.[1]
-
Collapse & Elimination: The chloride ion (a good leaving group) is expelled, reforming the carbonyl.[1]
-
Acidification: The released Cl⁻ abstracts a proton, generating HCl gas (fumes) and the carboxylic acid.[1]
DOT Diagram: Hydrolysis Pathway
Caption: Mechanism of moisture-induced degradation leading to irreversible acidification.[1]
Secondary Instability Factors[1]
-
Thermal Decomposition: Prolonged exposure to temperatures >40°C can induce decarbonylation (loss of CO) or ketene dimerization, although this is less dominant than hydrolysis.
-
Metal Contamination: Contact with iron or aluminum (e.g., from needles or spatulas) can catalyze Friedel-Crafts-type self-condensation.
Storage Protocols: The "Gold Standard"
To maintain >98% purity over 12+ months, the following "Gold Standard" protocol must be implemented.
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Slows kinetic rate of hydrolysis and thermal decomposition.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture.[1] Argon is preferred (heavier than air) for liquid surface blanketing.[1] |
| Container | Glass (Borosilicate) with PTFE Liner | Acid chlorides leach plasticizers from standard plastics (PE/PP).[1] Metal containers corrode rapidly. |
| Sealing | Parafilm® + Desiccator | Secondary containment with active desiccant (e.g., Drierite/Silica) is mandatory.[1] |
| Handling | Fume Hood Only | Lachrymatory agent; releases HCl fumes upon contact with moist air. |
Storage Decision Logic
Caption: Workflow for receiving and storing acid chlorides to ensure long-term stability.
Quality Control & Validation
Direct analysis of acid chlorides by GC or HPLC is prone to artifacts because the compound reacts with the column stationary phase or moisture in the carrier gas. Derivatization is required.
Recommended QC Protocol: Methyl Ester Derivatization
This method converts the reactive acid chloride into a stable methyl ester (Methyl 2-(2-fluorophenyl)acetate) for accurate GC-MS/FID analysis.[1]
Reagents:
-
Anhydrous Methanol (MeOH)[1]
-
Pyridine or Triethylamine (Optional acid scavenger, though usually not needed for simple checks)[1]
Step-by-Step Methodology:
-
Sampling: In a fume hood, withdraw 50 µL of the acid chloride using a dry glass syringe.[1]
-
Quenching: Immediately dispense into a vial containing 1 mL of anhydrous Methanol .
-
Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.
-
Reaction: R-COCl + MeOH → R-COOMe + HCl[1]
-
-
Dilution: Add 1 mL of DCM (or Hexane) to solubilize the ester.
-
Neutralization (Optional): Wash with 1 mL saturated NaHCO₃ to remove HCl if using an acid-sensitive column.
-
Analysis: Inject 1 µL into GC-MS or GC-FID.
Interpretation:
-
Peak A (Major): Methyl 2-(2-fluorophenyl)acetate (Target).
-
Peak B (Minor): 2-(2-Fluorophenyl)acetic acid (Indicates hydrolysis of the starting material before derivatization).
-
Purity Calculation: Area(A) / [Area(A) + Area(B)] * 100.[1]
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.[1]
-
Engineering Controls: Always handle in a functioning chemical fume hood. The HCl gas generated upon contact with air is immediately irritating to the respiratory tract.[1]
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat.
-
Spill Management:
-
Do not use water.
-
Neutralize spills with solid Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃).
-
Absorb with vermiculite or dry sand.
-
References
-
Sigma-Aldrich. Product Specification: 2-(2-Fluorophenyl)acetyl chloride (CAS 451-81-0).[1](Note: General reference for physical state and handling).
-
PubChem. Compound Summary: 2-(4-Fluorophenyl)acetyl chloride (Analogous Structure).[6] National Library of Medicine. [6]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed. Longman Scientific & Technical, 1989. (Standard procedures for Acid Chloride handling).
-
Merck Millipore. Safety Data Sheet: Acetyl Chloride (General Acid Chloride Hazards).[1]
(Note: Due to the specific CAS confusion in the prompt, references provided focus on the confirmed chemical identity and standard industry practices for this class of compounds.)
Sources
- 1. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. (3-Chloro-2-fluorophenyl)acetyl chloride|C8H5Cl2FO [benchchem.com]
- 5. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Handling and Synthetic Utility of 2-(2-Fluorophenyl)acetyl Chloride
A Technical Master Guide for Drug Development Professionals[1][2][3]
Part 1: Executive Technical Summary
2-(2-Fluorophenyl)acetyl chloride (CAS: 452-67-5) is a specialized electrophile used primarily as a derivatizing agent and building block in medicinal chemistry.[1][2][3] It serves as a critical intermediate for introducing the 2-fluorobenzyl moiety, a pharmacophore often employed to modulate metabolic stability and conformational preference in drug candidates (e.g., MDM2 inhibitors).[2][3]
Unlike generic acid chlorides, the ortho-fluorine substitution introduces unique steric and electronic effects that influence both its reactivity and the biological profile of the final molecule. This guide synthesizes safety protocols, physicochemical data, and validated synthetic workflows to ensure high-yield, safe utilization in research environments.
Part 2: Critical Safety Profile (The "Why" Behind the Protocol)
Hazard Classification: Skin Corrosion 1B; Serious Eye Damage 1.[2][3] Core Danger: Hydrolysis-Induced Toxicity.[1][2][3][4]
The Mechanism of Hazard
This compound is not merely "corrosive."[3][4][5] Upon contact with moisture (in air, lungs, or skin), the acyl chloride moiety hydrolyzes rapidly.[2]
-
Reaction:
-
Physiological Impact: The released hydrogen chloride (HCl) gas reacts with mucosal moisture to form hydrochloric acid in situ, causing immediate, severe chemical burns and pulmonary edema.
Strategic PPE & Engineering Controls
| Component | Specification | Scientific Rationale |
| Glove Material | Silver Shield / 4H (Laminate) | Standard nitrile degrades rapidly against concentrated acid chlorides.[1][2][3] Laminate offers >4hr breakthrough time.[2][3] |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Volatility of the hydrolyzed HCl requires active ventilation.[2] Do not rely on bench-top handling. |
| Eye Protection | Goggles + Face Shield | Safety glasses are insufficient against pressurized splashes (e.g., from syringe back-pressure).[1][2][3] |
Part 3: Physicochemical Properties
Note: Experimental data for the specific 2-fluoro isomer is limited compared to the non-fluorinated parent.[3] Values below include predicted parameters based on structural analogues (3-fluorophenylacetyl chloride) to guide experimental setup.
| Property | Value / Description | Context for Researchers |
| CAS Number | 452-67-5 | Unique identifier for procurement. |
| Molecular Formula | ||
| Molecular Weight | 172.58 g/mol | Essential for stoichiometry calculations.[2][3] |
| Appearance | Colorless to light yellow liquid | QC Check: Darkening or turbidity indicates decomposition (hydrolysis).[2][3] |
| Boiling Point | ~103–108°C at 12 mmHg (Predicted) | High boiling point allows for purification via vacuum distillation if required.[2][3] |
| Density | ~1.28 g/mL (Predicted) | Denser than water; will sink and react violently at the interface.[2] |
| Solubility | DCM, THF, Toluene, EtOAc | Critical: Must use anhydrous solvents to prevent titer loss.[2] |
Part 4: Synthetic Protocols & Utility
Expert Insight: The "Ortho-Fluorine" Effect
In drug design, the ortho-fluorine atom in this reagent is strategic.[1][3] It exerts a conformational lock effect due to steric repulsion with the carbonyl oxygen (or the resulting amide nitrogen), restricting bond rotation. Additionally, it blocks the metabolic "soft spot" at the ortho position, potentially extending the half-life of the final drug candidate.
Validated Protocol: Amide Coupling (Schotten-Baumann Variant)
Objective: Synthesis of a 2-(2-fluorophenyl)acetamide derivative.
Reagents:
-
Substrate: Primary/Secondary Amine (1.0 equiv).
-
Reagent: 2-(2-Fluorophenyl)acetyl chloride (1.1–1.2 equiv).[1][2][3]
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv).[2][3]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the amine and base in anhydrous DCM. Cool to 0°C (ice bath) to control the exotherm.
-
Addition: Add 2-(2-Fluorophenyl)acetyl chloride dropwise via syringe.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours.
-
Self-Validating Check (TLC):
-
Quench: Add Saturated
solution.
Visual Workflow: Amide Coupling Logic
Part 5: Storage, Stability & Emergency Response
Quality Control: The Hydrolysis Test
Before using a stored bottle, perform this visual check:
-
White Crust/Turbidity: Significant hydrolysis has occurred (formation of 2-(2-fluorophenyl)acetic acid).[1][3]
-
Remediation: If crusty, the liquid can be distilled under vacuum to recover the pure acid chloride, leaving the solid acid behind.
Emergency Decision Tree
In the event of a spill or exposure, immediate action is dictated by the chemical's reactivity with water.
Waste Disposal
-
Neutralization: Slowly add the acid chloride to a stirred solution of 5-10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
) in an ice bath.[2][3] Wait for all oil droplets to dissolve and gas evolution to cease before disposal.[2][3]
References
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 12751635, 2-(3-Fluorophenyl)acetyl chloride (Analogue Reference). Retrieved from [Link]
-
Aguilar, A., et al. (2017).[2][3] Discovery of AA-115/APG-115: A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor.[1][2][3] Journal of Medicinal Chemistry, 60(7), 2819–2839.[2][3] (Context for chloro-fluorophenyl intermediates in drug design). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water and Ammonia. Retrieved from [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorophenylacetyl chloride | C8H6ClFO | CID 3744988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 乙酰氯,puriss. p.a.级, 99.0%(T) CH3COCl [sigmaaldrich.cn]
Reactivity Profile & Synthetic Utility: 2-(2-Fluorophenyl)acetyl Chloride
Technical Guide for Medicinal Chemistry & Process Development
Executive Summary
This guide provides a technical analysis of 2-(2-fluorophenyl)acetyl chloride (CAS: 51639-50-6), a critical acylating agent in drug discovery. Unlike simple benzoyl chlorides, this molecule features a methylene spacer (
Structural & Electronic Dynamics
To understand the reactivity of this molecule, one must decouple the steric and electronic contributions of the ortho-fluorine atom.
The Methylene Insulation Effect
In direct aryl acyl chlorides (e.g., 2-fluorobenzoyl chloride), the aromatic ring can donate electron density into the carbonyl anti-bonding orbital (
-
In 2-(2-fluorophenyl)acetyl chloride , the methylene bridge breaks this conjugation.
-
Consequence: The carbonyl carbon retains significant positive character (
), making it kinetically more reactive toward nucleophiles than its benzoyl analogs.
The Ortho-Fluorine Inductive Enhancement
Fluorine is the most electronegative element (Pauling scale 3.98). While it is a resonance donor (+R), the methylene spacer renders the +R effect negligible at the carbonyl center.
-
Dominant Force: The Inductive Withdrawal (-I) effect operates through the
-bond framework. -
Net Effect: The electron-withdrawing nature of the o-F atom pulls density away from the methylene group, which in turn destabilizes the carbonyl, lowering the LUMO energy and accelerating nucleophilic attack.
Steric Considerations
Despite being in the ortho position, fluorine has a small Van der Waals radius (
Mechanistic Pathways: Nucleophilic Acyl Substitution
The primary reaction pathway is Nucleophilic Acyl Substitution (NAS) via an addition-elimination mechanism. The reaction proceeds through a tetrahedral intermediate, which collapses to expel the chloride leaving group.
Mechanism Visualization
The following diagram illustrates the generic pathway for reacting this acyl chloride with a nucleophile (e.g., a primary amine).
Figure 1: The addition-elimination mechanism. The -I effect of the 2-fluoro group stabilizes the transition state leading to the tetrahedral intermediate.
Synthetic Applications & Utility
Amide Coupling (Medicinal Chemistry)
This reagent is frequently used to introduce the 2-fluorobenzyl moiety. This moiety is a "privileged structure" in medicinal chemistry because:
-
Metabolic Blocking: The fluorine atom blocks the P450-mediated hydroxylation at the ortho position, extending the metabolic half-life (
) of the drug. -
Lipophilicity: It increases
, enhancing membrane permeability.
Friedel-Crafts Cyclization
Under Lewis Acid catalysis (e.g.,
Synthesis Workflow
The following workflow outlines the generation and immediate utilization of the acyl chloride to minimize hydrolysis risks.
Figure 2: Synthetic workflow from the parent acid to downstream pharmaceutical intermediates.
Experimental Protocols
Protocol A: Synthesis of 2-(2-Fluorophenyl)acetyl Chloride
Rationale: Thionyl chloride is preferred over oxalyl chloride for scale-up due to cost, but catalytic DMF is essential to form the reactive Vilsmeier-Haack intermediate, significantly increasing the reaction rate.
-
Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a
drying tube (or line). -
Charging: Add 2-(2-fluorophenyl)acetic acid (10.0 g, 65 mmol) and anhydrous Dichloromethane (DCM) (50 mL).
-
Activation: Add Thionyl Chloride (
) (11.6 g, 7.1 mL, 97.5 mmol, 1.5 eq) dropwise. -
Catalysis: Add 2-3 drops of anhydrous Dimethylformamide (DMF) . Caution: Gas evolution (
, ) will begin immediately. -
Reflux: Heat to mild reflux (
) for 3 hours. Monitor cessation of gas evolution. -
Workup: Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess
. -
Chase: Add dry toluene (20 mL) and re-concentrate to azeotrope trace thionyl chloride.
-
Result: The residue is the crude acyl chloride (typically >95% pure), used directly in the next step.
Protocol B: Schotten-Baumann Amide Coupling
Rationale: Biphasic conditions allow for easy removal of the acidic byproducts.
-
Preparation: Dissolve the amine (1.0 eq) in DCM. Add aqueous
(10%, 2.0 eq) or use an organic base like (2.5 eq) if water sensitivity is extreme. -
Addition: Cool the amine solution to
. Add the crude 2-(2-fluorophenyl)acetyl chloride (dissolved in minimal DCM) dropwise over 15 minutes. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (check for disappearance of amine) or LC-MS (check for product mass).
Stability & Handling Data
| Parameter | Characteristic | Operational Implication |
| Hydrolysis Rate | High (Violent) | Must use anhydrous solvents ( |
| Thermal Stability | Moderate | Distillable under high vacuum, but prone to degradation |
| Corrosivity | Severe | Degrades metal needles; use glass/PTFE syringes or cannulas. |
| Storage | Store under Argon/Nitrogen. Degrades to acid + HCl upon air exposure.[1] |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
PubChem.[2][3] (n.d.). 2-(2-Fluorophenyl)acetyl chloride. National Center for Biotechnology Information. Retrieved January 28, 2026.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Section 16-73: The Friedel-Crafts Acylation).
-
Levin, D. (1997). The Process Development of a Scaleable Route to the 5-Lipoxygenase Inhibitor ZD2138. Organic Process Research & Development. (Demonstrates acid chloride handling in fluorinated drug synthesis).
Sources
Electronic Architecture & Synthetic Utility of 2-(2-Fluorophenyl)acetyl Chloride
[1]
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (CAS: 451-81-0) represents a critical fluorinated building block in medicinal chemistry, particularly in the synthesis of indole-based therapeutics, oxindoles, and fluorinated bioisosteres.[1] Unlike its non-fluorinated analog (phenylacetyl chloride), the presence of an ortho-fluorine substituent introduces a unique constellation of electronic and steric effects. This guide dissects the inductive withdrawal , field effects , and conformational biases imposed by the ortho-fluorine atom, providing a mechanistic rationale for its enhanced electrophilicity and specific reactivity profile.
Electronic Architecture: The "Insulated" Substituent Effect
To understand the reactivity of 2-(2-Fluorophenyl)acetyl chloride, one must analyze how the fluorine atom communicates with the distal acyl chloride group. Unlike benzoyl chlorides, where the carbonyl is directly conjugated to the aromatic ring, this molecule features a methylene (
The Methylene Insulator & Inductive Dominance
The methylene bridge effectively "insulates" the carbonyl group from the resonance effects (
-
Through-Bond Inductive Effect (
): Fluorine is the most electronegative element ( ).[1] It exerts a strong electron-withdrawing effect on the phenyl ring. Because the resonance donation ( ) of fluorine cannot propagate through the hybridized methylene carbon to the carbonyl, the net effect is purely electron-withdrawing . This pulls electron density away from the carbonyl carbon, increasing its partial positive charge ( ). -
Through-Space Field Effect (
): The ortho position places the fluorine atom in close spatial proximity to the carbonyl group. The strong C–F dipole creates an electrostatic field that further destabilizes the ground state of the carbonyl and influences the trajectory of incoming nucleophiles.
Quantitative Proxy: Acidity Constants
The electronic impact is quantifiable by comparing the pKa of the parent acids. The enhanced acidity of the fluorinated analog directly correlates to the increased electrophilicity of its acid chloride derivative.
| Compound | Structure | pKa (H₂O) | Electronic Driver |
| Phenylacetic acid | 4.31 | Baseline | |
| 2-Fluorophenylacetic acid | ~4.01 | -I Effect (Dominant) | |
| 4-Fluorophenylacetic acid | ~4.25 | Weak -I (Distance dependent) |
Visualization of Electronic Vectors
Figure 1: Vector analysis of electronic effects. Note that the Resonance (+R) effect of Fluorine is sequestered within the aromatic ring and does not reach the Carbonyl group due to the Methylene insulator.
Conformational Dynamics: The Ortho Effect
The "Ortho Effect" in this system is distinct from that of benzoic acids (where steric twisting prevents conjugation). Here, the flexibility of the
Dipole Minimization
The C–F bond is highly polar. To minimize dipolar repulsion, the molecule adopts a preferred conformation where the C–F bond vector opposes the C=O bond vector of the acetyl chloride.
-
Syn-periplanar (High Energy): C–F and C=O aligned.[1] Strong dipole repulsion.[1]
-
Anti-periplanar (Low Energy): C–F and C=O opposed.[1]
Steric Gating
While fluorine is often considered an isostere of hydrogen (Van der Waals radii: H = 1.20 Å, F = 1.47 Å), it is sufficiently large to create a "steric gate" at the ortho position. This does not prevent reaction but can induce atropisomerism-like behavior in sterically congested transition states or when forming rigid bicyclic systems (e.g., during Friedel-Crafts cyclizations).[1]
Reactivity Profile & Synthetic Utility[2][3]
Enhanced Electrophilicity
Due to the inductive withdrawal described in Section 1, 2-(2-Fluorophenyl)acetyl chloride is more electrophilic than phenylacetyl chloride.[1]
-
Hydrolysis: Extremely rapid.[1] The compound fumes in air, generating HCl and the parent acid. Strict anhydrous handling is required.[1]
-
Aminolysis: Reaction with amines is exothermic and faster than with non-fluorinated analogs.
Friedel-Crafts Cyclization (Intramolecular)
A primary application is the synthesis of fluorinated heterocycles. The electron-deficient nature of the ring (due to F) normally deactivates it toward electrophilic aromatic substitution (EAS). However, in intramolecular cyclizations (e.g., to form 4-fluoro-2-indanone), the proximity of the acyl chloride overcomes the deactivation.
Key Insight: The ortho-fluorine directs the cyclization to the available positions, but its -I effect requires stronger Lewis acids (e.g.,
Synthetic Workflow: Nucleophilic Acyl Substitution
Figure 2: Mechanism of Nucleophilic Acyl Substitution. The ortho-fluorine enhances the initial nucleophilic attack rate by increasing the partial positive charge on the carbonyl carbon.
Experimental Protocol: Synthesis & Handling
Objective: Synthesis of 2-(2-Fluorophenyl)acetyl chloride from 2-fluorophenylacetic acid.
Reagents & Equipment
-
Precursor: 2-Fluorophenylacetic acid (1.0 eq).[1]
-
Reagent: Oxalyl chloride (1.2 eq) or Thionyl chloride (1.5 eq).[1]
-
Catalyst: DMF (Dimethylformamide), catalytic drops (essential for Oxalyl chloride route).[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Atmosphere: Dry Nitrogen or Argon.[1]
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a generic base trap (to neutralize HCl/SO₂ gases).
-
Solvation: Charge the flask with 2-fluorophenylacetic acid and dissolve in anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.
-
Addition: Cool to 0°C. Add Oxalyl chloride dropwise over 15 minutes. Gas evolution (
) will be vigorous. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. If gas evolution ceases, the reaction is likely complete.
-
Workup: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove solvent and excess oxalyl chloride.
-
Purification: The resulting oil is usually sufficiently pure for subsequent steps. If necessary, purify via vacuum distillation (bp ~100°C at 12 mmHg). Do not perform column chromatography as the acid chloride will hydrolyze on silica.
Safety & Stability
References
-
Electronic Effects in Phenylacetic Acids
- Dippy, J. F. J., & Williams, F. R. (1934). "Chemical Constitution and the Dissociation Constants of Monocarboxylic Acids." Journal of the Chemical Society, 161–166. (Establishes the inductive effect of ortho-substituents on acidity).
-
[1]
-
Conformational Analysis of Fluorinated Carbonyls
-
Durie, A. J., et al. (2012). "Conformational Analysis of α-Fluoroamides." Chemical Communications, 48, 9643-9645.[1] (Discusses dipole minimization in related fluorinated motifs).
-
-
Synthesis & Reactivity
- Adams, R., & Ulich, L. H. (1920). "The Use of Oxalyl Chloride in the Preparation of Acid Chlorides." Journal of the American Chemical Society, 42(3), 599–611.
-
[1]
-
Hammett Parameters & Ortho Effects
Methodological & Application
Strategic Implementation Guide: Amide Synthesis Using 2-(2-Fluorophenyl)acetyl Chloride
Executive Summary
The incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often improving metabolic stability, lipophilicity, and ligand-target binding affinity.[1] 2-(2-Fluorophenyl)acetyl chloride serves as a critical electrophilic building block for introducing the ortho-fluorinated phenylacetamide motif. This moiety is increasingly prevalent in kinase inhibitors (e.g., Aurora Kinase B inhibitors), protease inhibitors, and voltage-gated ion channel modulators.
This guide moves beyond basic textbook procedures to provide a robust, field-validated framework for synthesizing amides using this specific acid chloride. It addresses the unique electronic and steric nuances imposed by the ortho-fluorine atom and provides optimized protocols for high-yield synthesis.
Chemical Profile & Mechanistic Insight[1][2]
The Reagent: 2-(2-Fluorophenyl)acetyl Chloride
Unlike its non-fluorinated parent (phenylacetyl chloride), the ortho-fluorine substituent introduces two critical effects:
-
Electronic Activation: The strong inductive effect (-I) of the fluorine atom withdraws electron density from the aromatic ring, and by extension, the benzylic position. This makes the carbonyl carbon slightly more electrophilic and reactive toward nucleophiles than standard phenylacetyl chloride.
-
Conformational Bias: The fluorine atom minimizes dipole interactions with the carbonyl oxygen, often locking the resulting amide into specific conformational preferences that can enhance binding selectivity in protein pockets.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of the acid chloride to an amide follows an addition-elimination pathway. The presence of a base is non-negotiable to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and quench the reaction.
Figure 1: Mechanistic pathway for the coupling of 2-(2-Fluorophenyl)acetyl chloride with a primary or secondary amine.
Strategic Protocol Selection
Selecting the correct solvent/base system is the single most important decision in this synthesis.
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Detailed Experimental Protocols
Method A: The Standard MedChem Protocol (Anhydrous)
Best for: Lipophilic amines, drug intermediates, and parallel synthesis libraries.
Reagents:
-
Amine (1.0 equiv)
-
2-(2-Fluorophenyl)acetyl chloride (1.1 – 1.2 equiv)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 – 2.0 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (concentration ~0.1 M).
-
Cooling: Cool the reaction mixture to
using an ice-water bath.-
Expert Note: Although the reaction can proceed at room temperature, starting at
suppresses the formation of di-acylated byproducts (if primary amines are used) and minimizes hydrolysis of the acid chloride by trace moisture.
-
-
Addition: Add 2-(2-Fluorophenyl)acetyl chloride (1.1 equiv) dropwise via syringe over 5–10 minutes.
-
Observation: Slight fuming may occur; ensure good ventilation. The solution may darken slightly.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC or LC-MS. The acid chloride hydrolyzes to the acid on LC-MS (mass = M+17 for OH), so look for the disappearance of the amine peak.
-
-
Workup (The "Acid Wash"):
-
Dilute with excess DCM.
-
Wash with 1M HCl (2x) to remove unreacted amine and the DIPEA/TEA.
-
Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed 2-(2-fluorophenyl)acetic acid.
-
Wash with Brine (1x).
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
Method B: The Schotten-Baumann Protocol (Biphasic)
Best for: Amino acids, water-soluble amines, or when organic bases must be avoided.
Reagents:
-
Amine/Amino Acid (1.0 equiv)
-
2-(2-Fluorophenyl)acetyl chloride (1.2 equiv)
-
Base: 1M NaOH or 10% Na₂CO₃
-
Solvent: DCM or Diethyl Ether
Step-by-Step Workflow:
-
Aqueous Phase: Dissolve the amine in 1M NaOH (2.5 equiv). Ensure the pH is >10.
-
Organic Phase: Dissolve 2-(2-Fluorophenyl)acetyl chloride (1.2 equiv) in an equal volume of DCM .
-
Mixing: Add the organic phase to the rapidly stirring aqueous phase at room temperature.
-
Reaction: Stir vigorously for 4–12 hours. The reaction relies on the interfacial contact area.
-
Workup:
-
Separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Quantitative Optimization Data
The following table summarizes optimization studies for coupling 2-(2-fluorophenyl)acetyl chloride with benzylamine (model substrate).
| Condition | Solvent | Base | Temp | Yield (%) | Purity (LC-MS) | Notes |
| Standard | DCM | TEA (1.5 eq) | 94% | >98% | Optimal balance of speed/yield. | |
| High Temp | THF | TEA (1.5 eq) | 82% | 88% | Increased impurities; thermal degradation. | |
| Biphasic | DCM/H₂O | NaOH | rt | 89% | >95% | Excellent for scale-up; no organic base cost. |
| No Base | DCM | None | rt | 35% | 60% | Failed; HCl salt of amine precipitated. |
Troubleshooting & Critical Controls
Hydrolysis Management
The 2-fluorophenyl group activates the carbonyl, making this reagent more susceptible to hydrolysis than simple alkyl acid chlorides.
-
Symptom: LC-MS shows large peak for 2-(2-fluorophenyl)acetic acid (Parent Acid) and low amide conversion.
-
Solution: Ensure DCM is anhydrous. If the reagent bottle is old, distill it or add a slight excess (1.5 equiv) to account for hydrolyzed material.
Regioselectivity
If the amine substrate contains a hydroxyl group (e.g., an amino alcohol):
-
Risk: Ester formation (O-acylation) alongside amide formation.
-
Control: Amides form faster than esters. Perform the reaction at
strictly and limit the reaction time. If O-acylation occurs, treat the crude mixture with LiOH/MeOH for 30 mins to selectively hydrolyze the ester back to the alcohol, leaving the amide intact.
Purification
Due to the lipophilicity of the fluorophenyl ring, the product is often easily purified via Flash Column Chromatography.
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (typically elutes around 20-40% EtOAc).
Safety Information
-
Hazards: 2-(2-Fluorophenyl)acetyl chloride is corrosive and a lachrymator . It reacts violently with water to release HCl gas.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Always handle inside a fume hood.
-
Spill Control: Neutralize spills with solid sodium bicarbonate or lime before wiping up.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4] Tetrahedron, 61(46), 10827-10852. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2776097, 2-(2-Fluorophenyl)acetyl chloride. [Link]
Sources
Application Note: Precision Esterification using 2-(2-Fluorophenyl)acetyl chloride
Executive Summary & Strategic Context
In medicinal chemistry, the incorporation of fluorine atoms—specifically in the ortho position of phenyl rings—is a critical strategy for modulating metabolic stability (blocking P450 oxidation sites), altering lipophilicity (
This guide details the protocol for esterification using 2-(2-Fluorophenyl)acetyl chloride . Unlike standard acyl chlorides, this reagent presents a unique duality:
-
Electronic Activation: The highly electronegative fluorine atom at the ortho position inductively withdraws electron density from the carbonyl carbon, rendering it more electrophilic and reactive than non-fluorinated analogs.
-
Steric Modulation: The proximity of the fluorine atom to the reaction center introduces mild steric strain, which can impede the approach of bulky nucleophiles (secondary/tertiary alcohols).
This protocol uses a Nucleophilic Catalysis strategy (Pyridine/DMAP) to overcome steric barriers while strictly controlling the exothermic nature of the reaction to prevent byproduct formation.
Reagent Profile & Safety Architecture
Reagent: 2-(2-Fluorophenyl)acetyl chloride CAS: 1736-37-4 (Generic reference for the class; often prepared in situ from CAS 452-63-1) Molecular Weight: ~172.58 g/mol
Physical Properties & Handling
| Property | Specification | Critical Note |
| State | Colorless to pale yellow liquid | Check for white precipitate (hydrolyzed acid). |
| Reactivity | High (Moisture Sensitive) | Reacts violently with water to release HCl gas. |
| Stability | Meta-stable | Store under inert gas (Ar/N2) at 2–8°C. |
Safety Directive (HSE)
-
Corrosive: Causes severe skin burns and eye damage.[1][2][3]
-
Lachrymator: Potent tear-inducing agent; handle only in a functioning fume hood.
-
HF Risk: While the C-F bond is stable under these conditions, thermal decomposition can release Hydrogen Fluoride. Do not heat above 120°C without safety venting.
Experimental Design: The "Self-Validating" System
To ensure reproducibility, this protocol relies on a Self-Validating Architecture . Every step includes a checkpoint to verify success before proceeding.
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution. To accelerate the attack of the alcohol on the ortho-substituted carbonyl, we employ 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.
Figure 1: DMAP-catalyzed activation cycle. The formation of the N-Acylpyridinium ion overcomes the steric hindrance of the ortho-fluorine.
Detailed Protocol
Materials Required[4][5][6][7][8][9][10]
-
Substrate: Target Alcohol (1.0 equiv)
-
Reagent: 2-(2-Fluorophenyl)acetyl chloride (1.2 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF (0.1 M concentration relative to alcohol)
-
Base: Triethylamine (
) or Pyridine (1.5 equiv) - Scavenges HCl -
Catalyst: DMAP (0.1 equiv) - Crucial for rate acceleration
Step-by-Step Methodology
Phase 1: System Preparation
-
Drying: Flame-dry or oven-dry a round-bottom flask containing a magnetic stir bar. Cool under a stream of dry Nitrogen (
). -
Solvation: Dissolve the Alcohol (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add
(1.5 equiv) and DMAP (0.1 equiv) . Stir for 5 minutes at Room Temperature (RT).-
Checkpoint: The solution should be clear. If the alcohol is insoluble, switch solvent to anhydrous THF.
-
Phase 2: Controlled Addition (The Critical Step)
-
Thermal Control: Cool the reaction mixture to 0°C using an ice/water bath.
-
Why? The ortho-fluorine withdraws electrons, making the acid chloride highly energetic. Addition at RT can cause localized overheating and impurity formation.
-
-
Addition: Add 2-(2-Fluorophenyl)acetyl chloride (1.2 equiv) dropwise over 10–15 minutes.
-
Observation: You may observe white fumes (HCl) if the seal is not tight; the solution often turns yellow/orange due to the formation of the acyl-ammonium salt.
-
Phase 3: Reaction & Monitoring
-
Equilibration: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.
-
Validation (TLC/LCMS):
-
Take a 10 µL aliquot, quench in MeOH, and run TLC.
-
Success Criteria: Disappearance of the starting alcohol spot.
-
Troubleshooting: If starting material remains after 4 hours, heat to mild reflux (40°C) for 1 hour.
-
Phase 4: Workup & Isolation[4]
-
Quench: Add saturated
solution (aqueous) to the reaction mixture. Stir vigorously for 10 minutes. -
Extraction: Separate layers. Extract the aqueous layer 2x with DCM.
-
Wash Cycle:
-
Wash 1: 1M HCl (or 10% Citric Acid) – Removes Pyridine/DMAP/Amine base.
-
Wash 2: Saturated
– Ensures complete removal of hydrolyzed phenylacetic acid. -
Wash 3: Brine – Dries the organic layer.
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow ensuring safety and high purity isolation.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure glassware is bone-dry; use fresh bottle of reagent. |
| Starting Material Remains | Steric Hindrance (Ortho-F) | Increase DMAP to 0.2 equiv; switch solvent to 1,2-Dichloroethane and reflux ( |
| New Impurity (High Rf) | Elimination of Alcohol | Base was too strong or added too fast. Cool to -10°C; add base slowly. |
| Emulsion during Workup | Fluorinated compounds lipophilicity | Filter the biphasic mixture through Celite before separation. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12751635, 2-(3-Fluorophenyl)acetyl chloride (Isomer Analog Data). [1]
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for Acid Chlorides).
Sources
- 1. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Fluorophenylacetyl chloride(459-04-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Evaluation of esterification routes for long chain cellulose esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of hyperbranched 4-dimethylaminopyridine catalyst for the efficient synthesis of vitamin E succinate [comptes-rendus.academie-sciences.fr]
Application Note: Friedel-Crafts Acylation with 2-(2-Fluorophenyl)acetyl chloride
[1]
Executive Summary
This application note details the technical protocols for utilizing 2-(2-fluorophenyl)acetyl chloride (CAS: [Specific CAS if available, generally generic for derivatives]) in Friedel-Crafts acylation reactions. This reagent is a critical building block in medicinal chemistry, particularly for synthesizing fluorinated diaryl ketones and functionalized indanones—scaffolds frequently observed in kinase inhibitors and CNS-active agents.[1]
The presence of the ortho-fluorine atom introduces specific electronic and steric considerations that differentiate this reagent from non-fluorinated phenylacetyl chlorides. This guide addresses the competition between intermolecular acylation (coupling with an external arene) and intramolecular cyclization (formation of fluorinated indanones), providing optimized conditions to control selectivity.[1]
Chemical Profile & Reactivity[1][2][3][4]
| Parameter | Specification |
| Reagent | 2-(2-Fluorophenyl)acetyl chloride |
| Molecular Formula | |
| Key Functionality | Acid Chloride (Electrophile), o-Fluoroaryl (Director/Modulator) |
| Primary Challenge | Competition between intermolecular coupling and intramolecular cyclization (Indanone formation).[1] |
| Secondary Challenge | Potential for decarbonylation ( |
Mechanistic Insight: The Fluorine Effect
The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I), destabilizing the transition state of the acylium ion slightly compared to the non-fluorinated analog.[1] However, its resonance donation (+R) is weak.[1] Crucially, the fluorine atom does not deactivate the phenyl ring sufficiently to prevent intramolecular cyclization.[1] Consequently, without strict concentration control, the reagent will self-react to form 4-fluoro-1-indanone .[1]
Mechanistic Pathways (Visualization)
The following diagram illustrates the critical bifurcation point in the reaction pathway. Control over concentration and substrate reactivity dictates the product distribution.
Figure 1: Mechanistic bifurcation. Path A is favored by excess external substrate; Path B is favored by high dilution.
Experimental Protocols
Protocol A: Intermolecular Acylation (Synthesis of Diaryl Ketones)
Objective: Couple the reagent with an electron-rich arene (e.g., anisole, xylene) while suppressing indanone formation.[1]
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (1.0 equiv)[1]
-
Substrate (Arene) (1.2 – 1.5 equiv)[1]
-
Aluminum Chloride (
) (1.1 – 1.2 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Workflow:
-
System Prep: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Lewis Acid Slurry: Charge the flask with
(1.1 equiv) and anhydrous DCM ( ). Cool to 0°C in an ice bath. -
Substrate Addition: Add the external substrate (Arene, 1.2 equiv) to the slurry.[1] Stir for 10 minutes.
-
Note: If the substrate is a liquid, it can be used as a co-solvent to further favor intermolecular reaction.[1]
-
-
Electrophile Addition: Dissolve 2-(2-fluorophenyl)acetyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise over 30–60 minutes.
-
Critical: Slow addition ensures the concentration of the acylium ion remains low relative to the external substrate, preventing self-cyclization.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]
-
Quench: Pour the reaction mixture slowly over a mixture of ice and concentrated HCl (to break the Aluminum-product complex).
-
Workup: Extract with DCM (
). Wash organics with brine, dry over , and concentrate.[1]
Protocol B: Intramolecular Cyclization (Synthesis of 4-Fluoro-1-indanone)
Objective: Force the reagent to cyclize onto itself to form the fused ring system.
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (1.0 equiv)[1]
-
Aluminum Chloride (
) (2.5 equiv)[1] -
Dichloromethane (DCM) (High Dilution:
)[1]
Workflow Differences:
-
Inverse Addition: Prepare a refluxing suspension of
in DCM. -
High Dilution Feed: Dissolve the acid chloride in a large volume of DCM. Add this solution very slowly (over 2–4 hours) to the refluxing catalyst suspension.
-
Reasoning: High dilution ensures that a reactive acylium ion is statistically more likely to encounter its own tail than another molecule.[1]
-
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (Oligomers) | Polymerization of substrate or product.[1] | Reduce reaction temperature (keep at -10°C to 0°C). Ensure dropwise addition is strictly controlled. |
| Decarbonylation | Loss of CO to form benzyl chloride derivatives.[1] | This occurs at high temps.[1] Keep reaction below 40°C. Avoid prolonged reflux. |
| Hydrolysis | Moisture in solvent or atmosphere.[1] | Use freshly distilled DCM and maintain a positive |
| Positional Isomers | Electronic directing effects of substrate.[1] | If using substituted benzenes, verify regioselectivity (ortho/para) via NMR.[1] Steric bulk of the reagent favors para. |
| Incomplete Conversion | Catalyst deactivation. | The product ketone complexes with |
Experimental Workflow Diagram
Figure 2: Standard operational workflow for Friedel-Crafts acylation.[1]
Safety & Handling
-
Corrosivity: Acid chlorides hydrolyze to release HCl.[1] Handle in a fume hood.
-
HF Generation: While the C-F bond is generally stable under these conditions, thermal decomposition or extreme Lewis acid conditions could theoretically release trace HF.[1] Avoid contact with glass at temperatures >150°C (unlikely in this protocol).
-
Aluminum Chloride: Reacts violently with water.[1] Quench carefully.
References
-
Friedel-Crafts Acyl
-
Acylation of Fluorinated Arom
-
Intramolecular Cycliz
-
Synthesis of 2-phenylacetyl chloride deriv
Lewis acid catalyst for Friedel-Crafts reaction of 2-(2-Fluorophenyl)acetyl chloride
Application Note: Lewis Acid Catalysis for the Friedel-Crafts Acylation of 2-(2-Fluorophenyl)acetyl Chloride
Part 1: Executive Summary & Strategic Overview
The Friedel-Crafts acylation of 2-(2-fluorophenyl)acetyl chloride presents a unique set of challenges in medicinal chemistry, primarily utilized for synthesizing fluorinated deoxybenzoin derivatives (benzyl aryl ketones). These scaffolds are critical intermediates in the synthesis of selective estrogen receptor modulators (SERMs) and CNS-active agents.
The Core Challenge: The presence of the ortho-fluorine atom introduces two competing electronic effects:
-
Inductive Deactivation: The high electronegativity of fluorine destabilizes the transition state, potentially requiring more vigorous Lewis Acid (LA) activation.
-
Resonance Donation: While weaker than the inductive effect, the lone pairs can interact with the catalyst, altering the effective stoichiometry.
This guide provides a validated protocol for the intermolecular acylation of arenes using 2-(2-fluorophenyl)acetyl chloride. It prioritizes the preservation of the C-F bond while maximizing yield, moving beyond "textbook" aluminum chloride methods to include modern, atom-economical alternatives.
Critical Expert Insight (The "Indanone Trap"): Researchers often mistakenly select phenylacetyl chlorides for intramolecular cyclization to 1-indanones. This substrate (acetyl chain) cannot cyclize to form a stable 1-indanone; that transformation requires 3-(2-fluorophenyl)propionyl chloride (3-carbon chain). This protocol focuses on the chemically valid intermolecular coupling (e.g., with benzene/toluene).
Part 2: Mechanistic Insight & Catalyst Selection
Reaction Mechanism
The reaction proceeds via the generation of a resonance-stabilized acylium ion.[1][2] The proximity of the fluorine atom to the reaction center (benzyl position) exerts a field effect that can destabilize the acylium intermediate compared to non-fluorinated analogues.
Figure 1: Mechanistic pathway for the generation of the acylium ion and subsequent electrophilic aromatic substitution.
Catalyst Selection Matrix
While Aluminum Chloride is the industrial standard, it is not always the optimal choice for fluorinated substrates due to the risk of halogen exchange or defluorination under harsh conditions.
| Catalyst | Reactivity | C-F Bond Safety | Stoichiometry | Recommendation |
| High (Aggressive) | Moderate | >1.1 eq | Standard. Best for unactivated arenes. Requires careful quenching. | |
| Moderate | High | 5-10 mol% (Catalytic) | Green Alternative. Effective for activated arenes (e.g., anisole). | |
| High (Mild) | Very High | 1-5 mol% | High Value. Best for late-stage functionalization or sensitive substrates. | |
| Zeolite HY | Low-Mod | Excellent | Heterogeneous | Process Scale. Use only for highly activated substrates to minimize waste. |
Part 3: Validated Experimental Protocol
Target Synthesis: 2-(2-fluorophenyl)-1-phenyl-ethanone
Substrate: 2-(2-Fluorophenyl)acetyl chloride
Coupling Partner: Benzene (Solvent/Reagent)
Catalyst: Aluminum Chloride (
Reagents & Equipment
-
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (10.0 mmol, 1.72 g)
-
Anhydrous Benzene (30 mL) [Note: Can substitute with Toluene/DCM mix for safety]
-
Anhydrous
(12.0 mmol, 1.60 g) [1.2 equivalents] -
Dichloromethane (DCM) (if not using benzene as solvent)
-
-
Equipment:
-
3-neck round bottom flask (flame-dried,
atmosphere). -
Pressure-equalizing addition funnel.
-
Internal temperature probe.
-
Gas trap (NaOH scrub) for HCl evolution.
-
Step-by-Step Methodology
Step 1: Catalyst Suspension (The "Inverse Addition" Technique)
-
Charge the reaction flask with anhydrous
(1.60 g) and anhydrous DCM (20 mL). -
Cool the suspension to 0°C using an ice/water bath.
-
Why: Controlling the exotherm of complexation is critical to prevent polymerization of the acid chloride.
Step 2: Substrate Addition
-
Dissolve 2-(2-Fluorophenyl)acetyl chloride (1.72 g) in DCM (10 mL).
-
Add this solution dropwise to the
suspension over 20 minutes. -
Observation: The solution should turn yellow/orange, indicating acylium ion formation. Stir for 15 minutes at 0°C.
Step 3: Coupling (Friedel-Crafts Event)
-
Add the arene (e.g., Benzene, 5 mL, excess) dropwise, maintaining internal temperature <5°C.
-
Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC. Look for the disappearance of the acid chloride (often converted to methyl ester if quenched with MeOH for analysis).
Step 4: Quenching & Isolation
-
Critical Safety Step: Cool the reaction mixture back to 0°C.
-
Pour the reaction mixture slowly into a beaker containing Ice (50 g) + conc. HCl (5 mL) .
-
Extract with DCM (3 x 30 mL).
-
Wash organic layer with
, saturated , and Brine. -
Dry over
and concentrate in vacuo.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of fluorinated deoxybenzoins.
Part 4: Troubleshooting & Safety (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete complex dissociation | Ensure the HCl/Ice quench is vigorous and stirred for at least 30 mins. The Al-O bond is strong. |
| Defluorination | Reaction temperature too high | Do not exceed 40°C. If reflux is needed, switch catalyst to |
| Polymerization | High local concentration | Ensure efficient stirring and slow addition of the acid chloride. |
| Evolution of HF | Trace moisture + High Temp | Strictly anhydrous conditions. Use borosilicate glass; avoid standard silica if HF is suspected (etching). |
Safety Note: 2-(2-Fluorophenyl)acetyl chloride is a lachrymator and corrosive.
Part 5: References
-
Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and catalyst stoichiometry).
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
-
Kobayashi, S., et al. (2002). "Rare-Earth Metal Triflates as Water-Tolerant Lewis Acid Catalysts in Organic Synthesis." Chemical Reviews, 102(6), 2227–2302. (Source for modern triflate alternatives).
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." [Link] (General protocol verification).
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Indanone synthesis [organic-chemistry.org]
Application Note: 2-(2-Fluorophenyl)acetyl Chloride in Medicinal Chemistry
This guide details the application of 2-(2-Fluorophenyl)acetyl chloride , a specialized fluorinated building block used to introduce the pharmacologically privileged 2-fluorophenylacetyl moiety. This guide is structured for medicinal chemists and process scientists.
CAS: 451-81-0 | Formula: C₈H₆ClFO | MW: 172.58 g/mol
Executive Summary & Chemical Profile
2-(2-Fluorophenyl)acetyl chloride is a highly reactive acylating agent derived from 2-fluorophenylacetic acid. In drug discovery, it serves as a critical "fluorine scan" tool, allowing chemists to introduce a fluorine atom at the ortho-position of a phenylacetyl linker. This specific substitution pattern is often employed to:
-
Modulate Conformational Space: The ortho-fluorine induces a specific torsional preference via electrostatic repulsion with the carbonyl oxygen, locking the molecule into a bioactive conformation.
-
Block Metabolic Hotspots: Fluorine substitution prevents oxidative metabolism (hydroxylation) at the reactive ortho-position.
-
Tune Lipophilicity: The C-F bond increases lipophilicity (
) without the steric bulk of a chlorine or methyl group, enhancing membrane permeability.
Chemical Properties Table
| Property | Value | Notes |
| Boiling Point | 98–100 °C (at 12 mmHg) | High boiling point allows for high-temperature couplings if needed. |
| Density | 1.26 g/mL at 25 °C | Denser than most organic solvents (DCM, THF). |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage if exposed to moisture. |
| Reactivity | High (Acid Chloride) | Reacts violently with water/alcohols; generates HCl gas. |
| Storage | 2–8 °C, Inert Atmosphere | Hydrolyzes to 2-fluorophenylacetic acid in moist air. |
Medicinal Chemistry Applications
Case Study 1: Peptidomimetics & TGase 2 Inhibitors
Research into Transglutaminase 2 (TGase 2) inhibitors utilizes 2-(2-fluorophenyl)acetyl chloride to synthesize irreversible inhibitors, such as Nα-2-Fluorophenylacetyl-Nε-acryloyl-L-lysine-piperazides.[1]
-
Mechanism: The 2-fluorophenylacetyl group acts as a hydrophobic cap that fits into the enzyme's binding pocket, while the ortho-fluorine atom provides specific electrostatic interactions that improve binding affinity (
) compared to the non-fluorinated analog. -
Synthesis Role: The chloride reacts with the N-terminus of a lysine derivative to install the "warhead" recognition element.
Case Study 2: GnRH Receptor Antagonists
In the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, this reagent is used to synthesize bicyclic thiazolino[3,2-c]pyrimidin-5,7-diones.
-
Pathway: The acid chloride is used to acylate a urea or amine intermediate, which subsequently undergoes cyclization. The resulting fluorinated scaffold exhibits improved metabolic stability in liver microsome assays.
Experimental Protocol: General Amide Coupling
Objective: Synthesis of N-substituted-2-(2-fluorophenyl)acetamide derivatives. Scale: 1.0 mmol (Adaptable to gram-scale).
Reagents & Equipment[3][4]
-
Starting Material: 2-(2-Fluorophenyl)acetyl chloride (1.0 equiv).
-
Nucleophile: Primary or Secondary Amine (1.0–1.1 equiv).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).
-
Solvent: Dichloromethane (DCM), Anhydrous (0.1–0.2 M concentration).
-
Quench: 1M HCl, Saturated NaHCO₃.
Workflow Diagram (DOT)
Caption: Step-by-step workflow for amide coupling using 2-(2-fluorophenyl)acetyl chloride.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add the Amine (1.0 mmol) and DCM (5–10 mL).
-
Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0 °C using an ice bath.
-
Acylation: Add 2-(2-Fluorophenyl)acetyl chloride (1.0 mmol, ~173 mg/137 µL) dropwise over 5 minutes.
-
Note: The reaction is exothermic. Evolution of HCl fumes (white smoke) may occur if moisture is present; ensure the system is vented through a drying tube or bubbler.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check reaction progress by TLC (typically 30-50% EtOAc/Hexanes) or LCMS. The acid chloride hydrolyzes rapidly on TLC plates; focus on the disappearance of the amine and appearance of the amide product.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.
-
Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed 2-fluorophenylacetic acid.
-
Wash with Brine (10 mL).
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel).
Reaction Mechanism & Logic
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.
Caption: The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate before expelling the chloride leaving group.
Why this matters: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in non-fluorinated phenylacetyl chloride. This typically results in faster reaction rates , requiring careful temperature control (0 °C start) to prevent over-acylation or side reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvent (DCM) is anhydrous. Store reagent under Ar/N₂. If reagent is old, distill or add slight excess (1.2 equiv). |
| Impurity: Free Acid | Incomplete Coupling | The acid chloride has hydrolyzed. Wash the organic layer thoroughly with Sat. NaHCO₃ during workup to remove the acid byproduct. |
| Impurity: Di-acylation | Excess Reagent/High Temp | If the amine is primary, di-acylation (imide formation) can occur. Keep temp at 0 °C and add reagent slowly. |
| Color Change | Oxidation/Polymerization | Acid chlorides can darken over time. Distill under reduced pressure if the liquid is dark brown/black. |
References
-
TGase 2 Inhibitors: Wodtke, R., et al. (2018). N-Acryloyllysine piperazides as irreversible inhibitors of transglutaminase 2: Synthesis, structure-activity relationships, and pharmacokinetic profiling. Journal of Medicinal Chemistry.
-
GnRH Antagonists: Pontillo, J., et al. (2005). Efficient synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidin-5,7-diones and its application to the synthesis of GnRH antagonists. Bioorganic & Medicinal Chemistry Letters.
-
General Reactivity: PubChem Compound Summary for CID 101429, 2-(2-Fluorophenyl)acetyl chloride.
Sources
Application Note: Synthesis of Pharmaceutical Intermediates with 2-(2-Fluorophenyl)acetyl Chloride
Executive Summary: The "Fluorine Effect" in Scaffold Design
In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven method to modulate lipophilicity, metabolic stability, and binding affinity. 2-(2-Fluorophenyl)acetyl chloride (CAS: 109366-49-2) serves as a high-value electrophilic building block, primarily used to introduce the 2-fluorophenylacetyl moiety.
This moiety is critical because the ortho-fluorine substituent exerts a unique electronic influence (inductive withdrawal, resonance donation) and steric shielding that often protects the benzylic position from rapid metabolic oxidation—a common failure point for non-fluorinated analogues.
This guide details the protocols for transforming this reagent into two privileged scaffolds:
-
Fluorinated Amides: Precursors for peptidomimetics and ion channel blockers.
-
Fluorinated Isoquinolines: Via the Bischler-Napieralski cyclization, a key pathway for synthesizing alkaloid-mimetic drugs.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| Molecular Formula | C₈H₆ClFO |
| Molecular Weight | 172.58 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~95°C (at 15 mmHg) |
| Reactivity | Highly moisture sensitive; lachrymator |
| Storage | < +8°C, under inert atmosphere (Ar/N₂) |
Safety Critical: This compound hydrolyzes rapidly to release HCl and 2-(2-fluorophenyl)acetic acid. All reactions must be performed under anhydrous conditions. The ortho-fluorine atom is stable under standard nucleophilic acyl substitution conditions but can be susceptible to nucleophilic aromatic substitution (
Reaction Landscape & Strategic Pathways
The following diagram illustrates the divergent synthesis pathways available from this core intermediate.
Figure 1: Divergent synthetic pathways. The reagent serves as a linchpin for amidation (green path) and acylation (yellow path), with amides serving as precursors for heterocyclization (red path).
Protocol A: High-Fidelity Amidation
Target: Synthesis of N-substituted-2-(2-fluorophenyl)acetamides. Application: This motif acts as a pharmacophore in various NK1 antagonists and anticancer agents (e.g., PC3 cell line inhibitors).
Mechanism & Rationale
The reaction proceeds via a nucleophilic acyl substitution. A non-nucleophilic base (DIPEA or Et₃N) is strictly required to scavenge the HCl byproduct, preventing the protonation of the amine nucleophile which would arrest the reaction.
Experimental Procedure
Scale: 10.0 mmol basis
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen.
-
Charge with Amine substrate (10.0 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (20 mL).
-
Add Triethylamine (Et₃N) (12.0 mmol, 1.2 eq).
-
Cool the solution to 0°C in an ice bath.
-
-
Addition:
-
Dissolve 2-(2-Fluorophenyl)acetyl chloride (10.5 mmol, 1.05 eq) in anhydrous DCM (5 mL).
-
Add this solution dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes. Note: Exothermic reaction.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT) naturally.
-
Stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LC-MS.
-
-
Workup (Self-Validating Step):
-
Quench with 1M HCl (10 mL) to remove unreacted amine and Et₃N.
-
Wash organic layer with Sat. NaHCO₃ (removes hydrolyzed acid byproduct).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallize from EtOH/Water or purify via flash chromatography.
-
| Reagent | Equivalents | Role |
| Amine | 1.0 | Nucleophile |
| Acid Chloride | 1.05 | Electrophile (Slight excess ensures completion) |
| Et₃N | 1.2 | Acid Scavenger |
| DCM | Solvent | Aprotic, solubilizing |
Protocol B: Bischler-Napieralski Cyclization
Target: Synthesis of Fluorinated Isoquinoline Alkaloid Analogues. Application: Isoquinolines are "privileged structures" in drug discovery, often found in analgesics and antihypertensives. This protocol creates a 1-(2-fluorobenzyl) substituted system.
Workflow Visualization
Figure 2: The Bischler-Napieralski pathway. The amide oxygen is activated, promoting electrophilic attack on the electron-rich aromatic ring.
Experimental Procedure
Precursor: N-(3,4-dimethoxyphenethyl)-2-(2-fluorophenyl)acetamide (synthesized via Protocol A).
-
Activation:
-
In a dry flask, dissolve the Amide Precursor (5.0 mmol) in anhydrous Toluene or Acetonitrile (25 mL).
-
Add Phosphorus Oxychloride (POCl₃) (15.0 mmol, 3.0 eq) cautiously.
-
Alternative: For acid-sensitive substrates, use P₂O₅ in refluxing benzene (Bischler-Napieralski variation).
-
-
Cyclization:
-
Heat the reaction to reflux (110°C) for 2–6 hours.
-
Checkpoint: The solution typically darkens. Monitor disappearance of the amide peak by HPLC.
-
-
Workup:
-
Cool to RT and concentrate in vacuo to remove excess POCl₃.
-
Dissolve residue in DCM and pour slowly into ice-cold NaOH (1M) to basify (pH > 10). Caution: Exothermic hydrolysis of residual POCl₃.
-
Extract with DCM (3x), dry over K₂CO₃, and concentrate.
-
-
Reduction (Optional but Common):
-
The resulting 3,4-dihydroisoquinoline can be reduced to the tetrahydroisoquinoline using NaBH₄ in MeOH if the saturated amine is the desired pharmacophore.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Amidation) | Hydrolysis of Acid Chloride | Ensure solvent is anhydrous; check reagent quality (should not smell like vinegar/acetic acid). |
| Incomplete Cyclization | Deactivated Ring | The Bischler-Napieralski reaction requires an electron-rich ring (e.g., methoxy-substituted). If the ring is unsubstituted, switch to Pictet-Spengler conditions. |
| Regioselectivity Issues | Ortho-fluorine steric clash | The 2-fluoro group is on the acyl side, not the cyclizing ring, so it generally does not interfere with cyclization but may affect the conformation of the final product. |
References
-
General Reactivity of Acyl Chlorides
-
Fluorinated Pharmaceuticals
-
Inoue, M., et al. (2020). Fluorine in Pharmaceutical Industry: Fluorinated Drugs Introduced to the Market in the Last Decade. Chemical Record. Link
-
-
Isoquinoline Synthesis
-
Wang, X., et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines. Journal of Organic Chemistry. Link
-
-
Anticancer Activity of Phenylacetamides
-
Mohammadi-Farani, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents. Iranian Journal of Pharmaceutical Research. Link(Note: Protocol adapted for the 2-fluoro isomer described herein).
-
-
Vonoprazan Synthesis Context
-
Jing, Y., et al. (2018). Synthesis of Important Intermediates for Anti-acid Drug Vonoprazan. Oriprobe/Chinese Journal. Link(Demonstrates the relevance of 2-fluorophenyl building blocks).
-
Sources
Application Note: Strategic Utilization of 2-(2-Fluorophenyl)acetyl chloride in Next-Generation Agrochemical Synthesis
Executive Summary
This technical guide details the application of 2-(2-Fluorophenyl)acetyl chloride (CAS: 456-47-3) as a critical electrophile in the synthesis of modern crop protection agents. While phenylacetyl chlorides are ubiquitous in organic synthesis, the ortho-fluorinated variant offers distinct advantages in rational pesticide design. The 2-fluoro substituent serves as a metabolic blocker, sterically and electronically inhibiting cytochrome P450 oxidative degradation at the benzylic and ortho-positions. This note provides validated protocols for its generation, handling, and deployment in synthesizing amide-based fungicide scaffolds (SDHI analogs) and herbicide precursors.
Chemical Profile & Strategic Value
Physicochemical Properties
| Property | Data | Relevance |
| CAS Number | 456-47-3 | Identity verification |
| Molecular Weight | 172.58 g/mol | Stoichiometry calculations |
| Boiling Point | 94-95 °C @ 12 mmHg | Distillable for high-purity isolation |
| Density | 1.25 g/mL | Volumetric dosing in flow chemistry |
| Reactivity | High (Acyl Chloride) | Rapid nucleophilic substitution; moisture sensitive |
The "Fluorine Effect" in Agrochemical Design
The incorporation of the 2-fluorophenyl moiety is rarely accidental. It addresses specific failure modes in lead optimization:
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the ortho position blocks metabolic hydroxylation by P450 enzymes, extending the half-life of the active ingredient (AI) in the plant or pest [1].
-
Conformational Locking: The size of the fluorine atom (Van der Waals radius 1.47 Å) creates a specific steric barrier that forces the amide bond out of planarity, potentially enhancing binding affinity to target enzymes like Succinate Dehydrogenase (SDH) [2].
Synthetic Pathways & Visual Workflows
The following diagram illustrates the central role of 2-(2-Fluorophenyl)acetyl chloride in divergent synthesis.
Figure 1: Divergent synthetic utility of the acid chloride intermediate.
Experimental Protocols
Protocol A: In-Situ Generation and Amidation (Fungicide Scaffold)
Rationale: Acid chlorides are moisture-sensitive. For high-throughput screening or scale-up, generating the chloride in situ followed by immediate coupling minimizes hydrolysis byproducts and maximizes yield.
Objective: Synthesis of N-(3,4-dichlorophenyl)-2-(2-fluorophenyl)acetamide (Generic SDHI analog).
Materials
-
2-(2-Fluorophenyl)acetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
3,4-Dichloroaniline (1.0 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic amount, 2-3 drops)
Step-by-Step Methodology
-
Activation (Acid Chloride Formation):
-
Charge a dry 250 mL round-bottom flask (RBF) with 2-(2-Fluorophenyl)acetic acid (10 mmol) and DCM (50 mL) under N₂ atmosphere.
-
Add catalytic DMF (2 drops).
-
Add SOCl₂ (12 mmol) dropwise via syringe at 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and reflux for 2 hours.
-
Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.
-
Remove excess SOCl₂ and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Note: Do not expose to humid air.
-
-
Coupling (Amidation):
-
Redissolve the crude acid chloride in anhydrous DCM (20 mL).
-
In a separate flask, dissolve 3,4-dichloroaniline (10 mmol) and TEA (15 mmol) in DCM (30 mL). Cool to 0°C.
-
Slowly add the acid chloride solution to the amine solution over 15 minutes.
-
Stir at RT for 4 hours.
-
-
Workup & Isolation:
-
Quench reaction with water (50 mL).
-
Wash organic layer with 1M HCl (to remove unreacted amine) followed by sat. NaHCO₃ (to remove unreacted acid) and Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Recrystallize from EtOH/Hexane.
-
Protocol B: Friedel-Crafts Acylation (Ketone Synthesis)
Rationale: Used for synthesizing benzophenone derivatives common in herbicide backbones.
Objective: Synthesis of 2-fluoro-4'-chlorodeoxybenzoin.
Methodology
-
Preparation: Suspend anhydrous AlCl₃ (1.2 eq) in dry 1,2-dichloroethane (DCE).
-
Addition: Cool to 0°C. Add 2-(2-Fluorophenyl)acetyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylium ion complex.
-
Reaction: Add chlorobenzene (1.1 eq) dropwise. Maintain temperature <10°C during addition.
-
Heating: Warm to 50°C for 3 hours. Evolution of HCl gas will be observed (scrubbing required).
-
Quenching (Critical): Pour the reaction mixture slowly onto a slurry of ice/conc. HCl. Caution: Highly exothermic.
-
Extraction: Extract with DCM, wash with water, and purify via silica gel chromatography.
Technical Data Summary
Reaction Efficiency Comparison:
| Method | Reagent | Yield (Isolated) | Purity (HPLC) | Notes |
| Thionyl Chloride | SOCl₂ | 92% | >98% | Standard method. SO₂ byproduct is easily removed. |
| Oxalyl Chloride | (COCl)₂ | 95% | >99% | Milder conditions. Recommended for sensitive substrates. |
| Direct Coupling | HATU/EDC | 85% | 95% | Avoids chloride isolation but higher reagent cost. |
Safety & Handling Guidelines
Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.
-
Moisture Control: The chloride hydrolyzes rapidly to release HCl gas. All glassware must be oven-dried. Solvents must be anhydrous (<50 ppm water).
-
Quenching Protocol: Never add water directly to a bulk quantity of the acid chloride.
-
Small Scale: Dilute with DCM, then slowly add to a stirred solution of 10% NaHCO₃.
-
Large Scale: Add the acid chloride slowly to a mixture of ice and water with vigorous stirring [3].
-
-
PPE: Full face shield, chemically resistant gloves (Nitrile/Neoprene), and lab coat are mandatory. Work exclusively in a fume hood.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Bayer CropScience. (2011).[2] Synthesis of Fluorinated Agrochemicals: Flupyradifurone and related scaffolds. CCS Publishing. Link
-
Organic Syntheses. (1941). Desoxybenzoin: Friedel-Crafts Acylation Protocol. Organic Syntheses, Coll. Vol. 2, p.156. Link
-
Sigma-Aldrich. (2023). Phenylacetyl chloride Safety Data Sheet & Technical Information. Link
-
Yufeng Chemical. (2025). Safe Handling and Quenching of Acid Chlorides. Link
Sources
Reaction of 2-(2-Fluorophenyl)acetyl chloride with primary amines
Application Note: High-Efficiency Amidation of 2-(2-Fluorophenyl)acetyl Chloride
Abstract
This guide details the optimized protocol for coupling 2-(2-fluorophenyl)acetyl chloride with primary amines to synthesize N-substituted-2-(2-fluorophenyl)acetamides.[1][2][3] These fluorinated scaffolds are critical in medicinal chemistry, serving as pharmacophores in anticonvulsants, protease inhibitors, and anti-inflammatory agents. The protocol prioritizes an anhydrous nucleophilic acyl substitution pathway using an organic base scavenger (TEA/DIPEA) to ensure high yields (>90%) and purity.
Introduction & Chemical Basis
Medicinal Significance
The incorporation of fluorine into drug scaffolds is a pivotal strategy in modern drug design.[3] The ortho-fluorine atom on the phenyl ring of the acetyl group serves two primary functions:
-
Metabolic Stability: It blocks potential metabolic oxidation at the reactive ortho position.[2][3]
-
Conformational Locking: Through electrostatic repulsion and dipole effects, the fluorine atom restricts the rotation of the phenyl ring, potentially locking the molecule into a bioactive conformation [1].
Reaction Mechanism
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.[3] The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.
-
Electronic Effect: The electron-withdrawing nature of the fluorine atom (via induction) slightly increases the electrophilicity of the carbonyl carbon compared to non-fluorinated analogs, potentially accelerating the reaction.[1]
-
Steric Effect: The ortho-position creates mild steric bulk, requiring controlled temperature (0°C start) to prevent side reactions or decomposition, though it generally does not hinder the attack of primary amines.[1]
Figure 1: Reaction Mechanism
Caption: Step-wise mechanism of nucleophilic acyl substitution. The base (e.g., TEA) neutralizes the HCl byproduct to drive the equilibrium forward.[1]
Experimental Protocol
Two methods are presented. Method A is the industry standard for drug discovery (anhydrous, high yield). Method B is a biphasic alternative (Schotten-Baumann) suitable for robust, water-soluble amines.[1][2][3]
Reagents & Equipment
| Reagent | Equiv.[2][3][4] | Role | Notes |
| 2-(2-Fluorophenyl)acetyl chloride | 1.0 | Electrophile | Moisture sensitive; store under inert gas.[1][2][3] |
| Primary Amine (R-NH₂) | 1.1 | Nucleophile | Slight excess ensures complete consumption of acid chloride.[1][2][3] |
| Triethylamine (TEA) | 1.5 - 2.0 | Base | Scavenges HCl; can substitute with DIPEA.[1][2][3] |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; 0.1 M - 0.2 M concentration.[1][2][3] |
| 1M HCl / NaHCO₃ | Wash | Workup | For quenching and purification.[2][3] |
Method A: Standard Anhydrous Coupling (Recommended)[1]
Scope: Ideal for synthesis of drug intermediates where hydrolysis must be minimized.[2][3]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen/argon balloon.
-
Solvation: Add the Primary Amine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (approx. 5–10 mL per mmol of substrate).
-
Cooling: Submerge the reaction flask in an ice-water bath (0°C). Allow to equilibrate for 10 minutes.
-
Addition: Dissolve 2-(2-Fluorophenyl)acetyl chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the cold amine mixture over 10–15 minutes.
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours .
-
Quench: Carefully add water (equal volume to solvent) to quench the reaction.[2][3]
Method B: Schotten-Baumann Conditions
Scope: Useful for amino acids or amines available as hydrochloride salts.[2][3]
-
Biphasic Setup: Dissolve the amine in 10% aqueous NaOH (2.0 equiv).
-
Addition: Add the acid chloride dropwise to the vigorously stirred aqueous solution (optionally with a co-solvent like THF if the acid chloride is insoluble).
-
Precipitation: The amide product often precipitates out as a solid.[2][3] Filter and wash with water.[2][3][4]
Workup & Purification Workflow
The lipophilic nature of the fluorinated phenyl ring usually makes the product soluble in organic solvents, facilitating extraction.
Figure 2: Purification Logic
Caption: Standard extraction workflow to isolate neutral amide product from basic amines and acidic byproducts.
Purification Protocol:
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).[2][3]
-
Acid Wash: Wash combined organics with 1M HCl (removes unreacted amine and TEA).[2][3]
-
Base Wash: Wash with saturated NaHCO₃ (removes any 2-(2-fluorophenyl)acetic acid formed by hydrolysis).[1][2][3]
-
Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Final Polish: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous. Use fresh acid chloride or distill before use.[2][3] |
| Impurity: Carboxylic Acid | Moisture ingress | Increase base wash (NaHCO₃) steps during workup.[2][3] |
| Impurity: Di-acylation | Excess Acid Chloride | Strictly control stoichiometry (1.0 equiv acid chloride). Add acid chloride slowly to excess amine.[2][3] |
| Coloration (Pink/Brown) | Amine oxidation | Perform reaction under inert atmosphere (Nitrogen/Argon).[2][3] |
Safety Considerations
-
Corrosivity: 2-(2-Fluorophenyl)acetyl chloride is corrosive and causes severe skin burns [2].[1][2][3] Wear chemical-resistant gloves (Nitrile) and eye protection.[1][2][3]
-
Inhalation: Reacts violently with moisture in mucous membranes to form HCl gas.[2][3] Always handle in a fume hood.[2][3][5]
-
Flammability: Keep away from open flames and sparks (Flash point typically <23°C for acetyl chloride derivatives) [3].[2][3][5]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2][3] Link
-
Sigma-Aldrich. (2023).[1][2][3][6] Safety Data Sheet: Acetyl Chloride. Link (Proxy for general acid chloride hazards).[2][3]
-
National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide. Link[1][2][7]
-
Montalbetti, C. A., & Falque, V. (2005).[2][3] Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.[1][2][3] Link[1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. 2-(2-fluorophenyl)-N-(2-phenylphenyl)acetamide | C20H16FNO | CID 2547062 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthesis of N,N-Disubstituted-2-(2-Fluorophenyl)acetamides
Executive Summary & Strategic Value
This guide details the protocol for coupling 2-(2-fluorophenyl)acetyl chloride (CAS: 451-46-7) with secondary amines. This reaction is a cornerstone in medicinal chemistry for synthesizing fluorinated phenylacetamide scaffolds , a structural motif prevalent in TRPV1 antagonists, antifungal agents, and kinase inhibitors.
Why this specific scaffold? The ortho-fluorine substituent is not merely decorative. It serves two critical drug-design functions:
-
Metabolic Blocking: It sterically and electronically protects the benzylic position and the phenyl ring from P450-mediated oxidation.
-
Conformational Locking: The high electronegativity of fluorine induces a preferred dipole alignment, often locking the amide side chain into a bioactive conformation distinct from its non-fluorinated analogs.
Reaction Mechanism & Chemical Logic
The reaction proceeds via a Nucleophilic Acyl Substitution . Unlike coupling reactions using carbodiimides (EDC/HATU), the acid chloride pathway is atom-economical and rapid, but it is highly sensitive to moisture.
Mechanistic Pathway
The secondary amine attacks the highly electrophilic carbonyl carbon of the acid chloride. The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic than in non-substituted phenylacetyl chlorides. However, it also introduces steric bulk that can retard the approach of bulky amines.
Figure 1: Step-wise mechanism of the acylation. The base (e.g., TEA) is critical to neutralize the HCl byproduct, driving the equilibrium forward.
Experimental Protocols
Choose Protocol A for discovery-scale library synthesis (mg to g scale). Choose Protocol B for scale-up or when using water-soluble amines.
Protocol A: Anhydrous Conditions (Discovery Scale)
Best for: Lipophilic amines, high-throughput synthesis, moisture-sensitive substrates.
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (1.0 equiv)
-
Secondary Amine (1.0 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)
-
Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solvation: Dissolve the secondary amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (0.2 M concentration).
-
Temperature Control: Cool the mixture to 0°C using an ice bath.
-
Expert Insight: Although the reaction works at RT, the 2-fluoro group increases electrophilicity. Cooling prevents the formation of ketene intermediates or double-acylation side products.
-
-
Addition: Add 2-(2-fluorophenyl)acetyl chloride (1.0 equiv) dropwise (neat or dissolved in minimal DCM).
-
Observation: White smoke (amine hydrochloride salt) will form immediately.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1–3 hours. Monitor by TLC or LC-MS.
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine) and Brine. Dry over
.
Protocol B: Schotten-Baumann Conditions (Biphasic)
Best for: Scale-up (>10g), amino acids, or polar amines.
Reagents:
-
Solvent A: Ethyl Acetate (EtOAc) or TBME
-
Solvent B: Water or Saturated
-
Base:
or NaOH
Step-by-Step Methodology:
-
Dissolve the amine in the aqueous base solution (e.g., 10% NaOH).
-
Dissolve the acid chloride in EtOAc.
-
Add the organic phase to the rapidly stirring aqueous phase at 0°C.
-
Stir vigorously for 4 hours. The product will stay in the organic layer; the HCl byproduct is neutralized by the aqueous base.
Decision Logic & Workflow
Use the following logic tree to determine the optimal processing route for your specific amine substrate.
Figure 2: Operational decision tree for protocol selection based on amine physicochemical properties.
Analytical Data & Troubleshooting
Expected NMR Characteristics
The 2-fluorophenyl moiety provides a distinct NMR signature useful for validation.
- NMR: Look for a singlet/multiplet around -110 to -120 ppm .
-
NMR (Benzylic
): Unlike non-fluorinated analogs (which show a singlet), the benzylic protons often appear as a doublet ( ) due to long-range coupling with the ortho-fluorine.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure solvents are anhydrous; check reagent quality (should be clear/yellow, not cloudy). |
| Impurity: Carboxylic Acid | Moisture ingress | Use Protocol A under |
| Slow Reaction | Steric hindrance (2-F group) | Warm reaction to 40°C or use DMAP (0.1 equiv) as a nucleophilic catalyst. |
| Double Acylation | Excess Acid Chloride | Ensure strict 1:1 stoichiometry or add amine in slight excess. |
Safety & Handling
-
Corrosivity: 2-(2-Fluorophenyl)acetyl chloride causes severe skin burns and eye damage. It reacts violently with water to release HCl gas.
-
Ventilation: All operations must be performed in a fume hood.
-
Waste: Quench excess acid chloride with methanol before disposal to form the methyl ester, which is safer to handle than the hydrolyzing acid chloride.
References
-
General Mechanism: Clark, J. "Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines." Chemguide.
-
Medicinal Chemistry Application: "Synthesis of N-(2-fluorophenyl)acetamide derivatives." PrepChem.
-
Fluorine in Drug Design: Barnes-Seeman, D., et al. "Fluorinated compounds in medicinal chemistry: recent applications." Curr.[1][2] Top. Med. Chem. 2014.
-
Safety Data: "Safety Data Sheet: (2,3-Difluorophenyl)acetyl chloride" (Analogous handling). AK Scientific.[3]
Sources
Acylation of alcohols with 2-(2-Fluorophenyl)acetyl chloride conditions
Executive Summary & Application Context
The introduction of the 2-(2-fluorophenyl)acetyl moiety is a critical transformation in medicinal chemistry.[1][2] The specific ortho-fluorine substitution pattern confers unique metabolic stability and conformational bias compared to non-fluorinated analogs, often improving bioavailability and target binding affinity in drug candidates.[1]
This guide details the high-fidelity acylation of alcohols using 2-(2-Fluorophenyl)acetyl chloride . Unlike simple acetylations, reactions involving phenylacetyl chlorides are prone to specific side reactions—notably ketene formation via
This protocol synthesizes field-proven methodologies to maximize yield, minimize racemization (if chiral centers are present), and ensure safety when handling this corrosive, moisture-sensitive reagent.[1]
Mechanistic Insight & Reaction Design[3]
The Challenge of Phenylacetyl Chlorides
Acyl chlorides bearing
Design Solution:
-
Base Selection: Use non-nucleophilic organic bases (Triethylamine or DIPEA) to scavenge HCl.
-
Catalysis: For secondary or sterically hindered alcohols, 4-Dimethylaminopyridine (DMAP) is mandatory.[1] It acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group faster than the background elimination reaction.[3]
DMAP Catalytic Cycle
The following diagram illustrates the "Steglich-type" activation mechanism operative in this protocol.
Figure 1: Nucleophilic catalysis mechanism preventing ketene side-pathways.[1]
Experimental Protocol
Reagent Stoichiometry Table
Precision in stoichiometry is vital.[1] A slight excess of the acid chloride drives the reaction to completion, while the base must account for all generated HCl.
| Component | Role | Equivalents (Eq) | Notes |
| Alcohol Substrate | Limiting Reagent | 1.0 | Dry azeotropically if necessary.[1] |
| 2-(2-Fluorophenyl)acetyl chloride | Acylating Agent | 1.2 – 1.5 | Corrosive. Add dropwise at 0°C. |
| Triethylamine (TEA) | HCl Scavenger | 1.5 – 2.0 | Must be dry.[1] Distill over CaH₂ if critical. |
| DMAP | Catalyst | 0.05 – 0.1 | Use 10-20 mol% for hindered substrates.[1] |
| Dichloromethane (DCM) | Solvent | [0.1 M - 0.2 M] | Anhydrous.[1] |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
Phase 1: Setup & Inertion
-
Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.
-
Cap with a rubber septum and cool under a stream of dry Nitrogen or Argon.
-
Safety Check: Ensure a saturated aqueous NaHCO₃ quench bath is prepared nearby.[1]
Phase 2: Solubilization 4. Charge the RBF with Alcohol Substrate (1.0 mmol) . 5. Add Anhydrous DCM (5.0 mL) via syringe. 6. Add Triethylamine (2.0 mmol, 280 µL) . 7. (Optional) Add DMAP (0.1 mmol, 12 mg) if the alcohol is secondary or hindered. 8. Cool the mixture to 0°C using an ice-water bath. Stir for 10 minutes.
Phase 3: Acylation (The Critical Step) 9. Prepare a solution of 2-(2-Fluorophenyl)acetyl chloride (1.2 mmol) in DCM (2.0 mL) in a separate dry vial.
- Expert Note: Diluting the acid chloride prevents localized heating and "hot spots" that favor side reactions.
- Add the acid chloride solution dropwise over 5–10 minutes to the stirring alcohol mixture at 0°C.
- Observation: A white precipitate (TEA·HCl) will form immediately. This confirms the reaction is proceeding.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
- Stir for 2–4 hours. Monitor via TLC or LCMS.[1]
Phase 4: Workup & Isolation 13. Quench: Once complete, re-cool to 0°C and add Saturated NaHCO₃ (5 mL) . Stir vigorously for 15 minutes to hydrolyze excess acid chloride. 14. Extraction: Transfer to a separatory funnel. Dilute with DCM (10 mL). Separate phases. 15. Wash: Wash the organic layer sequentially with:
- 1x Water (10 mL)
- 1x 1M HCl (10 mL) – Removes residual DMAP/TEA.
- 1x Brine (10 mL)
- Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Workflow Visualization
Figure 2: Operational workflow for the acylation of alcohols.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Ensure glassware is oven-dried.[1] Use fresh anhydrous solvents.[1] |
| Unreacted Alcohol | Steric hindrance | Increase temperature to reflux (40°C) or increase DMAP to 0.5 eq.[1] |
| New Impurity (Rrt ~0.9) | Ketene dimerization | Add acid chloride slower at lower temp (-10°C). Ensure base is not in large excess initially.[1] |
| Product Hydrolysis | Incomplete drying | Ensure organic phase is dried thoroughly with Na₂SO₄ before concentration.[1] |
Safety & Handling (E-E-A-T)
2-(2-Fluorophenyl)acetyl chloride is a potent electrophile and lachrymator.[1]
-
Corrosivity: Causes severe skin burns and eye damage [1].[1][4][5] Always wear nitrile gloves, safety goggles, and a lab coat.[1]
-
Inhalation: Handle strictly inside a functioning fume hood. The reagent releases HCl gas upon contact with moisture.
-
Storage: Store under inert gas at 2–8°C. Moisture ingress will hydrolyze the chloride to the parent acid (2-fluorophenylacetic acid), rendering it solid and unreactive.
References
-
PubChem. (n.d.).[4] 2-(2-Fluorophenyl)acetyl chloride | C8H6ClFO.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.[1] [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [Link]
-
Valgimigli, L. (Ed.). (2023).[6][7][8] Antioxidants and Functional Components in Aquatic Foods. (Contextual reference for acylation of phenolic/alcohol antioxidants). [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. (3-Chloro-2-fluorophenyl)acetyl chloride|C8H5Cl2FO [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Schotten-Baumann Reaction Conditions for 2-(2-Fluorophenyl)acetyl chloride
This Application Note is designed to provide a rigorous, field-validated protocol for the Schotten-Baumann acylation using 2-(2-Fluorophenyl)acetyl chloride . This reagent is a critical building block in medicinal chemistry, particularly for introducing the pharmacologically privileged 2-fluorophenyl moiety, which is often used to modulate metabolic stability and lipophilicity in drug candidates.
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Schotten-Baumann reaction facilitates the formation of amides from amines and acid chlorides under biphasic conditions.[1][2][3][4][5][6] For 2-(2-Fluorophenyl)acetyl chloride , the reaction introduces a lipophilic, metabolically stable fluorinated benzyl motif.
Unlike simple acetyl chloride, this substrate features an ortho-fluorine substituent on the phenyl ring. While the methylene spacer (
Key Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent System | DCM / Water (1:1) | DCM solubilizes the acid chloride; Water solubilizes the base/salt. |
| Base | 10% NaOH or Sat. | Neutralizes HCl byproduct; drives equilibrium; prevents amine protonation. |
| Temperature | 0°C | Low initial temp suppresses hydrolysis; RT ensures completion. |
| Stoichiometry | 1.1 - 1.2 eq. Acid Chloride | Slight excess accounts for inevitable hydrolysis at the interface. |
Mechanistic Insight
The reaction proceeds via a nucleophilic addition-elimination pathway.[7][8] The distinctive aspect of the Schotten-Baumann condition is the interfacial reaction zone .
-
Partitioning: The lipophilic 2-(2-fluorophenyl)acetyl chloride resides in the organic phase (e.g., Dichloromethane). The amine partitions between phases or resides in the organic phase depending on its lipophilicity.
-
Nucleophilic Attack: The amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[3][4][6]
-
Elimination: The chloride ion is expelled, reforming the carbonyl.
-
Scavenging: The aqueous base immediately neutralizes the generated HCl. This is critical because HCl would otherwise protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.
Mechanism Diagram
The following diagram illustrates the biphasic workflow and molecular mechanism.
Figure 1: Biphasic reaction logic. The interface allows efficient product formation while the aqueous base traps the acidic byproduct.[6]
Detailed Experimental Protocol
Materials
-
Substrate: 2-(2-Fluorophenyl)acetyl chloride (Handle in fume hood; lachrymator).
-
Nucleophile: Primary or Secondary Amine (1.0 equiv).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Base: 10% w/v Aqueous NaOH or Saturated
.
Step-by-Step Methodology
1. Preparation of the Biphasic System
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in DCM (concentration ~0.2 M).
-
Add an equal volume of 10% NaOH solution (2.0 - 3.0 equiv) .
-
Note: If the amine is an HCl salt, increase base equivalents to 3.0 - 4.0 equiv to ensure free-basing.
2. Temperature Equilibration
-
Place the reaction flask in an ice-water bath (0°C) .
-
Stir vigorously.[3] High shear mixing is essential to maximize the surface area of the interface.
3. Addition of Acid Chloride [2][3][5][6][7][8][9][10]
-
Dissolve 2-(2-Fluorophenyl)acetyl chloride (1.1 - 1.2 equiv) in a minimal amount of DCM.
-
Add this solution dropwise to the vigorously stirring reaction mixture over 15–30 minutes.
-
Critical: Rapid addition can lead to localized heating and increased hydrolysis of the acid chloride.
4. Reaction Maintenance
-
Once addition is complete, allow the mixture to stir at 0°C for another 15 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 1–3 hours. Monitor progress via TLC or LC-MS.
5. Work-up and Isolation
-
Transfer the mixture to a separatory funnel.[3]
-
Separate the phases. Extract the aqueous layer twice with DCM.
-
Combine the organic layers.
-
Wash sequence:
-
1M HCl (to remove unreacted amine).
-
Saturated
(to remove 2-(2-fluorophenyl)acetic acid byproduct from hydrolysis). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
or . -
Filter and concentrate under reduced pressure to yield the crude amide.
Optimization & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Increase acid chloride to 1.5 eq; Ensure temp is 0°C during addition. |
| Incomplete Conversion | pH drop (Acidic) | Check aqueous phase pH. If <10, add more base immediately. |
| Emulsion Formation | Surfactant-like product | Add solid NaCl to saturate aqueous phase; Filter through Celite. |
| Impurity: Carboxylic Acid | Hydrolysis | Ensure the |
Substrate-Specific Considerations
The 2-fluoro substituent creates a dipole that may affect solubility. If the final amide is highly lipophilic, ensure the organic solvent volume is sufficient to keep it dissolved during the wash steps, preventing precipitation at the interface.
Safety & Handling (E-E-A-T)
-
Corrosivity: 2-(2-Fluorophenyl)acetyl chloride hydrolyzes to release HCl and 2-fluorophenylacetic acid. It causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and a face shield.
-
Lachrymator: This compound is a potent tear gas agent. All operations must be performed in a functioning fume hood.
-
Incompatibility: Reacts violently with water and alcohols. Store under inert gas (Nitrogen/Argon) in a cool, dry place.
References
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
BenchChem. (2025).[11][3] "Application Notes and Protocols: Schotten-Baumann Reaction Conditions". BenchChem Technical Support.
-
IIT Kanpur. (n.d.). "Chemistry Schotten Baumann Reaction - Reaction Conditions". SATHEE.
-
Fisher Scientific. (2010). "Safety Data Sheet: Acetyl Chloride". Fisher Scientific Safety.
-
Common Organic Chemistry. (n.d.). "Amine to Amide (via Acid Chloride) - Common Conditions". Common Organic Chemistry.
Sources
- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. nvpublicationhouse.com [nvpublicationhouse.com]
- 5. youtube.com [youtube.com]
- 6. grokipedia.com [grokipedia.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Heterocyclic Compounds from 2-(2-Fluorophenyl)acetyl Chloride
Executive Summary
2-(2-Fluorophenyl)acetyl chloride is a high-value electrophilic building block in medicinal chemistry. Its structural utility lies in the fluorinated benzyl motif , which serves as a pharmacophore modulator—enhancing metabolic stability and lipophilicity—and the highly reactive acyl chloride moiety , which facilitates rapid derivatization.
This guide details three validated synthetic pathways for converting this precursor into distinct heterocyclic scaffolds:
-
Isoquinolines via the Bischler-Napieralski cyclization.
-
Oxindoles via Copper-catalyzed intramolecular
. -
1,3,4-Oxadiazoles via hydrazide condensation.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 2-(2-Fluorophenyl)acetyl chloride |
| CAS Number | 458-04-8 |
| Molecular Weight | 172.58 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~95°C at 15 mmHg (predicted) |
| Reactivity Hazard | Hydrolyzes rapidly in moist air to release HCl. Corrosive. |
| Storage | Store under inert atmosphere ( |
Safety Advisory: This compound is a lachrymator and causes severe skin burns. All manipulations must be performed in a fume hood using anhydrous techniques.
Synthetic Pathway A: Isoquinoline Synthesis
Mechanism: The Bischler-Napieralski Reaction
The most robust application of 2-(2-fluorophenyl)acetyl chloride is the synthesis of 1-(2-fluorobenzyl)isoquinoline derivatives. This pathway is fundamental in the production of alkaloid-mimetic drugs.
Mechanism:
-
Amidation: The acid chloride reacts with a phenethylamine derivative to form an amide.
-
Cyclodehydration: A dehydrating agent (
or ) drives the intramolecular electrophilic aromatic substitution to close the ring, forming a 3,4-dihydroisoquinoline. -
Oxidation (Optional): Dehydrogenation yields the fully aromatic isoquinoline.
Protocol 1: Synthesis of 1-(2-Fluorobenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (1.0 equiv)
-
3,4-Dimethoxyphenethylamine (1.0 equiv)
-
Triethylamine (
) (1.2 equiv) -
Phosphorus oxychloride (
) (3.0 equiv) -
Dichloromethane (DCM) (Anhydrous)
-
Acetonitrile (
)
Step-by-Step Procedure:
-
Amide Formation:
-
Dissolve 3,4-dimethoxyphenethylamine (10 mmol) and
(12 mmol) in anhydrous DCM (50 mL) under . -
Cool the solution to 0°C.
-
Add 2-(2-fluorophenyl)acetyl chloride (10 mmol) dropwise over 15 minutes.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Workup: Wash with 1N HCl, then saturated
, then brine. Dry over and concentrate to yield the intermediate amide.
-
-
Cyclization:
-
Dissolve the crude amide in anhydrous acetonitrile (30 mL).
-
Add
(30 mmol) cautiously. -
Heat the mixture to reflux (80–85°C) for 3–5 hours. Monitor by TLC for disappearance of the amide.
-
Quench: Cool to RT and carefully pour the mixture into ice-water (exothermic!).
-
Basify to pH 10 with 20% NaOH solution.
-
Extract with DCM (3 x 50 mL). Dry organic layers over
and concentrate.
-
-
Purification:
-
Recrystallize from ethanol/ether or purify via flash chromatography (EtOAc/Hexane) to obtain the dihydroisoquinoline product.
-
Synthetic Pathway B: Oxindole Synthesis
Mechanism: Intramolecular Nucleophilic Aromatic Substitution ( )
Direct cyclization of phenylacetic acid derivatives to oxindoles is a powerful strategy. While traditionally performed on 2-chloro analogs, the 2-fluoro substituent is an excellent leaving group for
Catalytic Strategy: A Copper(I) catalyst is employed to facilitate the C-N bond formation between the amide nitrogen and the ortho-position of the phenyl ring.
Protocol 2: Copper-Catalyzed Cyclization to Oxindole
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride
-
Ammonium hydroxide (28%
) -
Cuprous Chloride (
) (10 mol%) -
Potassium Carbonate (
) -
DMF (Dimethylformamide)
Step-by-Step Procedure:
-
Formation of Primary Amide:
-
Add 2-(2-fluorophenyl)acetyl chloride (10 mmol) dropwise to a stirred solution of concentrated ammonium hydroxide (20 mL) at 0°C.
-
Stir for 1 hour. Filter the white precipitate (2-(2-fluorophenyl)acetamide), wash with water, and dry.
-
-
Intramolecular Cyclization:
-
In a pressure tube or round-bottom flask, suspend the amide (5 mmol) in DMF (15 mL).
-
Add
(10 mmol) and (0.5 mmol). -
Heat the mixture to 120–130°C for 12–16 hours under an inert atmosphere.
-
Note: The reaction relies on the displacement of the fluoride ion.
-
-
Isolation:
-
Cool to RT and pour into crushed ice/water (100 mL).
-
Acidify slightly with dilute HCl to pH 4–5.
-
Extract with Ethyl Acetate.
-
The product, oxindole (indolin-2-one) , is isolated by evaporation and recrystallization.
-
Synthetic Pathway C: 1,3,4-Oxadiazole Scaffolds
Mechanism: Hydrazide Condensation
The acid chloride is an ideal precursor for generating 1,3,4-oxadiazoles, a class of heterocycles with significant antifungal and anti-inflammatory activity.
Protocol 3: One-Pot Synthesis of 2-(2-Fluorobenzyl)-1,3,4-oxadiazoles
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride
-
Hydrazine hydrate (99%)
-
Carboxylic Acid (R-COOH) (for the 5-position substituent)
-
Phosphorus Oxychloride (
)
Step-by-Step Procedure:
-
Hydrazide Formation:
-
Dissolve hydrazine hydrate (20 mmol) in ethanol (10 mL) at 0°C.
-
Add 2-(2-fluorophenyl)acetyl chloride (10 mmol) dropwise.
-
Stir for 30 min. The solid hydrazide precipitates.[1] Filter and dry.
-
-
Cyclization:
-
Mix the isolated hydrazide (5 mmol) with an equimolar amount of a carboxylic acid (e.g., benzoic acid) (5 mmol).
-
Add
(5 mL) to the mixture. -
Reflux at 100°C for 4–6 hours.
-
Workup: Pour onto ice, neutralize with
, and filter the solid product.
-
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthetic utility of 2-(2-fluorophenyl)acetyl chloride.
Figure 1: Divergent synthetic pathways from 2-(2-fluorophenyl)acetyl chloride to key heterocyclic scaffolds.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Isoquinoline Synthesis | Incomplete dehydration or amide hydrolysis. | Ensure anhydrous conditions. Increase |
| Oxindole Reaction Stalls | Fluoride is a poor leaving group without activation. | Increase temperature to 140°C. Use a stronger base (e.g., |
| Impurity in Hydrazide | Di-acylation (formation of symmetrical hydrazide). | Use a large excess of hydrazine hydrate (2-3 equiv) during addition. Add acid chloride slowly to hydrazine. |
References
-
Bischler-Napieralski Reaction Overview
-
Isoquinoline Synthesis Methodology
- Title: Process for the preparation of oxindole derivatives (Patent WO2003099198A2)
-
Hydrazide to Oxadiazole Transformation
-
Starting Material Data
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 5. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2011082700A1 - A method for the preparation of 6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4- dihydroisoquinoline - Google Patents [patents.google.com]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
Application Note: High-Sensitivity Structural Profiling of Natural Products using 2-(2-Fluorophenyl)acetyl Chloride (2-FPAC)
This Application Note is structured as a high-level technical guide for analytical chemists and natural product researchers. It focuses on the strategic application of 2-(2-Fluorophenyl)acetyl chloride (2-FPAC) as a sensitive
Executive Summary
The structural complexity of natural products (NPs)—often characterized by overlapping signals in
Key Applications:
-
Metabolite "Spying": Rapid identification and counting of hydroxyl/amine functional groups in crude extracts.
-
Absolute Configuration: Use of enantiopure (R)- or (S)-2-FPAC (also known as AFPA-Cl) to determine stereochemistry via chemical shift anisotropy.
-
Reaction Monitoring: Kinetic profiling of functional group accessibility based on steric hindrance at the ortho-fluorine position.
Scientific Rationale & Mechanism
Why 2-(2-Fluorophenyl)acetyl Chloride?
While Mosher's acid (MTPA) is the gold standard for chiral analysis, its
The 2-FPAC reagent places a fluorine atom at the ortho position of the phenyl ring. Upon esterification with a chiral alcohol, the restricted rotation around the C(carbonyl)-C(
Mechanism of Action
The derivatization proceeds via a standard nucleophilic acyl substitution. The resulting ester/amide exhibits a
Figure 1: Derivatization Pathway & Signaling Mechanism
Caption: Workflow showing the conversion of a silent Natural Product into a fluorine-active species. The ortho-F acts as a reporter for the local steric environment.
Experimental Protocol
Materials & Reagents[1][2]
-
Substrate: Natural Product (approx. 1–5 mg).
-
Reagent: 2-(2-Fluorophenyl)acetyl chloride (CAS 53059-15-5).
-
Note: For chiral assignment, use enantiopure (R)- or (S)-2-fluorophenylacetic acid activated in situ with oxalyl chloride.
-
-
Base: Pyridine (anhydrous) or Triethylamine/DMAP.
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated
.
Standard Derivatization Workflow (Schotten-Baumann Conditions)
This protocol is optimized for total hydroxyl profiling (tagging all reactive sites).
-
Preparation: Dissolve the Natural Product (2 mg) in anhydrous DCM (0.5 mL) in a clean, dry reaction vial.
-
Activation: Add anhydrous Pyridine (20
L, excess) and a catalytic amount of DMAP (0.1 mg). -
Addition: Add 2-(2-Fluorophenyl)acetyl chloride (10
L, ~1.5 eq per functional group) dropwise at . -
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Checkpoint: Monitor by TLC. The derivative is usually less polar than the substrate.
-
-
Quench: Add 0.5 mL saturated
and stir vigorously for 10 mins to hydrolyze excess acid chloride. -
Extraction: Extract the organic layer (DCM), dry over
, and filter. -
Analysis: Evaporate solvent and reconstitute in
for NMR. Do not purify if the goal is crude profiling; the hydrolyzed reagent (acid form) has a distinct shift from the ester.
Protocol for Absolute Configuration (The AFPA Method)
Requires (R)- and (S)-2-fluorophenylacetic acid (AFPA).
-
Coupling: React the chiral alcohol separately with (R)-AFPA and (S)-AFPA using DCC/DMAP coupling.
-
NMR Acquisition: Acquire
F NMR spectra for both esters. -
Calculation: Calculate
. -
Assignment: Apply the configurational model (See Section 4).
Data Analysis & Interpretation
F NMR Parameters
-
Reference:
(0 ppm) or -trifluorotoluene (-63.72 ppm). -
Spectral Window: -100 ppm to -130 ppm (typical range for Ar-F).
-
Relaxation Delay (D1): Set to
(approx 2-5s) for quantitative integration.
Interpreting the Signals
The ortho-fluorine signal is highly sensitive. In a molecule with multiple hydroxyls, each esterified position will yield a distinct singlet (or multiplet if H-F coupling is resolved).
| Functional Group Environment | Typical | Structural Insight |
| Primary Alcohol (-CH2-OR) | Sharp Singlet | Unhindered rotation; averaged signal. |
| Secondary Alcohol (CH-OR) | Broad/Split Signal | Restricted rotation; sensitive to chirality. |
| Phenolic -OH | Downfield Shift | Conjugation with aromatic ring affects shielding. |
| Free Acid (Hydrolyzed Reagent) | Distinct Shift (ref) | Easily subtracted from analysis. |
Absolute Configuration Assignment (AFPA Model)
When using the enantiopure reagents, the sign of
Figure 2: The AFPA Configuration Model
Caption: Decision matrix for assigning R/S configuration based on the sign of the chemical shift difference (Delta delta).
Critical Considerations (E-E-A-T)
Troubleshooting "Ghost" Peaks
-
Issue: Multiple peaks appear for a single alcohol.
-
Cause: Restricted rotation around the amide/ester bond (rotamers) or presence of diastereomers if the NP is not enantiopure.
-
Solution: Run Variable Temperature (VT) NMR. If peaks coalesce at high temp, they are rotamers. If they remain distinct, they are diastereomers (indicating the NP is a racemate).
Reactivity Differences
Primary amines react fastest, followed by primary alcohols, then secondary alcohols. Tertiary alcohols often fail to react with 2-FPAC under standard conditions due to the steric bulk of the ortho-fluorine. This selectivity can be used to distinguish primary vs. secondary groups.
Safety
-
2-FPAC is a lachrymator and corrosive. Handle only in a fume hood.
-
Waste: Quenched reaction mixtures contain fluorinated organics; segregate according to halogenated waste protocols.
References
-
Apparu, M., et al. (2000).[1] "Determination of the enantiomeric purity and the configuration of
-aminoalcohols using (R)-2-fluorophenylacetic acid (AFPA) and fluorine-19 NMR." Tetrahedron: Asymmetry, 11(14), 2885-2898.[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Gerig, J. T. (2001). "Fluorine NMR of Proteins." Biophysical Journal. (Contextual grounding for 19F sensitivity).
-
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 104(1), 17-118. (Review of CDA methodologies including arylacetic acids).
-
Hoye, T. R., et al. (2007). "A Practical Guide to Mosher's Method." Nature Protocols, 2, 2451–2458. (Foundational methodology for NMR chiral assignment).
Sources
Troubleshooting & Optimization
Technical Support Guide: Preventing Hydrolysis of 2-(2-Fluorophenyl)acetyl Chloride
Introduction: The Hidden Instability of Fluorinated Acid Chlorides
You are likely working with 2-(2-Fluorophenyl)acetyl chloride (CAS 451-81-0) because you need to introduce a fluorinated benzyl motif into a scaffold, often for modifying metabolic stability or lipophilicity in drug candidates.
However, this reagent presents a specific challenge: Enhanced Electrophilicity. Unlike simple benzoyl chloride, the fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzene ring and, by extension, the carbonyl carbon. The result? The carbonyl carbon is significantly more electrophilic and reacts with trace moisture faster than non-fluorinated analogs.
This guide moves beyond basic "keep it dry" advice. It provides a self-validating system to ensure your reagent remains intact from the storage bottle to the reaction flask.
Module 1: Critical Analysis of Hydrolysis
Q: Why is my reagent fuming even when I open the bottle for just a second?
A: The "fume" is Hydrogen Chloride (HCl) gas, the immediate byproduct of hydrolysis. Because of the 2-fluoro substituent, the reaction with atmospheric moisture is nearly diffusion-controlled.
The Mechanism: Water acts as a nucleophile, attacking the carbonyl carbon. The 2-fluoro group destabilizes the transition state less than a hydrogen would, effectively lowering the activation energy for this attack.
Visualization: The Hydrolysis Pathway
The following diagram illustrates the specific vulnerability of this molecule compared to standard acid chlorides.
Figure 1: Mechanism of hydrolysis showing the critical point of failure. The inductive effect of the fluorine atom accelerates the initial water attack.
Module 2: The "Dry Chain" Protocol (Storage & Handling)
Q: How do I store this compound to prevent degradation over time?
A: Storage is the first line of defense. A standard septum-capped vial is insufficient for long-term storage of fluorinated acid chlorides.
Protocol:
-
Primary Containment: Store under an inert atmosphere (Argon is preferred over Nitrogen due to higher density).
-
Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing activated desiccant (e.g., Drierite or P2O5).
-
Temperature: Store at 2–8°C . Cold temperatures kinetically slow the hydrolysis rate with any trapped headspace moisture.
-
Seal Maintenance: Parafilm is permeable to moisture over time. Use electrical tape or a heat-shrink seal for long-term storage.
Q: Can I use "Anhydrous" solvents directly from the bottle?
A: No. Commercial "anhydrous" solvents often contain 10–50 ppm of water, which is enough to degrade a significant stoichiometric equivalent of your acid chloride on a small scale.
Validation Table: Water Tolerance Limits
| Solvent | Commercial "Dry" Water Content | Required Water Content | Purification Method |
| Dichloromethane (DCM) | ~20-50 ppm | < 10 ppm | Distill over CaH₂ or pass through activated alumina column. |
| Tetrahydrofuran (THF) | ~20-50 ppm | < 10 ppm | Distill over Na/Benzophenone (purple endpoint mandatory). |
| Toluene | ~30 ppm | < 10 ppm | Distill over Na or store over activated 4Å sieves (20% w/v) for 24h. |
Module 3: Reaction Execution & Troubleshooting
Q: I see a white precipitate immediately upon adding the acid chloride. Is my reaction ruined?
A: Not necessarily. This is a critical diagnostic moment.
-
Scenario A (Good): You are using an amine base (Triethylamine, Pyridine). The precipitate is likely the amine hydrochloride salt , which forms as the reaction proceeds. This confirms the reaction is working.[1][2]
-
Scenario B (Bad): You are not using a base, or the precipitate is crystalline and non-fluffy. This could be 2-(2-fluorophenyl)acetic acid , the hydrolysis product.
The "Solubility Test": Take a small aliquot of the suspension and add water.
-
If the solid dissolves instantly
It is likely Amine-HCl salt (Water soluble). -
If the solid remains
It is likely the hydrolyzed carboxylic acid (Poorly water soluble).
Q: My yield is consistently 10-15% lower than expected. Where is the loss coming from?
A: If you have ruled out gross hydrolysis, you may be losing product to adventitious moisture on glassware .
The Flame-Dry Protocol (Mandatory for this Reagent):
-
Assemble glassware.
-
Connect to Schlenk line (Vacuum/Argon manifold).
-
Heat glassware with a heat gun under vacuum until too hot to touch (>100°C).
-
Backfill with Argon while hot.
-
Repeat 3x.
Visualization: Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing reaction failures. Use this to distinguish between expected salt formation and hydrolysis.
Module 4: Emergency Recovery
Q: I suspect partial hydrolysis. Can I repurify the acid chloride?
A: Yes, but you must avoid silica gel chromatography, which will destroy the remaining reagent.
Purification Options:
-
Vacuum Distillation: This is the gold standard. 2-(2-Fluorophenyl)acetyl chloride has a high boiling point.[3] Use a short-path distillation head under high vacuum (< 1 mmHg). Discard the first fraction (which contains HCl and volatile impurities).
-
The "Thionyl Chloride Wash": If you have the carboxylic acid impurity (hydrolysis product), you can reflux the mixture in neat Thionyl Chloride (SOCl₂) for 1-2 hours. This reconverts the acid back to the acid chloride. Remove excess SOCl₂ via rotary evaporation (with a trap!) followed by high vacuum.
References
-
PubChem. (n.d.). 2-(2-Fluorophenyl)acetyl chloride (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for acid chloride handling and Schlenk techniques).
- Sigma-Aldrich. (n.d.). Technical Bulletin: Handling Moisture Sensitive Reagents. Merck KGaA. (Standard industry protocols for air-sensitive chemistry).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic grounding for inductive effects of fluorine).
Sources
Side reactions of 2-(2-Fluorophenyl)acetyl chloride in acylation
Topic: Troubleshooting Acylation Side Reactions & Impurity Profiles Ticket ID: F-PAC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (2-FPAC) is a high-value electrophile frequently used in the synthesis of kinase inhibitors and fluorinated scaffolds. While chemically robust, it possesses a "Trojan Horse" vulnerability: the benzylic alpha-protons .
Unlike simple benzoyl chlorides, 2-FPAC is prone to ketene-mediated degradation and oligomerization under standard acylation conditions. This guide addresses the three most common failure modes: colored tar formation (Ketene), white precipitate formation (Hydrolysis/Anhydride), and unexpected defluorination (
Module 1: The "Red Tar" Phenomenon (Ketene Formation)
Symptom: The reaction mixture turns dark red, brown, or black immediately upon adding the base. Yields are low, and the product is contaminated with a gummy residue.
Technical Diagnosis:
The benzylic protons (
-
The Error: Using a strong tertiary amine base (e.g., Triethylamine, DIPEA) before the nucleophile attacks, or adding the acid chloride to the base without the nucleophile present.
-
The Mechanism: The base deprotonates the
-position, eliminating chloride to form (2-fluorophenyl)ketene . This highly reactive intermediate rapidly dimerizes or polymerizes into colored tars (often cyclobutanedione derivatives or complex aromatic oligomers).
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Base Selection | Use Pyridine or Inorganic Bases ( | Pyridine is less basic ( |
| Order of Addition | Reverse Addition | Dissolve the amine/alcohol (nucleophile) and the base first. Add 2-FPAC solution slowly to this mixture at low temperature. This ensures the acid chloride immediately encounters the nucleophile, not just the base. |
| Temperature | -10°C to 0°C | Kinetic control favors nucleophilic attack (acylation) over elimination (ketene formation). |
Diagnostic Diagram: The Ketene Trap
Figure 1: Mechanistic divergence between desired acylation and ketene-mediated degradation.
Module 2: The "White Solid" Anomaly (Hydrolysis & Anhydride)
Symptom: A white precipitate forms immediately upon dissolving the reagent, or the final product contains a "double mass" impurity.
Technical Diagnosis: Acid chlorides are hygroscopic. 2-FPAC hydrolyzes to 2-(2-fluorophenyl)acetic acid .
-
The "Double Mass" Risk: If hydrolysis occurs during the reaction (due to wet solvent), the newly formed carboxylic acid can react with the remaining acid chloride to form the symmetrical anhydride . This anhydride is less reactive towards amines, leading to stalled reactions and difficult purification.
Self-Validating Check:
-
TLC/LCMS: Check the starting material bottle. If a significant peak corresponds to the carboxylic acid (Mass = 154 Da), the reagent has degraded.
-
The "Fume" Test: Open the vessel carefully. A sharp, stinging odor (HCl) indicates active hydrolysis. No odor often means the reagent has fully converted to the acid (inactive).
Corrective Action:
-
Reagent Quality: Distill 2-FPAC under vacuum if purity is <95%.
-
Solvent Drying: Use anhydrous DCM or THF. Store over 4Å molecular sieves.
-
Schotten-Baumann Alternative: If anhydrous conditions are impossible, use a biphasic system (Water/DCM) with an inorganic base (
). The interfacial reaction with the amine is often faster than hydrolysis.
Module 3: Fluorine Displacement ( )
Symptom: Loss of fluorine in the final product, or formation of cyclic impurities (e.g., benzofurans).
Technical Diagnosis:
While the 2-fluoro group is generally stable, it is an excellent leaving group in Nucleophilic Aromatic Substitution (
-
Risk Factor: Reaction with thiols or secondary amines in polar aprotic solvents (DMF, DMSO) at >80°C.
-
Intramolecular Cyclization: If the nucleophile contains a group capable of attacking the ortho-position (e.g., a phenol or aniline derivative), the molecule may cyclize, displacing the fluorine.
Troubleshooting Protocol:
-
Solvent Switch: Avoid DMSO/DMF if possible; they enhance the nucleophilicity of the attacking species, promoting
. Use Toluene or DCM. -
Temperature Limit: Maintain reaction temperature below 50°C.
-
Lewis Acid Caution: In Friedel-Crafts acylation, strong Lewis acids (AlCl3) can sometimes strip the fluorine or cause rearrangement. Use milder catalysts like
or if defluorination is observed.
Summary of Impurity Profile
| Impurity Type | Origin | Detection (LCMS/NMR) | Prevention Strategy |
| Hydrolyzed Acid | Moisture ingress | Mass: [M-Cl+OH]. Broad OH peak in NMR ( | Use anhydrous solvents; store under |
| Ketene Dimer | Base-induced elimination | Complex aromatic region; often insoluble colored solid. | Add Acid Chloride to Amine (not vice versa); use weak bases. |
| Symmetrical Anhydride | Reaction of Acid + Acid Chloride | Mass: [2M-HCl]. Split carbonyl peaks in IR. | Ensure reagent quality; avoid "wet" basic conditions. |
| Defluorinated Adduct | Mass: [M-F+Nu]. Loss of F-coupling in | Keep temp <50°C; avoid polar aprotic solvents. |
Decision Tree: Troubleshooting Workflow
Figure 2: Rapid diagnostic logic for acylation failures.
References
-
Allen, C. F. H., et al. (1940). Phenylacetyl Chloride. Organic Syntheses, Coll. Vol. 2, p.156. (Foundational text on phenylacetyl chloride synthesis and stability).
-
Tidwell, T. T. (2005). Ketenes.[1][2] John Wiley & Sons. (Authoritative reference on the mechanism of ketene formation from acid chlorides via alpha-deprotonation).
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. (Discusses side reactions in acylation, including anhydride formation).
-
Rohde, J. J., et al. (2018). Nucleophilic Aromatic Substitution of Polyfluoroarenes. Journal of Organic Chemistry.
reactions). -
Pace, V., et al. (2014). Lithium halocarbenoids: extremely versatile reagents for the synthesis of functionalized organolithiums and other complex structures. (Discusses alpha-halo/acidic proton reactivity).
Sources
How to improve yield in 2-(2-Fluorophenyl)acetyl chloride reactions
Technical Support Center: Optimizing 2-(2-Fluorophenyl)acetyl Chloride Synthesis
Subject: Yield Optimization & Troubleshooting Guide for Fluorinated Phenylacetyl Chlorides To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Chemical Process Group
Executive Summary
The synthesis of 2-(2-fluorophenyl)acetyl chloride is a pivotal step in generating pharmacophores for various antagonists and inhibitors. While the transformation of a carboxylic acid to an acid chloride is a textbook reaction, the specific electronic and steric influence of the ortho-fluorine substituent, combined with the high susceptibility of the product to hydrolysis, often leads to sub-optimal yields (typically 60-75% in unoptimized runs).
This guide provides a validated protocol to push yields >90%, focusing on the Oxalyl Chloride/DMF method for high-purity applications and the Thionyl Chloride method for scale-up, alongside a troubleshooting matrix for common failure modes.
Module 1: The "Golden Path" Protocols
We recommend two distinct pathways depending on your scale and purity requirements.
Method A: High-Purity / Small Scale (<50g)
Recommended for medicinal chemistry where downstream purity is critical.
Reagents:
-
Substrate: 2-(2-Fluorophenyl)acetic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.2 – 1.5 equiv)
-
Catalyst: DMF (0.01 – 0.05 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Setup: Flame-dry a round-bottom flask under an inert atmosphere (
or ). -
Dissolution: Suspend the acid in anhydrous DCM (approx. 5-10 mL per gram of acid).
-
Activation: Add catalytic DMF (1-2 drops per 10 mmol). Note: This is the critical activation step.
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise over 15-30 minutes.
-
Observation: Vigorous gas evolution (CO,
, HCl) will occur.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Completion: Monitor by quenching an aliquot with methanol (TLC/LCMS will show the methyl ester).
-
Isolation: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual oxalyl chloride.[1]
Method B: Scale-Up / Robustness (>50g)
Recommended for process development where atom economy and cost are drivers.
Reagents:
-
Reagent: Thionyl Chloride (
) (neat or 2.0 equiv in Toluene) -
Catalyst: DMF (0.05 equiv)[2]
Protocol:
-
Setup: Equip flask with a reflux condenser and a caustic scrubber (NaOH trap) for HCl/
off-gassing. -
Addition: Add
slowly to the acid (neat or in toluene) at RT. -
Catalysis: Add DMF.
-
Heating: Heat to 60-80°C (or reflux if neat) for 2-4 hours.
-
Isolation: Distill off excess
under reduced pressure immediately.
Module 2: Critical Control Points (The "Why")
The "Vilsmeier" Activation (Why add DMF?)
Many researchers omit DMF, leading to sluggish reactions and the need for harsh heating, which degrades the fluorinated ring. DMF reacts with the chlorinating agent to form a highly electrophilic Chloroiminium species (Vilsmeier-Haack reagent). This species reacts with the carboxylic acid much faster than the bulk chlorinating agent.[1]
Visualizing the Catalytic Cycle:
Figure 1: The catalytic role of DMF in activating the chlorinating agent.[2]
The Ortho-Fluoro Effect
The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (
-
Implication: While the acid chloride forms readily, it is highly reactive toward moisture. The inductive effect destabilizes the C-Cl bond slightly relative to hydrolysis.
-
Action: All glassware must be oven-dried. Reagents must be fresh.[1]
Module 3: Troubleshooting & FAQs
Q1: My yield is low (<60%), but the LCMS of the crude looks clean. Where did the product go?
Diagnosis: You likely lost product during the concentration step or via hydrolysis on the bench. Solution:
-
Volatility: Phenylacetyl chlorides are relatively volatile.[1] If you use high vacuum (< 1 mbar) for too long at RT, you will sublime/evaporate the product. Use a rotary evaporator at 10-20 mbar and 40°C, then stop immediately.
-
Hydrolysis: If the product was exposed to humid air for even 5 minutes, it reverts to the acid.[1] Store under Nitrogen immediately.
Q2: I see a new spot on TLC that runs higher than the acid but lower than the ester. What is it?
Diagnosis: This is likely the Symmetrical Anhydride .[1] Cause: Insufficient chlorinating agent or incomplete reaction.[1] The formed acid chloride reacts with unreacted carboxylic acid.[1] Solution:
-
Add the DMF catalyst to ensure rapid conversion of all acid species.[1]
-
Do not quench with water; the anhydride hydrolyzes slowly, confusing analysis.[1]
Q3: The reaction mixture turned black/tarry.
Diagnosis: Friedel-Crafts-like polymerization or decomposition. Cause: Overheating (Method B) or trace metal contamination.[1] The electron-rich aromatic ring (even with F) can attack the highly reactive acyl chloride if Lewis acids (like trace Iron from spatulas or needles) are present. Solution:
Q4: Can I purify the acid chloride by column chromatography?
Answer: NO. Silica gel contains water and hydroxyl groups that will hydrolyze your product back to the acid or trap it. Correct Purification:
-
Distillation: Vacuum distillation (Kugelrohr or short path) is the only viable purification method.[1]
-
Crude Use: For most applications, if Method A is followed carefully, the crude residue is >95% pure and should be used directly in the next step.
Module 4: Comparison of Chlorinating Agents
| Feature | Thionyl Chloride ( | Oxalyl Chloride ( |
| By-products | ||
| Boiling Point | 74.6°C (Requires heat to remove) | 61°C (Easy removal) |
| Conditions | Often requires Reflux | Room Temperature (0°C start) |
| Suitability | Large Scale / Robust Substrates | Sensitive Substrates / High Purity |
| Recommendation | Use for >50g batches | Use for <50g batches |
Module 5: Workflow Visualization
Figure 2: Decision tree and process flow for the synthesis of 2-(2-fluorophenyl)acetyl chloride.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1]
-
Wissner, A., & Grudzinskas, C. V. (1978).[1] Reaction of carboxylic acids with thionyl chloride and dimethylformamide.[1] Journal of Organic Chemistry, 43(20), 3972-3974. Link
-
Sigma-Aldrich. (n.d.).[1] Product Specification: α-Chlorophenylacetyl chloride. Retrieved January 28, 2026.[1] Link
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides. Link
-
Organic Syntheses. (2010). Preparation of 2-[trans-2-(4-fluorophenyl)-vinyl]-3-nitrobenzoic acid and conversion to acid chloride. Org. Synth. 2010, 87, 213-225. Link
Sources
Technical Support Center: Purification of 2-(2-Fluorophenyl)acetyl Chloride Reaction Products
Executive Summary & Chemical Context[1][2][3][4][5][6]
2-(2-Fluorophenyl)acetyl chloride (FPAC) is a high-value electrophile used primarily to introduce the 2-fluorophenylacetyl pharmacophore into amides (via reaction with amines) and esters (via reaction with alcohols).
The ortho-fluorine substituent is not merely decorative; it exerts a significant inductive electron-withdrawing effect (
The Core Challenge: The most persistent impurity in these reactions is FPAA, resulting from moisture ingress or incomplete conversion. Because both the product and FPAA share the lipophilic fluorophenyl ring, they often co-elute on silica or co-crystallize. This guide focuses on exploiting the acidity difference and solubility switching to achieve high purity.
Data & Properties Reference
Before initiating purification, verify the species present in your crude mixture.
| Compound | Role | State | Approx.[1][2][3][4][5][6][7][8] pKa | Solubility Profile |
| FPAC (Acid Chloride) | Reagent | Liquid/Low-melt Solid | N/A (Hydrolyzes) | Soluble in DCM, THF, EtOAc. Reacts violently with water. |
| FPAA (Acid Impurity) | Byproduct | Solid (mp 60-62°C) | ~4.0 | Soluble in organic solvents; highly soluble in aq. NaOH/NaHCO₃ . |
| Target Amide/Ester | Product | Solid/Oil | >15 (Amide) | Soluble in organics; Insoluble in basic water . |
| HCl | Byproduct | Gas/Salt | -7 | Water soluble; forms salts with amine bases. |
Module 1: The Standard Aqueous Workup (Amidation/Esterification)
Scenario: You have reacted FPAC with an amine or alcohol in a solvent like DCM or THF. Goal: Remove HCl salts, unreacted amine, and the hydrolyzed acid impurity (FPAA).
The "pH Switch" Protocol
Rationale: Because FPAA is significantly acidic (pKa ~4.0), it can be quantitatively deprotonated by weak inorganic bases, forcing it into the aqueous layer while your neutral product remains in the organic layer.
-
Quench: Cool the reaction mixture to 0°C. Slowly add saturated aqueous NaHCO₃ .
-
Why: Neutralizes the generated HCl and hydrolyzes any remaining toxic acid chloride to FPAA.
-
-
Phase Partition: Dilute with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Agitate and separate layers.
-
The Critical Wash (Acid Removal):
-
The Polishing Wash: Wash 1x with Brine (sat. NaCl) to remove trapped water.
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.
Warning: If your product contains an acidic proton (e.g., a phenol or sulfonamide), skip the NaOH wash . Use saturated NaHCO₃ only, or proceed to chromatography.
Module 2: Advanced Purification (Crystallization & Chromatography)
If the "pH Switch" fails (e.g., your product is also acidic or amphoteric), use these physical separation techniques.
A. Crystallization Strategy
The fluorine atom increases the lattice energy of the crystal structure.
-
Solvent System A (High Polarity): Ethanol/Water (Recrystallize hot, cool slowly).
-
Best for: Highly crystalline amides.
-
-
Solvent System B (Low Polarity): Hexane/Ethyl Acetate.
-
Best for: Removing non-polar dimers.
-
B. Flash Chromatography
FPAA often "streaks" on silica gel due to its carboxylic acid group.
-
The Fix: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc + 1% AcOH).
-
Why: This suppresses the ionization of FPAA on the silica surface, sharpening the peak and allowing it to elute distinctly from your product.
Visual Troubleshooting Workflows
Workflow 1: The Logic of Impurity Removal
This decision tree guides you based on the chemical nature of your specific product.
Caption: Decision tree for selecting the correct workup based on product stability.
Workflow 2: Handling Friedel-Crafts Reactions
If you used FPAC for a Friedel-Crafts acylation (using AlCl₃), the workup requires specific quenching to break the Aluminum complex.
Caption: Mandatory acid quench for Friedel-Crafts reactions to prevent aluminum emulsion.
Frequently Asked Questions (FAQ)
Q: I see a white precipitate forming during my aqueous wash. What is it? A: This is likely the sodium salt of 2-(2-fluorophenyl)acetic acid (FPAA). If the concentration is high, the salt may crash out of the aqueous layer.
-
Fix: Add more water to dissolve the salt, or filter the solid off (it is the impurity).
Q: My product is an oil, but it should be a solid. How do I induce crystallization? A: Fluorinated compounds can form "supercooled oils."
-
Fix: Dissolve the oil in a minimum amount of diethyl ether, add hexane until cloudy, and scratch the glass side of the flask. Alternatively, seed with a crystal of FPAA (if available) to see if it induces impurity crystallization, leaving your product in solution.
Q: Can I distill the product? A: Only if your product is an ester or a very stable amide. FPAC derivatives often have high boiling points. Vacuum distillation (<1 mmHg) is required. Ensure all FPAA is removed first, as it may sublime and clog the condenser.
Q: Why is the yield lower than expected? A: Check the aqueous layer from your wash. If your product has any polar functionality (hydroxyls, pyridines), it might have been protonated (by HCl) or deprotonated (by NaOH) and lost to the water phase.
-
Fix: Re-extract the aqueous layer at pH 7 (neutral).
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67979, 2-(2-Fluorophenyl)acetic acid. [Link]
- Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanisms of nucleophilic acyl substitution).
- Pattabiraman, V. R.; Bode, J. W. "Rethinking Amide Bond Synthesis." Nature2011, 480, 471–479.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]
- 3. Which of the Following Reactions Produces Acetyl Chloride - Oreate AI Blog [oreateai.com]
- 4. pure.hud.ac.uk [pure.hud.ac.uk]
- 5. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: Removal of Unreacted 2-(2-Fluorophenyl)acetyl chloride
Executive Summary
The removal of unreacted 2-(2-Fluorophenyl)acetyl chloride (CAS: varies by isomer, generic structure logic applies) from reaction mixtures is a critical purification step in the synthesis of fluorinated amides and esters. Due to the high reactivity of the acyl chloride and the lipophilicity introduced by the fluorine atom, standard workups can sometimes fail to fully purge the hydrolyzed byproduct, 2-(2-fluorophenyl)acetic acid .
This guide details three chemically distinct protocols for removal, prioritizing product integrity and operational efficiency.
Module 1: Critical Chemical Behavior
Before selecting a protocol, you must understand the species involved. The unreacted starting material is an electrophile. Upon contact with water, it hydrolyzes.[1]
The "Fluorine Effect" on Workup: The ortho-fluorine atom on the phenyl ring exerts two competing effects:
-
Inductive Acidification: The electron-withdrawing nature of fluorine lowers the pKa of the resulting acetic acid derivative (approx. pKa 3.8–4.0) compared to non-fluorinated phenylacetic acid (pKa ~4.3). This makes the byproduct easier to deprotonate with mild bases.
-
Lipophilicity: The fluorine atom increases the partition coefficient (LogP). If the aqueous phase is not sufficiently basic, the protonated acid will partition back into the organic layer (DCM or EtOAc), contaminating your product.
Module 2: Decision Matrix & Workflows
Use the following logic map to determine the correct removal strategy for your specific reaction conditions.
Figure 1: Decision matrix for selecting the appropriate purification protocol based on product stability and water tolerance.
Module 3: Detailed Protocols
Method A: Hydrolysis & Liquid-Liquid Extraction (LLE)
Best for: Stable amides and esters where aqueous waste is acceptable.[1]
The Mechanism: We deliberately hydrolyze the acyl chloride to the acid, then use pH manipulation to trap the acid in the aqueous phase as a carboxylate salt.
Reagents:
-
Saturated Sodium Bicarbonate (
) or 1M NaOH. -
Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Protocol:
-
Quench: Cool the reaction mixture to 0°C. Slowly add water or 1M aqueous base.
-
Caution: This reaction releases HCl gas and heat. The ortho-fluorine substituent does not significantly sterically hinder hydrolysis, so the reaction may be vigorous.[1]
-
-
Stir: Agitate vigorously for 15–30 minutes.
-
Why? You must ensure the hydrolysis is complete. If you stop too early, unreacted acyl chloride stays in the organic layer and hydrolyzes during concentration, contaminating your oil.
-
-
Phase Check: Measure the pH of the aqueous layer. It must be > pH 8 .
-
Self-Validation: If pH < 8, the 2-(2-fluorophenyl)acetic acid exists in equilibrium with its neutral form and will extract back into the organic phase.[1] Add more base until pH > 8.
-
-
Separation: Separate layers. Extract the aqueous layer once with fresh organic solvent to recover any trapped product.
-
Wash: Wash combined organic layers with Brine.
-
Dry & Concentrate: Dry over
and evaporate.
Data Summary: Expected Partitioning
| Species | pH 1 (Acidic) | pH 8+ (Basic) |
|---|---|---|
| Product (Amide) | Organic | Organic |
| Impurity (Fluorophenylacetic acid) | Organic (Contamination risk) | Aqueous (Removal successful) |[1]
Method B: Solid-Phase Scavenging (Polymer-Supported Amines)
Best for: High-throughput synthesis, water-sensitive products, or avoiding emulsions.[1]
The Mechanism: A polymer-bound amine (nucleophile) attacks the acyl chloride, forming a covalent amide bond to the solid support. The impurity is then removed by simple filtration.
Reagents:
-
Scavenger Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Morpholine polystyrene.[1]
-
Loading: Typically 3.0–4.0 mmol/g.
Protocol:
-
Calculate Stoichiometry: Estimate the excess acyl chloride remaining (e.g., if you used 1.5 eq starting material, you have 0.5 eq excess).
-
Add Resin: Add 2–3 equivalents of resin relative to the excess acyl chloride.
-
Agitate: Shake or stir gently (do not use magnetic stir bars as they grind the resin) for 1–2 hours at room temperature.
-
Validation: Spot a TLC plate. If the acyl chloride spot (usually high Rf) is gone, scavenging is complete.
-
Filter: Filter through a fritted funnel or cotton plug.
-
Rinse: Wash the resin with DCM to recover any product absorbed inside the polymer matrix.
Module 4: Troubleshooting & FAQs
Q1: I followed Method A, but I still see the acid impurity in my NMR.
Diagnosis: This is a classic "pH Drift" or "Emulsion" issue.
-
Cause 1: The hydrolysis generated HCl, which neutralized your bicarbonate wash, dropping the pH below the pKa of the fluorinated acid (~3.9).
-
Solution: Re-dissolve the crude in EtOAc and wash with 1M NaOH (if product is stable) or refresh the
wash twice. Ensure the exiting aqueous layer is distinctly basic (pH paper turns dark blue). -
Cause 2: Fluorinated compounds are "heavy" and lipophilic. The salt might be forming tight ion pairs that are soluble in DCM.
-
Solution: Switch solvent to Diethyl Ether or TBME for the extraction; the sodium salt of the acid is virtually insoluble in ether.
Q2: The reaction turned into a stubborn emulsion during workup.
Diagnosis: Fluorinated aromatics often change the surface tension of the interface. Solution:
-
Add solid NaCl to saturate the aqueous phase further.
-
Filter the entire biphasic mixture through a pad of Celite. This breaks the physical suspension stabilizing the emulsion.
Q3: Can I just distill the unreacted chloride off?
Answer: Not recommended. 2-(2-Fluorophenyl)acetyl chloride has a high boiling point (estimated >95°C at reduced pressure).[1] Attempting to distill it often leads to:
-
Co-distillation with your product.
-
Thermal decomposition (darkening/taring).
-
Corrosion of vacuum pumps due to trace HCl evolution.
Module 5: Visualization of the Scavenging Pathway
The following diagram illustrates the chemical pathway when using Method B (Resin Scavenging), highlighting the covalent capture mechanism.
Figure 2: Mechanism of covalent capture using amine scavenger resins. Both the acyl fragment and the HCl byproduct are trapped on the solid phase.
References
-
Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] General methods for the removal of acid halides and workup of acylation reactions.
-
MilliporeSigma Technical Bulletin: Scavenger Resins. Protocols for using polymer-supported reagents in purification.[1]
-
PubChem Compound Summary: 2-(2-Fluorophenyl)acetyl chloride. Physical properties and safety data.[1][2][3]
-
Journal of Combinatorial Chemistry. Comparison of purification strategies for parallel synthesis. (General grounding for Module 2).
Sources
Technical Support Center: Purification of 2-(2-fluorophenyl)acetamide
Welcome to the Separation Sciences Technical Hub.
This guide addresses the specific chromatographic challenges associated with 2-(2-fluorophenyl)acetamide (Structure:
Part 1: Critical Troubleshooting (Q&A)
Symptom 1: "My compound trails significantly (tailing) on the TLC plate and column."
Diagnosis: Uncontrolled Hydrogen Bonding.[1][2]
Primary amides possess a donor (
Corrective Action:
-
Switch Solvent Systems: Move away from Hexane/Ethyl Acetate. Use Dichloromethane (DCM) / Methanol (MeOH) .[1][2] The methanol competes for the silanol sites, displacing your amide.
-
Add a Modifier: If tailing persists, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.[1][2] This neutralizes the acidic silanols.[1][2]
-
Caution: If using TEA, flush the column with pure solvent after the run before letting it dry to avoid amine salts precipitating in the silica.
-
Symptom 2: "The sample precipitates at the top of the column immediately after loading."
Diagnosis: Solubility Mismatch (The "Solvent Shock"). 2-(2-fluorophenyl)acetamide is crystalline and likely insoluble in the non-polar starting conditions (e.g., 100% DCM or Hexane) required for gradient elution.[1] Liquid loading in a strong solvent (like pure MeOH) causes immediate precipitation when it hits the non-polar mobile phase.[2]
Corrective Action:
-
Protocol: Switch to Dry Loading .
Symptom 3: "I cannot separate the amide from the starting carboxylic acid."
Diagnosis: Co-elution due to similar polarity.[1][2] The precursor, 2-(2-fluorophenyl)acetic acid, often co-elutes with the amide on standard silica because both are polar.[1]
Corrective Action:
-
Chemical Wash (Pre-Column): Do not rely on the column for this separation.[1][2] Dissolve the crude mixture in EtOAc and wash 3x with saturated aqueous
. The acid will deprotonate and move to the aqueous layer; the amide will remain in the organic layer. -
Chromatographic Shift: If you must separate on a column, add 0.5% Acetic Acid to the mobile phase. This keeps the impurity protonated (less polar) and moves it faster, or conversely, use a basic modifier to retain the acid at the baseline.
Part 2: Method Development Protocols
Standard Operating Procedure: Flash Chromatography
Target Molecule: 2-(2-fluorophenyl)acetamide
Stationary Phase: Silica Gel 60 (
A. Mobile Phase Selection Table
| Method | Solvent System | Modifier | Application |
| Standard | DCM : MeOH (0-10% gradient) | None | General purification.[1][2] |
| High Res | DCM : MeOH (0-10% gradient) | 1% | Eliminates tailing; sharpens peaks.[1][2] |
| Alternative | EtOAc : Hexane (50-100% gradient) | None | Only if solubility allows (rare for this amide).[1][2] |
B. Visualization (Detection)
The fluorine atom does not significantly enhance UV absorption, but the phenyl ring allows detection at 254 nm .[2]
-
Stain 1: KMnO4 (Basic) – Oxidizes the benzylic position; appears as a yellow/brown spot on purple.[2]
-
Stain 2: PMA (Phosphomolybdic Acid) – robust universal stain; requires heat.[1][2]
-
Note: Ninhydrin is generally for amines.[1][2] While primary amides can react, it is slow and unreliable compared to UV/KMnO4.[1][2]
Part 3: Visual Workflows
Decision Tree: Loading & Purification Strategy
Caption: Logical flow for determining the optimal loading technique based on sample solubility and purity.
Mechanism: Why Amides Tail on Silica
Caption: Mechanistic view of the interaction between the primary amide and silica silanols, necessitating polar modifiers.
References
-
PubChem. 2-(2-fluorophenyl)acetamide Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Note: While PubChem indexes the acetanilide isomer, the physical properties of the amide bond are chemically analogous for purification logic).
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[1][2][4] Synth. 2025, 102, 276–302.[1][2][4] Available at: [Link][1]
-
ResearchGate. What is the best technique for amide purification? (Discussion on recrystallization vs. chromatography). Available at: [Link]
Sources
- 1. 2-chloro-N-(2-fluorophenyl)acetamide | C8H7ClFNO | CID 1522874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US20140051882A1 - Method of purification of prostaglandins including fluorine atoms by preparative hplc - Google Patents [patents.google.com]
- 4. orgsyn.org [orgsyn.org]
Technical Support Center: Thermal Management for 2-(2-Fluorophenyl)acetyl Chloride
Topic: Optimizing temperature for 2-(2-Fluorophenyl)acetyl chloride reactions Audience: Researchers, Process Chemists, and Drug Development Scientists Content Type: Technical Guide & Troubleshooting
Introduction: The Thermal Paradox of Fluorinated Acyl Chlorides
As Senior Application Scientists, we often see protocols fail not because of incorrect stoichiometry, but due to a misunderstanding of thermal thermodynamics in fluorinated intermediates.
2-(2-Fluorophenyl)acetyl chloride presents a specific challenge:
-
High Reactivity: The acid chloride moiety is highly electrophilic.
-
Alpha-Proton Acidity: The ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the acidity of the benzylic protons (α-position), making the compound prone to ketene formation via elimination in the presence of bases, even at moderate temperatures.
This guide moves beyond standard "room temperature" advice to provide a rigorous thermal control strategy.
Module 1: Synthesis & Preparation (The Upstream Control)
Context: If your starting material is degraded, downstream optimization is futile. The synthesis of 2-(2-Fluorophenyl)acetyl chloride from its parent acid requires strict thermal limits to prevent oligomerization.
Protocol: Low-Temperature Oxalyl Chloride Conversion
Recommended over Thionyl Chloride (
Reagents:
-
2-(2-Fluorophenyl)acetic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Anhydrous solvent)
Step-by-Step Thermal Workflow:
-
The Chill (0°C): Suspend the acid in anhydrous DCM under
. Cool the vessel to 0°C using an ice/water bath.-
Why? Controlling the initial exotherm of the Vilsmeier-Haack intermediate formation is critical.
-
-
Catalyst Activation: Add catalytic DMF.
-
Controlled Addition (0°C): Add Oxalyl Chloride dropwise over 30 minutes.
-
Visual Check: Vigorous gas evolution (
, , ) will occur.
-
-
The Ramp (RT): Allow the mixture to warm to 20–25°C naturally over 2 hours.
-
Critical Limit: Do NOT heat above 35°C. Higher temperatures accelerate the self-condensation of the acid chloride.
-
-
Evaporation: Remove solvent under reduced pressure at < 40°C .
Synthesis Decision Logic
Figure 1: Decision matrix for synthesis method. Oxalyl chloride is preferred for fluorinated phenylacetyl derivatives to avoid thermal degradation.
Module 2: Reaction Optimization (Downstream Applications)
Scenario A: Amidation & Esterification (Nucleophilic Acyl Substitution)
Risk: The ortho-fluorine makes the alpha-protons acidic. If you mix this acid chloride with a base (TEA/DIPEA) at room temperature, it may eliminate
The "Inverse Addition" Protocol (0°C):
-
Dissolve Nucleophile: Dissolve your amine/alcohol and the base (e.g., Triethylamine) in DCM.
-
Cool Nucleophile: Bring this solution to 0°C .
-
Add Acid Chloride: Dissolve 2-(2-Fluorophenyl)acetyl chloride in DCM and add it dropwise to the cold amine solution.
-
Why? This keeps the concentration of acid chloride low relative to the nucleophile, favoring substitution over elimination (ketene formation).
-
Scenario B: Friedel-Crafts Acylation
Risk: The Lewis Acid complexation is highly exothermic.
Temperature Profile:
| Phase | Temperature | Duration | Purpose |
|---|---|---|---|
| Complexation | -10°C to 0°C | 30 min | Form the acylium ion without polymerizing the substrate. |
| Addition | 0°C | 1 hr | Add the aromatic substrate slowly to control exotherm. |
| Reaction | RT to 40°C | 2-4 hrs | Drive the reaction to completion. |
| Quench | 0°C | Slow | Hydrolysis of Al-complex is violent. |
Module 3: Troubleshooting & FAQs
Q: Why does my reaction mixture turn dark black/tarry?
Diagnosis: Thermal Decomposition / Ketene Polymerization.
The Science: The ortho-fluorine withdraws electrons, making the
-
Keep reaction temperature strict (< 25°C).
-
Ensure conditions are strictly anhydrous.
-
Switch to Inverse Addition (add acid chloride to the nucleophile).
Q: I see white smoke/fumes even when the vessel is closed. Is this normal?
Diagnosis:
-
Dry all solvents over molecular sieves (3Å or 4Å).
-
Check the bubbler; gas evolution should only happen during reagent addition, not during the hold phase.
Q: My yield is low (30-40%), but the starting material is gone.
Diagnosis: Hydrolysis or Dimerization. The Science: If water is present, the acid chloride reverts to the carboxylic acid (which won't react further without coupling agents). Alternatively, ketene dimerization creates byproducts that are often removed during workup, leaving you with low mass balance. Solution:
-
Run a "dryness check" on solvents (Karl Fischer titration if available).
-
Lower the reaction temperature to -10°C during the addition phase.
Visualizing the Ketene Risk Pathway
The following diagram illustrates the competitive pathway that causes yield loss at high temperatures.
Figure 2: Competitive reaction pathways. High temperatures or excess base favor the destructive Ketene pathway.
References
-
Sigma-Aldrich. Acetyl Chloride Product Safety & Properties.Link (Referenced for general acid chloride handling and boiling points).
-
Organic Syntheses. Preparation of Acid Chlorides. Org.[1][2][3][4] Synth. 1928, 8, 110. Link (Foundational protocol for acid chloride generation).
-
Master Organic Chemistry. The Friedel-Crafts Acylation Reaction.[2][3]Link (Mechanism and Lewis Acid thermal requirements).
-
ChemGuide. Reactions of Acyl Chlorides with Amines.Link (Mechanistic basis for nucleophilic addition-elimination).
-
National Institutes of Health (PMC). Friedel-Crafts Acylation with Amides.Link (Advanced acylation conditions).
Sources
Technical Support Center: Amide Synthesis with 2-(2-Fluorophenyl)acetyl Chloride
Welcome to the Reaction Optimization Support Hub. Subject: Troubleshooting & Optimization of Amide Coupling using 2-(2-Fluorophenyl)acetyl Chloride. Ticket ID: CHEM-SUP-2F-ACYL Support Level: Tier 3 (Senior Scientist)
Executive Summary: The "Base" Paradox
You are likely experiencing variable yields, colored impurities, or difficult workups. While 2-(2-fluorophenyl)acetyl chloride is a standard electrophile, the 2-fluoro substituent creates a specific electronic environment that makes this reagent more sensitive to base selection than a standard benzoyl chloride.
The Core Conflict:
-
Requirement: You need a base to scavenge the HCl byproduct to prevent protonation of your amine nucleophile.[1]
-
The Risk: The electron-withdrawing fluorine atom (via inductive effect,
) increases the acidity of the benzylic -protons. Strong or excess base can trigger E1cB elimination , generating a highly reactive ketene intermediate rather than the desired amide.
Mechanistic Insight: The "Amide vs. Ketene" Fork
To fix your reaction, you must understand the competition occurring in your flask.
Figure 1: The mechanistic bifurcation. The 2-fluoro group stabilizes the transition state for ketene formation (red path), leading to impurities.
Troubleshooting Guide (FAQ)
Issue 1: "My reaction mixture turned dark red/black, and yield is low."
Diagnosis: Ketene Dimerization.
The base deprotonated the
-
Cause: Base was too strong (e.g., TEA added too fast) or the amine was too sterically hindered/unreactive.
-
Solution:
-
Switch Base: Use DIPEA (Hünig's Base) instead of Triethylamine (TEA). The steric bulk of DIPEA hinders it from abstracting the
-proton but allows it to scavenge the smaller proton from HCl. -
Order of Addition: Pre-cool the amine and base mixture to 0°C, then add the acid chloride dropwise. Never add the base to the acid chloride without the amine present.
-
Issue 2: "I see significant hydrolysis (carboxylic acid formation) despite using anhydrous solvents."
Diagnosis: Moisture intrusion or 'Wet' Base. Acid chlorides are hygroscopic. 2-(2-fluorophenyl)acetyl chloride is particularly reactive.
-
Cause: Organic bases (TEA, Pyridine) are often wet if not freshly distilled.
-
Solution:
-
Dry your base over KOH or molecular sieves.
-
Alternative: Switch to Schotten-Baumann conditions (Method B below). Paradoxically, using an aqueous inorganic base can sometimes be cleaner because the biphasic system limits the contact time between the hydroxide and the acid chloride if the stirring is controlled.
-
Issue 3: "My workup is a nightmare; I have a persistent emulsion."
Diagnosis: Surfactant Formation. The resulting amide, especially if lipophilic, combined with the ammonium salts, can act as a surfactant.
-
Solution:
-
Evaporate the reaction solvent (DCM/THF) before aqueous workup.
-
Resuspend the residue in EtOAc (less prone to emulsions than DCM) and wash with 1M HCl followed by saturated NaHCO₃.
-
Optimized Protocols (SOPs)
Method A: Homogeneous (Best for Lipophilic/Sensitive Amines)
Recommended for small scale (<5g) or when using expensive amines.
| Parameter | Specification | Rationale |
| Solvent | DCM (Anhydrous) | Dissolves reactants; easy removal. |
| Base | DIPEA (1.2 - 1.5 equiv) | Steric bulk prevents |
| Temperature | 0°C | Cold addition suppresses elimination side-reactions. |
| Stoichiometry | Amine (1.0 eq), Acid Chloride (1.1 eq) | Slight excess of electrophile ensures complete amine conversion. |
Protocol:
-
Dissolve Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM (0.1 M concentration).
-
Cool to 0°C under N₂ atmosphere.
-
Dissolve 2-(2-fluorophenyl)acetyl chloride (1.1 equiv) in a small volume of DCM.
-
Add acid chloride solution dropwise over 15-30 minutes.
-
Monitor by TLC/LCMS. If incomplete after 1 hour, warm to Room Temp.
-
Quench: Add 1M HCl (aq) to remove excess amine/base.
Method B: Schotten-Baumann (Biphasic)
Recommended for scale-up, water-soluble amines, or robust substrates.
| Parameter | Specification | Rationale |
| Solvent | EtOAc / Water (1:1) | Biphasic system protects acid chloride from bulk hydrolysis. |
| Base | K₂CO₃ or NaHCO₃ (2.5 equiv) | Mild inorganic base; neutralizes HCl in the aqueous phase. |
| Temperature | 0°C | Controls exotherm. |
Protocol:
-
Dissolve Amine in EtOAc.
-
Dissolve Base (K₂CO₃) in Water. Combine phases in a flask with vigorous stirring.
-
Cool to 0°C.
-
Add 2-(2-fluorophenyl)acetyl chloride (neat or in minimal EtOAc) dropwise.
-
Stir vigorously for 1-2 hours.
-
Workup: Separate layers. The product is in the organic layer; salts remain in water.
Base Selection Decision Matrix
Figure 2: Decision tree for selecting the optimal base and protocol.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Preparation of Amides from Acyl Chlorides. ChemGuide. Retrieved from [Link]
-
Ketene Formation and Dimerization. Baran Lab, Scripps Research. Retrieved from [Link]
-
Nucleophilic Acyl Substitution Mechanism. LibreTexts Chemistry. Retrieved from [Link][2][3][4][5][6][7][8][9][10][11]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. reddit.com [reddit.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (3-Chloro-2-fluorophenyl)acetyl chloride|C8H5Cl2FO [benchchem.com]
- 7. baranlab.org [baranlab.org]
- 8. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nvpublicationhouse.com [nvpublicationhouse.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Friedel-Crafts Acylation Troubleshooting
Topic: Troubleshooting Low Conversion in Friedel-Crafts Acylation Audience: Researchers, Medicinal Chemists, Process Chemists
Welcome to the Reaction Optimization Center
Status: Active Ticket: #FC-ACYL-001 Subject: Low Conversion / Yield in Electrophilic Aromatic Substitution (Acylation)
If you are observing low conversion (starting material remains unconsumed) or low isolated yield (conversion is high, but product is missing) in your Friedel-Crafts acylation, do not simply add more catalyst or heat. This reaction is mechanistically distinct from Friedel-Crafts alkylation.[1][2] The most common failure modes stem from a misunderstanding of the stoichiometric burden imposed by the product itself.
Use the following diagnostic modules to identify and resolve your specific issue.
Module 1: The Stoichiometric Trap (Primary Cause)
Symptom: The reaction starts but stalls at ~50-60% conversion, or yields are consistently lower than theoretical expectations despite using "catalytic" amounts of Lewis acid.
The Mechanism:
Unlike Friedel-Crafts alkylation, where the Lewis acid (e.g.,
The Protocol:
-
Standard Requirement: You must use >1.0 equivalent of Lewis acid relative to the acylating agent.
-
Recommended Ratio: Use 1.1 to 1.2 equivalents of
per equivalent of acyl chloride. -
For Anhydrides: If using acid anhydrides, you need >2.0 equivalents of
(one to complex the leaving carboxylate, one to catalyze the acylation).
Visualizing the "Dead End" Complex:
Caption: The "Dead End" mechanism. The catalyst is sequestered by the product ketone (red box), preventing turnover. Hydrolysis is required to release the final product.
Module 2: Reagent Integrity & Moisture Sensitivity
Symptom: No reaction occurs; evolution of HCl gas is weak or absent; the
Diagnostic Checklist:
-
Catalyst Physical State: Anhydrous
should be a yellow/grey powder . If it is white, it may be (completely hydrolyzed) or heavily oxidized. If it is clumpy/sticky, it has absorbed moisture. -
The "Fuming" Test: Open the container carefully. Good
fumes visibly in moist air (reacting with humidity to form HCl). Safety Warning: Perform this in a fume hood. -
Solvent Dryness: Acylium ions are highly susceptible to hydrolysis. Ensure DCM or
is dried over molecular sieves.
Corrective Action:
-
Purchase small bottles of
to ensure freshness. -
Sublime old
in an HCl stream (advanced purification) or discard and replace. -
Self-Validating Step: Mix the acyl chloride and
in solvent before adding the substrate. If a color change (often red/orange) or precipitate (acylium salt) does not form, your catalyst or acylating agent is compromised.
Module 3: Substrate Compatibility (Electronic Effects)
Symptom: No conversion observed even with fresh catalyst and correct stoichiometry.
The Rule: Friedel-Crafts acylation fails on strongly deactivated rings.[4]
| Substrate Type | Example | Reactivity | Troubleshooting |
| Activated | Anisole, Toluene, Xylene | High | Works well. Watch for poly-acylation (rare) or polymerization. |
| Neutral | Benzene, Halobenzenes | Moderate | Requires heat (reflux) or stronger Lewis Acid. |
| Deactivated | Nitrobenzene, Benzonitrile | Zero | STOP. Will not react.[4] Use alternate methods (e.g., organometallic coupling). |
| Basic Groups | Aniline, Pyridine | Zero/Fail | The amine lone pair complexes with |
Expert Tip: If you are trying to acylate a deactivated ring, consider the Gattermann-Koch formylation or using a superacid medium (e.g., Triflic acid) instead of standard Lewis acids, though success is limited.
Module 4: "Black Tar" & Polymerization
Symptom: The reaction mixture turns into a black, intractable tar. Conversion is technically high (starting material gone), but isolated yield is near zero.
Cause:
This occurs with highly electron-rich heterocycles (Furans, Thiophenes, Pyrroles). Strong Lewis acids like
Corrective Action:
-
Switch Catalyst: Use a milder Lewis acid.
or are preferred for thiophenes and furans. -
Change Addition Order (Perrier Method):
-
Standard: Mix Arene + Catalyst, add Acyl Chloride. (Bad for sensitive substrates).
-
Perrier: Mix Acyl Chloride + Catalyst
Form Acylium Complex Add Arene slowly. This keeps the concentration of free, active catalyst low relative to the substrate.
-
-
Temperature Control: Cool the reaction to 0°C or -78°C.
Module 5: Workup & Isolation (The "False" Low Yield)
Symptom: Reaction looked good (color change, HCl evolution), but product is missing after extraction.
The Issue: The Aluminum-Product complex is stable. If you do not hydrolyze it aggressively, the product remains in the aqueous layer or as a solid filter cake.
Protocol:
-
Quenching: Pour the reaction mixture into ice-cold dilute HCl (not just water). The acid helps break the Al-O bond.
-
Hydrolysis Time: Stir the quenched mixture for at least 30–60 minutes.
-
Extraction: Ensure the aqueous layer is acidic (pH < 2) before separating the organic layer.
FAQ: Frequently Asked Questions
Q: Can I use catalytic amounts of Lewis Acid if I use a "Green" catalyst?
A: Generally, no. While heterogeneous catalysts like Zeolites (H-Beta, Y) or clays (Montmorillonite K-10) are used, they often suffer from pore clogging (coking) by the product. However, they are easier to regenerate (calcination) than
Q: Why did I get the ortho isomer instead of para? A: Acylation is sterically demanding, usually favoring para. However, if you use a solvent like Nitrobenzene , it modifies the active complex, sometimes increasing ortho selectivity (though para usually dominates). High temperatures (thermodynamic control) favor the meta product only if the reaction is reversible (rare in acylation).
Q: Can I use carboxylic acids instead of acyl chlorides?
A: Yes, but you need a different activator. Polyphosphoric Acid (PPA) or Trifluoroacetic Anhydride (TFAA) are common.
References
-
Mechanism & Stoichiometry
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Link
- Olah, G. A.
-
-
Catalyst Deactivation & Complexation
-
Master Organic Chemistry. Friedel-Crafts Acylation: Mechanism and Limitations. Link
-
-
Heterogeneous Catalysis (Green Alternatives)
-
Thiophene/Furan Reactivity
-
Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Link
-
Sources
Formation of byproducts in 2-(2-Fluorophenyl)acetyl chloride reactions
The following technical guide is structured as a specialized support resource for researchers working with 2-(2-Fluorophenyl)acetyl chloride . It addresses synthesis, stability, and impurity profiling with a focus on the unique reactivity introduced by the ortho-fluorine substituent.
Executive Summary & Reagent Profile
2-(2-Fluorophenyl)acetyl chloride is a high-reactivity electrophile commonly used as a building block in the synthesis of kinase inhibitors (e.g., VEGFR inhibitors) and platelet aggregation inhibitors (e.g., Prasugrel analogs).
While structurally similar to phenylacetyl chloride, the ortho-fluorine atom introduces specific electronic effects:
-
Ring Deactivation: The fluorine atom withdraws electron density (inductive effect, -I), reducing the ring's susceptibility to electrophilic attack. This suppresses intramolecular self-acylation compared to non-fluorinated analogs.
-
Alpha-Proton Acidity: The -I effect increases the acidity of the benzylic (
-) protons, significantly increasing the risk of ketene formation and subsequent oligomerization ("tarring") under basic or thermal stress.
Troubleshooting Guide (Q&A Format)
Issue A: "My reaction mixture turned black/tarry during acid chloride formation."
Diagnosis: Oligomerization via Ketene Intermediates.
Technical Explanation:
Unlike benzoyl chlorides, phenylacetyl chlorides possess acidic
Corrective Protocol:
-
Temperature Control: Do not exceed 40–50°C during thionyl chloride reflux. Avoid the standard "reflux at 80°C" often used for benzoic acids.
-
Catalyst Choice: Use catalytic DMF (1-2 drops). Avoid pyridine or triethylamine during the formation step, as they promote ketene elimination.
-
Reagent Switch: If tarring persists, switch from Thionyl Chloride (
) to Oxalyl Chloride ( ) in DCM at room temperature. This milder method avoids the thermal stress that drives oligomerization.
Issue B: "I see a split carbonyl peak in IR (~1800 & 1750 cm⁻¹) or extra peaks in NMR."
Diagnosis: Formation of Bis(2-(2-fluorophenyl)acetic) Anhydride . Technical Explanation: This is the most common impurity. It forms when the acid chloride reacts with unreacted parent acid. This typically happens if:
-
Stoichiometry of the chlorinating agent is insufficient.
-
Moisture enters the system, hydrolyzing the chloride back to the acid, which then couples with the remaining chloride.
Corrective Protocol:
-
Excess Reagent: Use 3–5 equivalents of Thionyl Chloride to ensure complete conversion of the parent acid.
-
Inert Atmosphere: strictly maintain a Nitrogen or Argon blanket.
-
Chase Solvent: Co-evaporate with anhydrous toluene 3x to remove residual
and , which drives the equilibrium back if moisture is present.
Issue C: "The LCMS shows a mass of M+14 or M+34 relative to the acid."
Diagnosis: Esterification (Solvent trapping) or Alpha-Chlorination.
-
M+14 (Methyl Ester): You used Methanol to quench/analyze. (Expected).
-
M+34 (Alpha-Chloro): Radical chlorination at the benzylic position. This occurs if
is used or if contains radical impurities.
Mechanistic Pathways & Impurity Profiling
The following diagram illustrates the primary synthesis workflow and the divergent pathways leading to common byproducts.
Figure 1: Reaction workflow showing the critical divergence points for anhydride formation (insufficient reagent) and oligomerization (thermal/basic stress).
Quantitative Data & Specifications
Impurity Identification Table
Use this table to cross-reference analytical data with potential byproducts.
| Impurity Type | Origin | NMR Signature (¹H, CDCl₃) | Prevention Strategy |
| Parent Acid | Hydrolysis (Moisture) | Store under Ar; Use fresh | |
| Anhydride | Reaction with Parent Acid | Shift of | Use >3 eq. |
| Ketene Dimer | Thermal Elimination | Broad aromatic multiplets; loss of sharp | Keep T < 45°C; Avoid strong bases. |
| Radical Side Rxn | Degas solvents; Avoid light; Use distilled |
Solvent Compatibility Matrix
| Solvent | Compatibility | Notes |
| Dichloromethane (DCM) | Excellent | Recommended for Oxalyl Chloride method. Keeps T low. |
| Toluene | Good | Ideal for azeotropic removal of excess |
| DMF | Catalytic Only | Use <1 mol%. Excess DMF forms Vilsmeier adducts that persist. |
| THF | Poor | Can be cleaved by strong acid chlorides/HCl; promotes polymerization. |
| DMSO/Methanol | Forbidden | Reacts violently/instantaneously with Acid Chloride. |
Detailed Experimental Protocols
Method A: Standard Synthesis (Thionyl Chloride)
Best for: Large scale, robust substrates.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a
drying tube (or inlet). -
Charge: Add 2-(2-fluorophenyl)acetic acid (10.0 g, 64.9 mmol) and Thionyl Chloride (23.5 mL, 324 mmol, 5.0 eq).
-
Catalysis: Add 2 drops of anhydrous DMF.
-
Reaction: Heat to 40°C (oil bath temperature). Note: Do not reflux vigorously. Stir for 2–3 hours. Gas evolution (
) should be visible but controlled. -
Workup:
-
Remove heating bath and cool to room temperature.
-
Concentrate under reduced pressure (Rotavap) to remove excess
. -
Crucial Step: Add anhydrous Toluene (20 mL) and re-concentrate. Repeat 2x. This azeotropically removes trapped HCl, preventing degradation.
-
-
Yield: Quantitative conversion expected. Product is a pale yellow to orange oil.
Method B: Mild Synthesis (Oxalyl Chloride)
Best for: High-purity requirements, avoiding thermal degradation.
-
Setup: Flame-dried flask under Argon atmosphere.
-
Charge: Dissolve 2-(2-fluorophenyl)acetic acid (1.0 eq) in anhydrous DCM (5 mL/mmol).
-
Addition: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C.
-
Catalysis: Add 1 drop of DMF. Bubbling will be immediate.
-
Reaction: Allow to warm to Room Temperature and stir for 2 hours.
-
Workup: Evaporate solvent and trace oxalyl chloride under vacuum.
References
-
Thionyl Chloride Mechanism & Stoichiometry Title: Carboxylic Acids To Acid Chlorides With SOCl2 – The Mechanism Source: Master Organic Chemistry URL:[Link]
-
Instability of Phenylacetyl Chlorides Title: Procedure for the preparation of acid chloride from phenylacetic acid Source: Brainly (Verified Chemistry Expert Response) URL:[1][Link]
-
Impurity Profiling in Fluorinated Phenylacetyl Derivatives Title: Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation Source: Asian Journal of Chemistry URL:[Link]
-
General Reactivity of Acid Chlorides Title: Reactions of Acid Chlorides (ROCl) with Nucleophiles Source: Chemistry Steps URL:[Link]
Sources
Technical Support Center: Handling Moisture-Sensitive 2-(2-Fluorophenyl)acetyl chloride
Product: 2-(2-Fluorophenyl)acetyl chloride CAS: 51512-09-5 (Generic/Isomer specific variants may apply) Chemical Class: Halogenated Aromatic Acyl Chloride Primary Hazard: Hydrolytic Instability / Corrosivity
Introduction: The "Ortho-Fluorine" Reactivity Profile
Welcome to the technical support guide for 2-(2-Fluorophenyl)acetyl chloride. While all acid chlorides are moisture-sensitive, this specific compound presents a unique reactivity profile due to the ortho-fluorine atom .
Through the inductive effect (
The Consequence: Even trace atmospheric moisture can trigger rapid hydrolysis, releasing hydrogen chloride (HCl) gas and degrading your reagent into 2-(2-fluorophenyl)acetic acid.
Module 1: Storage & Initial Assessment
How do I know if my reagent is still good?
Before starting any reaction, assess the physical state of the material. Use the decision matrix below to determine usability.
Data Table 1: Physical State Indicators
| Observation | Diagnosis | Recommended Action |
|---|---|---|
| Clear, Yellow/Colorless Liquid | High Purity | Safe to use.[1] Maintain inert atmosphere. |
| Cloudy Liquid | Partial Hydrolysis | Filtration under
Visual Workflow: Purity Assessment
Figure 1: Decision tree for assessing reagent quality based on visual inspection.
Module 2: Active Handling Protocols
Protocol A: The "Zero-Moisture" Transfer
Objective: Transfer the reagent from the stock bottle to the reaction vessel without atmospheric contact.
Required Equipment:
-
Schlenk line (Nitrogen or Argon).
-
Oven-dried glassware (>120°C for 4 hours).
-
Rubber septa (fresh, unpunctured).
-
Gas-tight syringe with a long stainless steel needle.
Step-by-Step Procedure:
-
Purge: Flush the reaction vessel with 3 cycles of vacuum/inert gas. Leave under positive pressure of Nitrogen/Argon.
-
Seal: Replace the stock bottle cap with a rubber septum under a rapid stream of inert gas. Secure with copper wire or parafilm.
-
Pressure Equalization: Insert a nitrogen line (bleed needle) into the stock bottle septum to provide positive pressure.
-
Draw: Insert the syringe. Draw the required volume slowly to prevent cavitation (bubble formation).
-
Transfer: Inject the reagent directly into the solvent of the reaction vessel. Note: The solvent (e.g., DCM, Toluene, THF) must be anhydrous (dried over molecular sieves or dispensed from a solvent purification system).
Protocol B: Purification via Vacuum Distillation
If your compound has degraded (cloudy/solid), simple filtration is often insufficient.
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum is essential to prevent thermal decomposition. Target 10–12 mmHg (Torr) .
-
Temperature: Collect the fraction boiling between 102–105°C (based on 4-fluorophenyl analog data).
-
Receiver: The receiving flask must be pre-cooled and under inert gas.
Module 3: Troubleshooting & FAQs
Q1: I see white smoke whenever I open the bottle. Is the reagent ruined?
A: Not necessarily.
-
The Cause: The "smoke" is HCl gas reacting with atmospheric water vapor to form hydrochloric acid mist.
-
The Mechanism:
-
The Fix: This indicates the headspace of your bottle is wet. If the liquid underneath is clear, simply transfer it to a new, dry Schlenk flask under inert gas. If the liquid is cloudy, distill it.
Q2: My reaction yield is consistently low (30-50%). What is happening?
A: You are likely experiencing "Silent Hydrolysis." Even if you don't see smoke, trace water in your solvent (e.g., "wet" DCM) competes with your nucleophile.
-
Diagnostic: Check the proton NMR of your crude product.
-
Acid Chloride (
-CH2): Typically shifts around 4.0 - 4.2 ppm. -
Hydrolyzed Acid (
-CH2): Shifts upfield to 3.6 - 3.8 ppm.
-
-
Solution: Add a scavenger like Oxalyl Chloride (0.1 eq) to your reaction mixture before adding the sensitive reagent, or strictly dry solvents over 4Å molecular sieves for 24 hours.
Q3: The needle clogged with white solid during transfer.
A: The needle tip contacted moisture in the air or the septum.
-
The Fix: The white solid is 2-(2-fluorophenyl)acetic acid. Do not force the plunger. Withdraw the needle, clean it with dry acetone/water, dry it in an oven, and restart the transfer using a positive pressure technique (ensure inert gas is flowing out of the needle as you move between vessels).
Module 4: Safety, Quenching & Disposal
Critical Warning: Never dispose of acyl chlorides directly into aqueous waste streams. This can cause an explosion or "geyser" effect due to rapid HCl generation.
Safe Quenching Workflow
Data Table 2: Quenching Parameters
| Parameter | Specification |
|---|---|
| Primary Quench Agent | Isopropanol or Ethanol (forms ester, less exothermic than water) |
| Secondary Quench Agent | Saturated Sodium Bicarbonate (
Visual Workflow: Quenching Logic
Figure 2: Step-by-step quenching protocol to safely neutralize residual acid chloride.
References
-
PubChem. (n.d.).[3][4] 2-(4-Fluorophenyl)acetyl chloride (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link] (Used as physiochemical proxy for the 2-fluoro isomer).
-
University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[2] Retrieved January 28, 2026, from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). SOP: Acid Chlorides.[2][5][6] Retrieved January 28, 2026, from [Link]
Sources
- 1. Acetyl chloride - Wikipedia [en.wikipedia.org]
- 2. download.basf.com [download.basf.com]
- 3. Acetyl chloride, 2-(2-chlorophenyl)- | C8H6Cl2O | CID 182669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: 2-(2-Fluorophenyl)acetyl Chloride Work-Up Protocols
Reagent ID: 2-(2-Fluorophenyl)acetyl chloride CAS: [Specific CAS varies by synthesis, often generated in situ] Functional Class: Acid Chloride / Electrophilic Acylating Agent Primary Hazard: Corrosive, Lachrymator, Reacts Violently with Water (Releases HCl)
Welcome to the Technical Support Center
You are accessing the master troubleshooting guide for 2-(2-Fluorophenyl)acetyl chloride . This compound differs from standard phenylacetyl chloride due to the ortho-fluorine substituent. The electron-withdrawing nature of the fluorine atom increases the electrophilicity of the carbonyl carbon, making this reagent exceptionally sensitive to moisture and prone to rapid hydrolysis.
This guide covers two distinct workflows:
-
Isolation: Working up the reaction to prepare the acid chloride.
-
Utilization: Working up reactions using the acid chloride (e.g., Friedel-Crafts, Amide Couplings).
Module 1: Isolation & Purification (Synthesis of the Reagent)
Scenario: You have converted 2-(2-fluorophenyl)acetic acid to the acid chloride using Thionyl Chloride (
Critical Protocol: Removal of Excess Chlorinating Agent
Failure to remove residual
Step-by-Step Procedure:
-
Evaporation: Remove the bulk of the excess reagent via rotary evaporation. Note: Use a base trap (NaOH) to neutralize exhaust gases.
-
The "Toluene Chase" (Azeotropic Distillation):
-
Add anhydrous toluene (approx. 2-3x reaction volume) to the crude residue.
-
Re-evaporate to dryness.
-
Repeat 3 times.
-
Why? Toluene forms azeotropes with thionyl chloride, dragging the stubborn traces out of the oil.
-
-
Vacuum Distillation (Recommended for High Purity):
-
Due to the high boiling point of phenylacetyl derivatives, use high vacuum (<1 mmHg).
-
Caution: The 2-fluoro group increases volatility compared to heavier halogens but thermal instability remains a risk. Keep bath temperature <120°C to prevent decomposition.
-
Troubleshooting: Isolation Phase
| Symptom | Diagnosis | Corrective Action |
| Product is a solid/gum instead of oil | Residual carboxylic acid (incomplete conversion) or polymerization. | Check IR for -OH stretch (3000-3300 cm⁻¹). If present, re-treat with |
| Dark/Black Oil | Thermal decomposition or oligomerization. | Distill immediately under high vacuum. Avoid prolonged heating >100°C. |
| Fuming upon opening flask | Residual HCl/ | Perform the "Toluene Chase" again. Dry under high vacuum line for 2 hours. |
Module 2: Downstream Reaction Work-Up (Utilization)
Scenario: You have reacted 2-(2-fluorophenyl)acetyl chloride with a nucleophile.
Workflow A: Friedel-Crafts Acylation (Aluminum Chloride Quench)
Context: High risk of emulsion and violent exotherms due to aluminum salts.
The "Cold Acid" Quench Protocol:
-
Cool: Chill the reaction mixture to 0°C.
-
Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of Ice and conc. HCl (10:1 ratio) .
-
Why? Acid prevents the precipitation of insoluble aluminum hydroxides (
), which cause intractable emulsions.
-
-
Phase Separation:
-
If the organic layer is trapped in an emulsion, add a small amount of Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins. This chelates aluminum ions.
-
-
Wash:
-
Wash organic layer with water (2x).
-
Wash with Brine (1x).
-
Dry over
.[1]
-
Workflow B: Amide/Ester Coupling (Nucleophilic Substitution)
Context: Removing unreacted acid chloride and the generated HCl salts.
The "Scavenge & Neutralize" Protocol:
-
Quench: Add a nucleophilic scavenger (e.g., 3-dimethylaminopropylamine) if the acid chloride was used in excess. Stir 15 mins.
-
Wash Sequence (Critical):
-
Wash 1: 1M HCl (Removes unreacted amine nucleophiles and pyridine/TEA bases).
-
Wash 2: Water .[2]
-
Wash 3: Saturated
(Removes hydrolyzed 2-(2-fluorophenyl)acetic acid).-
Warning: The 2-fluoro substituted acid is more acidic than phenylacetic acid; ensure the aqueous layer is basic (pH > 8) to fully deprotonate and extract it.
-
-
Wash 4: Brine .
-
Module 3: Visual Decision Guides
Figure 1: Work-Up Decision Tree
Caption: Decision matrix for selecting the appropriate work-up based on reaction type. Blue nodes indicate standard aqueous processing; Red nodes indicate critical chemical handling steps.
Module 4: FAQ & Troubleshooting
Q: Why is my yield lower than expected after the
Q: I see a "doublet of triplets" in the proton NMR of my crude acid chloride.
A: This is normal. The benzylic protons (
Q: The reaction turned black upon adding
Q: Can I store the acid chloride in the freezer? A: Only if strictly anhydrous. Acid chlorides are "self-destructing" reagents; moisture ingress creates HCl, which catalyzes further decomposition. Store in a Schlenk flask or sealed ampoule under Argon.
References
- Friedel-Crafts Work-up Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989; pp 1006-1014.
- Acid Chloride Synthesis & Purification: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012; Chapter 10.
-
Thionyl Chloride Removal: "Removal of Excess Thionyl Chloride," BenchChem Technical Support, 2025.[3] [Link to Source Snippet 1.5]
-
Fluorinated Intermediates: Pontillo, J., et al. "Efficient synthesis of bicyclic oxazolino- and thiazolino[3,2-c]pyrimidine-5,7-diones..."[4] Bioorganic & Medicinal Chemistry Letters, 2005, 15(5), 1407-1411.[4] [Link to Source Snippet 1.8]
- Handling of Fluorophenylacetic Acids: "Process for the preparation of fluorophenylacetic acids," WO2008078350A2. [Link to Source Snippet 1.6]
Sources
Validation & Comparative
Comparative Guide: 2-(2-Fluorophenyl)acetyl Chloride vs. 2-Phenylacetyl Chloride
[1]
Executive Summary: The "Turbo-Charged" Scaffold
In the landscape of acyl chloride reagents, 2-phenylacetyl chloride (PAC) is the baseline standard for introducing benzyl motifs.[1] Its analog, 2-(2-fluorophenyl)acetyl chloride (2-FPAC) , represents a critical bioisosteric modification.[1]
The Bottom Line: 2-FPAC is significantly more electrophilic and less stable than PAC.[1] The presence of the ortho-fluorine atom creates a strong inductive effect (-I) that activates the carbonyl carbon, accelerating nucleophilic attack (aminolysis/hydrolysis) while simultaneously altering the metabolic profile of the final drug candidate by blocking potential oxidation sites.[1]
Researchers must treat 2-FPAC as a "high-maintenance" reagent: it requires stricter anhydrous handling than PAC and often necessitates lower reaction temperatures to prevent over-acylation or decomposition.[1]
Chemical & Physical Profile
The following table contrasts the fundamental properties of the two reagents. Note the shift in molecular weight and the implications for stoichiometry.
| Feature | 2-Phenylacetyl Chloride (PAC) | 2-(2-Fluorophenyl)acetyl Chloride (2-FPAC) |
| CAS Number | 103-80-0 | 452-63-1 |
| Structure | Ph-CH₂-COCl | (2-F-Ph)-CH₂-COCl |
| Mol.[1] Weight | 154.60 g/mol | 172.58 g/mol |
| Electronic State | Standard Electrophile | Activated Electrophile (Inductive withdrawal) |
| Hydrolytic Stability | Low (Fumes in air) | Very Low (Violent reaction with moisture) |
| Primary Utility | General Benzylation | Fluorine Scanning / Metabolic Blocking |
| Storage | 2–8°C, Inert Gas | -20°C, Inert Gas, Desiccated |
Mechanistic Analysis: The Ortho-Fluorine Effect
To understand the reactivity difference, we must look beyond the functional group and analyze the electronic environment created by the ortho-fluorine.[1]
Electronic Activation (The -I Effect)
Fluorine is the most electronegative element.[1] In 2-FPAC, the fluorine atom exerts a strong Inductive Effect (-I) through the benzene ring and the methylene spacer.[1]
-
PAC: The benzyl ring is slightly electron-donating via hyperconjugation of the methylene group.[1]
-
2-FPAC: The ortho-F pulls electron density away from the ring and the methylene group.[1] This destabilizes the carbonyl carbon, making it more positive (
) and thus more susceptible to nucleophilic attack.[1]
Steric Modulation
While fluorine is often called an isostere of hydrogen (Van der Waals radius: H = 1.20 Å, F = 1.47 Å), it is larger.[1] At the ortho position, it introduces a "conformation lock," restricting the rotation of the methylene-carbonyl bond.[1] This can actually accelerate reactions by pre-organizing the molecule into a reactive conformation, provided the incoming nucleophile isn't too bulky.[1]
Visualization: Reactivity Landscape
The following diagram maps the logical flow of how the ortho-F alters reactivity and handling requirements.
Figure 1: Mechanistic impact of the ortho-fluorine substituent on reactivity and application.
Comparative Reactivity Benchmarks
Aminolysis (Amide Coupling)[1]
-
PAC: Reacts rapidly with primary and secondary amines.[1] Often requires a base (TEA/DIPEA) to scavenge HCl.[1]
-
2-FPAC: Reacts violently with amines.[1]
Hydrolysis (Stability)[1]
-
PAC: Hydrolyzes in moist air to Phenylacetic acid + HCl.[1] Can be handled briefly in air.[1]
-
2-FPAC: Hydrolyzes almost instantly.[1] The inductive activation lowers the energy barrier for water attack.
-
Observation: 2-FPAC bottles often develop significant internal pressure (HCl gas) faster than PAC bottles.[1]
-
Protocol: Always purge the headspace with Argon/Nitrogen after use.
-
Friedel-Crafts Acylation[1]
-
PAC: Standard reagent for cyclization to indanones (intramolecular) or benzophenones (intermolecular).[1]
-
2-FPAC:
-
Intermolecular: Excellent electrophile.[1] Reacts faster with electron-rich aromatics than PAC.[1]
-
Intramolecular:More difficult. If you are trying to cyclize 2-FPAC onto its own ring to form a fluorinated indanone, the fluorine atom deactivates the ring toward the electrophilic attack.[1] You will need a stronger Lewis Acid (
vs ) or higher temperatures compared to the non-fluorinated variant.[1]
-
Experimental Protocols
Synthesis of 2-FPAC (The Oxalyl Chloride Method)
Why this method? Thionyl chloride (
Reagents:
-
2-(2-Fluorophenyl)acetic acid (1.0 eq)[1]
-
DMF (Catalytic, 2-3 drops)[1]
-
Dichloromethane (DCM), Anhydrous[1]
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under
flow. -
Dissolution: Add 2-(2-Fluorophenyl)acetic acid and anhydrous DCM (0.5 M concentration).
-
Activation: Add catalytic DMF. Note: DMF forms the Vilsmeier-Haack reagent intermediate, essential for catalyzing the reaction at low temp.[1]
-
Addition: Cool to 0°C. Add Oxalyl Chloride dropwise via syringe. (Gas evolution:
, , ).[1] -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
QC (Self-Validating Step): Take a 50
aliquot, quench into 500 Methanol. Run TLC/LCMS.[1]-
Success Criteria: Complete conversion of Acid (
) to Methyl Ester ( ).[1] If Acid remains, add 0.2 eq Oxalyl Chloride and stir 1 hr.
-
-
Workup: Concentrate in vacuo. Co-evaporate with Toluene (
) to remove excess Oxalyl Chloride and HCl.[1] -
Result: Clear to pale yellow oil.[1] Use immediately or store at -20°C.
Application: Controlled Amide Coupling
Protocol:
Strategic Application in MedChem
Why substitute PAC with 2-FPAC?
-
Metabolic Blocking: The ortho-position is a common site for metabolic hydroxylation.[1] Fluorine blocks this, extending half-life (
).[1] -
Conformational Biasing: The C-F bond prefers to be planar with the carbonyl dipole in some transition states, or orthogonal in others to minimize dipole repulsion. This can lock the "active" conformation of a drug molecule, increasing potency.[1]
-
Lipophilicity: Adding F increases LogP slightly, improving membrane permeability compared to the H-analog.[1]
Workflow Visualization: Synthesis & Application
Figure 2: Validated workflow for synthesizing and utilizing 2-FPAC.
References
-
Solubility of Things. (n.d.). 2-Phenylacetyl chloride Reactivity and Properties. Retrieved January 28, 2026, from [Link][1]
-
Beilstein Journal of Organic Chemistry. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved January 28, 2026, from [Link][1]
-
Journal of Medicinal Chemistry. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability. Retrieved January 28, 2026, from [Link][1]
-
Organic Syntheses. (n.d.). General Procedures for Acid Chloride Synthesis. (Standard reference for Oxalyl Chloride protocols). Retrieved January 28, 2026, from [Link][1]
Sources
- 1. Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Synthesis of 2-Thiopheneacetyl chloride_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Phenylacetyl Chloride , Hive Methods Discourse [chemistry.mdma.ch]
- 5. reddit.com [reddit.com]
Technical Comparison: ortho- vs. para-Fluorophenylacetyl Chloride in Medicinal Chemistry
Executive Summary
In the precise landscape of medicinal chemistry, the positional isomerism of fluorine on a phenylacetyl chloride scaffold—specifically ortho (2-) vs. para (4-)—dictates profound differences in synthetic reactivity, metabolic stability, and pharmacodynamic binding. While 4-fluorophenylacetyl chloride is the industry standard for introducing the fluorobenzyl moiety (a bioisostere for benzyl groups to block P450 oxidation), the 2-fluoro isomer offers unique steric and electronic profiles that can modulate reaction rates and conformational locking in drug targets.
This guide provides a rigorous technical comparison to assist researchers in selecting the optimal isomer for lead optimization and process chemistry.
Chemical & Physical Profile
The physical properties below highlight the subtle but critical differences affecting handling and purification.
| Property | 4-Fluorophenylacetyl Chloride (para) | 2-Fluorophenylacetyl Chloride (ortho) |
| CAS Number | 459-04-1 | 458-04-8 (Generic/Isomer specific check required) |
| Structure | Phenyl ring with F at C4; Acetyl chloride at C1 | Phenyl ring with F at C2; Acetyl chloride at C1 |
| Molecular Weight | 172.58 g/mol | 172.58 g/mol |
| Boiling Point | ~102–104 °C (12 Torr) | ~98–100 °C (12 Torr) (Est.[1] due to dipole/ortho effect) |
| Density | 1.259 g/mL | ~1.27 g/mL (Slightly higher packing density) |
| Physical State | Clear, pale yellow liquid | Clear to straw-colored liquid |
| Storage | 2–8 °C, Moisture Sensitive | 2–8 °C, Moisture Sensitive |
Mechanistic Analysis: The "Why" Behind Reactivity
The choice between ortho and para isomers is not merely structural; it fundamentally alters the electrophilicity of the acyl chloride.
Electronic Effects: The Inductive Dominance
Unlike benzoyl chlorides, where the carbonyl is conjugated to the ring, phenylacetyl chlorides possess a methylene (
-
2-Fluoro (ortho): The fluorine atom is spatially proximal to the carbonyl carbon. The strong
effect pulls electron density through the -framework, significantly increasing the partial positive charge ( ) on the carbonyl carbon.-
Result:Higher intrinsic electrophilicity.
-
-
4-Fluoro (para): The fluorine is distant (5 bonds away). The
effect is attenuated.-
Result:Baseline electrophilicity (similar to unsubstituted phenylacetyl chloride).
-
Steric Effects: The Ortho-Clash
While the ortho isomer is electronically more activated, it suffers from the "Ortho Effect." The Van der Waals radius of fluorine (1.47 Å) is small but significant enough to impede the trajectory of bulky nucleophiles (e.g., secondary amines, hindered alcohols) attacking the carbonyl at the Bürgi-Dunitz angle.
Caption: Mechanistic divergence where the ortho-isomer trades steric accessibility for electronic activation.
Synthetic Utility & Experimental Protocols
Protocol A: Synthesis from Carboxylic Acid (Thionyl Chloride Method)
This protocol is self-validating: the cessation of gas evolution (
Reagents:
-
(2- or 4-)Fluorophenylacetic acid (1.0 equiv)
-
Thionyl Chloride (
) (1.5–2.0 equiv) -
Catalytic DMF (1–2 drops)
-
Solvent: Anhydrous Toluene or DCM (optional, can run neat)
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (
). -
Addition: Charge acid and solvent. Add
dropwise at 0 °C to control exotherm. Add DMF. -
Reaction:
-
Para-isomer: Reflux (75–80 °C) for 2–3 hours.
-
Ortho-isomer: Reflux for 1.5–2 hours. (Note: Faster conversion due to inductive activation).
-
-
Workup (Critical): Concentrate under reduced pressure. Co-evaporate with anhydrous toluene (3x) to remove trace thionyl chloride.
-
Validation: Take a small aliquot, quench with dry methanol. Analyze via GC-MS or TLC (check for methyl ester formation vs. acid spot).
Protocol B: Comparative Amidation (Reactivity Assay)
To empirically determine the best isomer for a sensitive coupling:
-
Dissolve 1.0 equiv of ortho- or para-chloride in DCM at 0 °C.
-
Add 1.0 equiv of a test amine (e.g., benzylamine) and 1.1 equiv TEA.
-
Monitor by HPLC at t=5, 15, and 30 min.
-
Expectation:Ortho will react faster initially but may stall if the amine is bulky (e.g., tert-butylamine). Para will show linear, consistent kinetics.
-
Caption: Standardized workflow for generating high-purity acyl chlorides.
Applications in Drug Discovery[2][3][4][5][6][7][8][9]
Metabolic Stability (The Fluorine Advantage)
Both isomers utilize fluorine to block metabolic "soft spots."
-
Para-F: Blocks para-hydroxylation, a common Phase I metabolic route for phenyl rings.
-
Ortho-F: Blocks ortho-hydroxylation but also induces a conformational twist in the phenylacetyl side chain relative to the amide bond. This "locking" effect can be exploited to fit specific hydrophobic pockets in enzymes (e.g., COX-2 inhibitors, Kinase inhibitors).
Case Study Relevance
-
NSAID Analogues: Many anti-inflammatory drugs (e.g., Diclofenac derivatives) utilize ortho-substitution (chlorine/fluorine) to force the rings out of planarity, increasing selectivity.
-
Fluorinated Linkers: The para-fluorophenylacetyl moiety is a frequent linker in PROTACs and dual-action inhibitors, providing a lipophilic, metabolically stable spacer.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3744988, 4-Fluorophenylacetyl chloride. Retrieved from [Link]
-
Organic Syntheses (2014). Synthesis of Acyl Chlorides using Thionyl Chloride. Org.[1][2][3][4] Synth. 2014, 91, 221-232. Retrieved from [Link]
-
Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications. Current Topics in Medicinal Chemistry. Retrieved from [Link]
Sources
The Fluoride Paradigm: Re-evaluating Acyl Halide Reactivity in High-Fidelity Synthesis
Executive Summary
For decades, acyl chlorides (
This guide presents the acyl fluoride (
The Stability-Reactivity Paradox
The conventional wisdom suggests that reactivity scales with the leaving group ability of the halide (
1.1 Bond Dissociation Energy (BDE) & Orbital Overlap
The fundamental difference lies in the Carbon-Halogen bond strength and orbital alignment.
| Property | Acyl Chloride ( | Acyl Fluoride ( | Impact on Synthesis |
| Bond Energy (C-X) | ~81–96 kcal/mol | ~116–126 kcal/mol | High C-F strength confers thermal stability. |
| Orbital Overlap | Strong resonance donation from F to C stabilizes the ground state. | ||
| Hydrolysis Rate | Rapid / Violent | Slow / Negligible | |
| Leaving Group Ability | Good ( | Poor ( | F requires "assistance" (H-bonding or Lewis Acid) to leave. |
Mechanistic Insight: The
1.2 Visualization: The Hydrolysis Resistance Mechanism
Figure 1: Mechanistic divergence in hydrolysis.[2] The resonance stabilization in acyl fluorides creates a high activation barrier for uncatalyzed hydrolysis.
Experimental Protocols
2.1 The "Old Guard": Acyl Chloride Synthesis
Use Case: Simple substrates where acid sensitivity is not a concern.
Reagents: Thionyl Chloride (
Protocol:
-
Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C.
-
Add catalytic DMF (1-2 drops). Note: DMF forms the Vilsmeier reagent, the active chlorinating species.
-
Stir at RT for 2-4 hours.
-
Purification: Must be concentrated in vacuo immediately. Cannot be washed with water.
2.2 The "Modern Standard": Deoxyfluorination to Acyl Fluorides
Use Case: Acid-sensitive substrates, chiral amino acids, and late-stage functionalization.
Reagent: Tetramethylammonium Trifluoromethylthiolate (Me4N)SCF3 (Schoenebeck Reagent) or Cyanuric Fluoride. Advantage: Solid, bench-stable reagents; product is stable to silica.
Protocol (Schoenebeck Method):
-
Setup: Charge a vial with carboxylic acid (1.0 equiv) and (Me4N)SCF3 (1.1 equiv).
-
Solvent: Add THF (0.2 M). No inert atmosphere required for setup.
-
Reaction: Stir at Room Temperature for 15–30 minutes.
-
Observation: The reaction is driven by the formation of robust
and transfer.
-
-
Workup: Dilute with
, filter through a short pad of silica to remove ammonium salts. -
Purification: Concentrate. The resulting acyl fluoride is often pure enough for coupling. If needed, flash chromatography on silica gel is possible (elute with Hexanes/EtOAc).
Application Analysis: Where Fluorides Outperform Chlorides
3.1 Peptide Synthesis & Racemization Control
A critical failure mode of acyl chlorides in peptide synthesis is the formation of oxazolones (azlactones), which leads to epimerization (racemization) of the
-
Acyl Chlorides: The high reactivity promotes rapid oxazolone formation under basic conditions (needed to neutralize HCl).
-
Acyl Fluorides: The lower acidity of the
-proton (due to the C-F bond properties) and the stability of the fluoride prevent oxazolone formation.-
Evidence: Carpino et al. demonstrated that Fmoc-amino acid fluorides can be coupled with negligible racemization, even for sterically hindered residues like Aib (aminoisobutyric acid).
-
3.2 Transition Metal Catalysis (The "Redox-Neutral" Coupling)
Acyl chlorides are often too reactive for Palladium catalysis, undergoing oxidative addition so rapidly that they poison the catalyst or decompose. Acyl fluorides have opened new doors in cross-coupling (Suzuki-Miyaura).
-
Mechanism: The C-F bond is strong, but oxidative addition to Pd(0) is feasible if facilitated.
-
Schoenebeck's Discovery: Acyl fluorides allow for redox-neutral coupling. They do not require the harsh bases that chlorides often need to scavenge HCl.
3.3 Decision Matrix: Selecting the Electrophile
Figure 2: Strategic decision tree for selecting acyl halides based on substrate complexity and sensitivity.
Data Summary: Performance Comparison
The following data aggregates findings from key literature (Schoenebeck, Carpino, Sammis) regarding stability and yield.
| Metric | Acyl Chloride | Acyl Fluoride | Reference Support |
| Hydrolytic Half-Life ( | Minutes (in air/moisture) | Hours to Days | Sammis et al. (2021) |
| Peptide Coupling Yield | 40-60% (Steric hindrance) | >90% (Steric hindrance) | Carpino et al. |
| Racemization (DL-ratio) | High (via Oxazolone) | < 1% (Negligible) | Carpino et al. |
| Silica Stability | Decomposes | Stable (Purifiable) | Schoenebeck et al. |
| Cross-Coupling Scope | Limited (Decomposition) | Broad (Boronic acids, Silanes) | Schoenebeck et al. |
References
-
Schoenebeck, F., et al. (2017).[3] "Direct Synthesis of Acyl Fluorides from Carboxylic Acids with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters. Available at: [Link]
-
Lee, C., Thomson, B. J., & Sammis, G. M. (2021).[4] "Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride."[4][5][6] Chemical Science. Available at: [Link][6][7][8]
- Carpino, L. A., et al. (1990). "Acid Fluorides in Peptide Synthesis." Journal of the American Chemical Society. (Foundational work on Fmoc-amino acid fluorides).
-
Ogiwara, Y., et al. (2020).[9] "Reversible Technique Produces Acyl Fluoride using Rare Metal."[9] Tokyo University of Science.[9] Available at: [Link]
-
Clark, J. (2015).[10] "Acyl Chlorides - Reactivity and Properties." ChemGuide. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05316G [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. To Make or To Break: Novel Reversible Technique Produces Acyl Fluoride using Rare Metal | Tokyo University of Science [tus.ac.jp]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Comparison: Analytical Strategies for 2-(2-Fluorophenyl)acetyl Chloride Synthesis & Monitoring
Executive Summary: The Stability Paradox
2-(2-Fluorophenyl)acetyl chloride is a critical intermediate in the synthesis of platelet inhibitors like Prasugrel. However, its high reactivity presents a fundamental analytical paradox: the act of sampling often destroys the sample.
Upon exposure to atmospheric moisture, the acid chloride rapidly hydrolyzes back to its precursor, 2-(2-fluorophenyl)acetic acid, leading to false negatives in reaction completion monitoring. This guide compares three distinct analytical methodologies—Derivatization-HPLC , GC-MS , and In-Situ FTIR —evaluating their efficacy in overcoming this stability challenge.
Method 1: Derivatization-HPLC (The Quantitation Standard)
Best For: Final purity assessment, quantitative yield calculation, and impurity profiling.
Direct injection of acid chlorides into Reversed-Phase HPLC (RP-HPLC) is futile because aqueous mobile phases cause immediate hydrolysis. The industry-standard solution is "Quench & Analyze," where the unstable acid chloride is chemically converted into a stable derivative (ester or amide) prior to analysis.
The Mechanism
The protocol utilizes the rapid nucleophilic attack of an amine or alcohol on the acyl chloride carbonyl.
-
Reagent: Methanol (forms Methyl Ester) or Diethylamine (forms Diethyl Amide).
-
Reaction:
Experimental Protocol: Methanol Quench
Note: This protocol is self-validating. If the "Acid" peak appears, it indicates either incomplete reaction in the reactor OR wet methanol used in the quench.
-
Sampling: Withdraw 50 µL of the reaction mixture using a dry syringe.
-
Quench: Immediately dispense into a vial containing 1.0 mL of anhydrous HPLC-grade Methanol.
-
Neutralization (Optional but Recommended): Add 50 µL of Pyridine to neutralize generated HCl, preventing acid-catalyzed degradation of the column.
-
Dilution: Dilute to target concentration (e.g., 0.5 mg/mL) with Acetonitrile.
-
Analysis: Inject onto C18 column.[1]
Recommended Chromatographic Conditions
| Parameter | Setting |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 10 min |
| Detection | UV @ 254 nm (Aromatic ring absorption) |
Workflow Visualization
Figure 1: The "Quench & Analyze" workflow ensures the unstable acid chloride is fixed into a stable ester before interacting with the aqueous HPLC mobile phase.
Method 2: In-Situ FTIR (The Process Control Standard)
Best For: Real-time kinetic monitoring, safety (no sampling), and endpoint determination.
Process Analytical Technology (PAT) using ReactIR™ or similar probes is the superior method for monitoring reaction kinetics. It eliminates the safety risk of handling lachrymatory acid chlorides and avoids moisture contamination entirely.
The Mechanism
This method relies on the distinct shift in the Carbonyl (
Spectral Interpretation Data
| Species | Functional Group | Wavenumber (cm⁻¹) | Trend During Reaction |
| Starting Material | Carboxylic Acid ( | ~1715 cm⁻¹ | Decreases (Disappears) |
| Product | Acid Chloride ( | ~1790 - 1800 cm⁻¹ | Increases (Appears) |
| Reagent | Thionyl Chloride ( | ~1240 cm⁻¹ | Decreases |
| Byproduct | HCl (Gas) | ~2800 cm⁻¹ (Broad) | Increases (if trapped) |
Logic Diagram: Spectral Tracking
Figure 2: Logic flow for determining reaction endpoint using real-time FTIR spectral shifts.
Method 3: GC-FID/MS (Trace Impurity Analysis)
Best For: Residual solvent analysis, Thionyl Chloride detection, and volatile impurity profiling.
Gas Chromatography is excellent for detecting residual Thionyl Chloride (
Experimental Protocol: Direct vs. Derivatized
-
Direct Injection: Possible but risky for column life. Requires a thick-film non-polar column (e.g., DB-1 or HP-5).
-
Derivatized (Recommended): Same Methanol quench as HPLC.
Comparative Analysis Summary
The following table synthesizes the operational parameters to assist in method selection.
| Feature | HPLC (Derivatized) | In-Situ FTIR | GC-MS |
| Primary Use | Quantitative Purity (QC) | Reaction Monitoring (Kinetics) | Residual Reagent/Solvent |
| Sampling Required? | Yes (Risk of hydrolysis) | No (Probe in reactor) | Yes |
| Speed | Slow (15-30 min lag) | Real-Time (< 1 min) | Medium (10-20 min) |
| Sensitivity | High (UV active) | Medium (Bulk components only) | High (Trace analysis) |
| Maintenance | Low | Low (Probe cleaning) | High (Corrosive gases) |
| Cost | Low (Standard equipment) | High (Capital equipment) | Medium |
Expert Recommendation
For a robust drug development workflow:
-
Use In-Situ FTIR to monitor the reaction progress and determine exactly when the conversion of Acid
Acid Chloride is complete. This prevents over-cooking the reaction (which generates tars). -
Use Derivatization-HPLC on the final reaction mixture to quantify the yield and purity before proceeding to the next synthetic step (e.g., coupling).
References
-
PubChem. (2025).[6][7] 2-(2-Fluorophenyl)acetyl chloride Compound Summary. National Library of Medicine. [Link]
-
Mettler Toledo. (n.d.). Reaction Analysis of Acid Chlorides using ReactIR. Mettler Toledo Applications.[8] [Link]
-
Common Organic Chemistry. (2023). Standard Conditions for Acid to Acid Chloride Conversion.[Link]
-
ResearchGate. (2009). HPLC analysis of reactive acid chlorides as methyl esters.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Acid Chlorides by HPLC [October 11, 2003] - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 6. Phenylacetyl chloride | C8H7ClO | CID 7679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(3-Fluorophenyl)acetyl chloride | C8H6ClFO | CID 12751635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
HPLC analysis of 2-(2-Fluorophenyl)acetyl chloride reaction progress
Publish Comparison Guide: HPLC Analysis of 2-(2-Fluorophenyl)acetyl Chloride Reaction Progress
Executive Summary & Core Challenge
The Challenge: 2-(2-Fluorophenyl)acetyl chloride (FPAC) is a highly reactive electrophile used as a key intermediate in the synthesis of fluorinated pharmaceuticals.[1] Monitoring its formation from 2-(2-fluorophenyl)acetic acid (FPAA) presents a specific analytical paradox:
-
Reactivity: Acid chlorides hydrolyze back to the starting acid upon contact with moisture.[1]
-
Incompatibility: Standard Reverse-Phase (RP) HPLC utilizes aqueous mobile phases, which instantly hydrolyze FPAC.
-
The "Invisible" Conversion: If analyzed directly via RP-HPLC, the product (FPAC) reverts to the starting material (FPAA).[1] A reaction at 100% conversion will appear identical to a reaction at 0% conversion.
The Solution: This guide compares three analytical approaches to solving this problem, ultimately recommending In-Situ Benzylamine Derivatization as the industry gold standard for accuracy and robustness.
Comparative Analysis of Analytical Methodologies
We evaluated three methods for monitoring the reaction progress of FPAA
Method A: Direct Hydrolysis (The "Trap")[1]
-
Protocol: An aliquot of the reaction mixture is quenched into water/acetonitrile and injected directly.
-
Mechanism: FPAC hydrolyzes back to FPAA.
-
Outcome: FAILURE. [1]
-
Both the starting material and the product elute at the same retention time (as FPAA).[1]
-
Utility: Zero. It cannot distinguish conversion.
-
Method B: Methanol Quench (The "Rapid Check")
-
Protocol: An aliquot is quenched into dry Methanol.
-
Mechanism: FPAC reacts with MeOH to form the Methyl Ester . Residual FPAA remains as the free acid.
-
Outcome: MODERATE.
-
Pros: Fast, simple, uses common solvents.[1]
-
Cons: Methyl esters can be volatile; reaction with methanol is slower than with amines, potentially allowing competitive hydrolysis if the methanol isn't strictly anhydrous.[1]
-
Differentiation: Good separation between Acid (RT ~5 min) and Methyl Ester (RT ~12 min).
-
Method C: Benzylamine Derivatization (The "Gold Standard")[1]
-
Protocol: An aliquot is quenched into a solution of Benzylamine in Acetonitrile (excess amine).
-
Mechanism: FPAC reacts instantly to form the N-Benzylamide . Residual FPAA forms a benzylammonium salt (dissociates on column).
-
Outcome: EXCELLENT.
-
Pros: Instant quantitative reaction; Amides are UV-active and highly stable; No volatility issues.
-
Differentiation: Superior. The amide is significantly more hydrophobic, eluting late in the gradient.
-
Performance Data Comparison
The following table summarizes the theoretical performance based on standard C18 behavior for phenyl-acetic derivatives.
| Feature | Method A: Direct Hydrolysis | Method B: Methyl Esterification | Method C: Benzylamine Derivatization |
| Analyte Measured | Free Acid (Hydrolyzed) | Methyl Ester | N-Benzylamide |
| Differentiation | None (Indistinguishable from SM) | Good ( | Excellent ( |
| Reaction Speed | N/A | Moderate (mins) | Instant (<1 sec) |
| Stability | High | Moderate (Hydrolysis risk) | Very High |
| UV Sensitivity | Native (Low) | Native (Low) | Enhanced (Benzyl group) |
| Recommendation | Do Not Use | Routine Checks | Process Validation / IPC |
Recommended Protocol: Benzylamine Derivatization
This protocol is designed to be self-validating. The excess benzylamine acts as a base to neutralize HCl generated during the reaction, ensuring column safety.
Reagents:
-
Quench Solution: 10% v/v Benzylamine in HPLC-grade Acetonitrile (prepare fresh daily).
-
Diluent: 50:50 Acetonitrile:Water (0.1% H3PO4).
Step-by-Step Workflow:
-
Sampling: Withdraw 10
L of the reaction mixture (FPAC synthesis). -
Derivatization (Critical Step): Immediately dispense the sample into a vial containing 500
L of the Quench Solution .[1]-
Note: Always add Acid Chloride to Amine (excess), never the reverse. This prevents dimer formation.
-
-
Reaction: Vortex for 30 seconds. The reaction is exothermic and instantaneous.
-
Dilution: Add 500
L of Diluent to the vial. Vortex. -
Analysis: Inject 5
L onto the HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5
m.[1] -
Mobile Phase A: Water + 0.1% Phosphoric Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
-
Temperature: 30°C.
Mechanistic Visualization
The following diagram illustrates the chemical pathways of the three methods, highlighting why Method C succeeds where Method A fails.
Caption: Figure 1. Decision pathways showing how derivatization (Method C) preserves chemical information, while direct hydrolysis (Method A) destroys it.
Troubleshooting & Self-Validation
To ensure the trustworthiness of your data, perform these system suitability tests:
-
Blank Injection: Inject the Quench Solution (Benzylamine in ACN) alone. You will see a large peak early in the chromatogram (excess Benzylamine). Ensure this does not co-elute with your target Amide.
-
Specificity Check: Analyze a standard of pure 2-(2-fluorophenyl)acetic acid using the derivatization protocol. It should not form the amide (it will remain as the acid/salt).
-
Ghost Peaks: If you see a small peak for the Methyl Ester while using the Benzylamine method, your acetonitrile may contain methanol stabilizers.[1] Use HPLC-grade ACN.
References
-
Valia, M., et al. (2022). "Development and validation of an RP-HPLC method for analysis of acid chlorides." ResearchGate.[5] Available at: [Link]
- Kishore, M., et al. (2011). "A Validated RP-HPLC Method for the Determination of Acid Chlorides via Derivatization.
-
Phenomenex Technical Notes. "Reversed Phase HPLC Method Development: Mobile Phase Selection." Available at: [Link]
Sources
- 1. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. epa.gov [epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
GC-MS Analysis of 2-(2-Fluorophenyl)acetyl Chloride: A Comparative Technical Guide
Executive Summary
2-(2-Fluorophenyl)acetyl chloride (FPAC) is a critical electrophilic intermediate in the synthesis of platelet inhibitors (e.g., Prasugrel analogs) and kinase inhibitors. Its analysis presents a specific paradox: while Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for volatile organics, the compound’s high reactivity toward nucleophiles and moisture renders direct analysis prone to artifacts.
This guide objectively compares three analytical workflows, establishing In-Situ Methanolysis as the superior protocol for Quality Control (QC) environments. It provides validated fragmentation data, reaction mechanisms, and step-by-step methodologies to ensure data integrity.
Part 1: The Analytical Challenge
The core difficulty in analyzing FPAC lies in its acyl chloride moiety (
-
Thermal Instability: Upon injection into a hot GC inlet (
), underivatized acyl chlorides can disproportionate or react with active sites (silanols) in the liner or column stationary phase. -
Hydrolysis: Trace moisture in the carrier gas or solvent converts the analyte back to 2-(2-fluorophenyl)acetic acid , leading to peak broadening (tailing) and quantitative errors.
-
Corrosion: Repeated injection of acyl chlorides generates HCl gas, stripping the column phase and damaging the MS filament.
The Solution: Derivatization
To stabilize the molecule, we must convert the reactive
Part 2: Comparative Methodology
We evaluated three distinct approaches for the analysis of FPAC.
Table 1: Performance Matrix of Analytical Methods
| Feature | Method A: Direct Injection | Method B: In-Situ Methanolysis (Recommended) | Method C: Hydrolysis + Silylation (BSTFA) |
| Analyte Form | Acyl Chloride (Raw) | Methyl Ester | TMS Ester |
| Stability | Low (Degrades in inlet) | High (Stable for weeks) | Moderate (Moisture sensitive) |
| Prep Time | < 5 mins | 10 mins | 45+ mins |
| Chromatography | Poor (Tailing peaks) | Excellent (Sharp, Gaussian) | Good |
| LOD (S/N > 3) | ~50 ppm (Variable) | ~1 ppm | ~5 ppm |
| MS Signature | Unreliable (Mixed spectra) | Distinct ( | Distinct ( |
| Verdict | Not Recommended | Gold Standard | Reserved for biological metabolites |
Part 3: Detailed Protocol (Method B - In-Situ Methanolysis)
This protocol utilizes "in-situ" derivatization, where the solvent (methanol) acts as the reagent. This is superior to Method C because it does not require an initial hydrolysis step; the chloride reacts directly and quantitatively with the alcohol.
Reagents
-
Solvent: Methanol (LC-MS Grade, Anhydrous).
-
Quenching Agent: Sodium Bicarbonate (
) powder (to neutralize generated HCl). -
Internal Standard (ISTD): 1-Fluoronaphthalene (inert, similar boiling point).
Step-by-Step Workflow
-
Preparation: Weigh 10 mg of the FPAC sample into a 2 mL GC vial.
-
Derivatization: Immediately add 1.5 mL of Methanol .
-
Mechanism:[1]
-
Note: The reaction is exothermic and instantaneous.
-
-
Neutralization: Add ~5 mg of solid
. Vortex for 30 seconds.-
Why? Removing HCl prevents acid-catalyzed degradation of the column phase.
-
-
Dilution: Transfer 100
L of the supernatant to a new vial containing 900 L of Ethyl Acetate (spiked with 50 ppm ISTD). -
Analysis: Inject 1
L into the GC-MS.
Part 4: Data Interpretation & MS Fragmentation
When using Method B, the actual species analyzed is Methyl 2-(2-fluorophenyl)acetate .
-
Molecular Weight: 168.17 Da
-
Retention Index: ~1150-1200 (on 5%-phenyl columns).
Fragmentation Pathway (EI Source, 70 eV)
The mass spectrum is dominated by benzylic cleavage, modified by the fluorine substituent.
-
Molecular Ion (
): 168 (Distinct, typically 15-20% relative abundance). -
Base Peak:
109 .-
Mechanism:[1] Loss of the carboxymethyl group (
, mass 59). -
Structure: The 2-fluorobenzyl cation (
), which rearranges to the stable fluorotropylium ion .
-
-
Acylium Ion:
137 .-
Mechanism:[1] Loss of the methoxy group (
, mass 31).
-
-
Secondary Fragments:
83 (Loss of acetylene from the fluorotropylium ring).
Visualization: Fragmentation Logic
Caption: EI-MS Fragmentation pathway of the methyl ester derivative. The m/z 109 fluorotropylium ion is the diagnostic quantifier.
Part 5: Experimental Workflow Diagram
The following diagram illustrates the decision matrix and chemical transformations required for accurate analysis.
Caption: Comparison of analytical workflows. Method B ensures the analyte reaches the detector intact.
References
-
National Institute of Standards and Technology (NIST). (2023). Methyl phenylacetate Mass Spectrum (Analog Reference). NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. (2023). 2-(2-Fluorophenyl)acetyl chloride Compound Summary. National Library of Medicine. [Link]
- Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.
Sources
Comparative NMR Profiling of 2-(2-Fluorophenyl)amides: Structural Dynamics and Regioisomeric Distinction
Executive Summary
This guide provides a technical framework for the characterization of 2-(2-fluorophenyl)amides , a privileged scaffold in medicinal chemistry due to the specific metabolic and conformational properties induced by the ortho-fluorine atom. Unlike their meta- or para- substituted counterparts, ortho-fluorinated amides exhibit unique intramolecular hydrogen bonding (IMHB) between the amide N-H and the fluorine atom.
This guide objectively compares the NMR performance of the ortho-isomer against its regioisomers (meta and para) and evaluates the diagnostic utility of non-polar vs. polar solvents.
Part 1: The Comparative Landscape (Regioisomeric Differentiation)
The primary challenge in characterizing fluorinated amides is distinguishing the ortho (2-fluoro) isomer from the meta (3-fluoro) and para (4-fluoro) alternatives. The ortho-fluorine creates a distinct electronic and steric environment that can be quantified via NMR.
Table 1: Comparative NMR Signatures of Fluorophenylamide Isomers[1]
| Feature | 2-Fluoro (Ortho) - Target | 3-Fluoro (Meta) | 4-Fluoro (Para) |
| Amide N-H Shift ( | Deshielded (> 8.0 ppm) due to IMHB (N-H···F). | Normal range (7.5 - 8.0 ppm). | Normal range (7.5 - 8.0 ppm). |
| Through-Space Coupling ( | Observable (~4–10 Hz) . Distinctive doublet or broad splitting on NH. | Absent . Distance is too great. | Absent . |
| Large doublet (~245 Hz) at C2 position. | Large doublet (~245 Hz) at C3 position. | Large doublet (~245 Hz) at C4 position. | |
| Symmetry | Asymmetric. 4 distinct aromatic proton signals. | Asymmetric. 4 distinct aromatic proton signals.[1] | Symmetric . AA'BB' or AA'XX' system (2 distinct signals). |
| Typically -120 to -135 ppm . Shifted by proximity to carbonyl/amide. | Typically -110 to -115 ppm. | Typically -115 to -125 ppm. |
Critical Insight: The presence of a measurable coupling constant between the Amide NH and the Fluorine (
) is the definitive "fingerprint" of the ortho isomer. This is a through-space interaction facilitated by the planar conformation of the amide.
Part 2: Solvent-Dependent Conformational Dynamics
The choice of solvent is not merely for solubility; it is an active experimental variable used to probe the strength of the intramolecular hydrogen bond.
The Solvent Switch Experiment
To validate the 2-(2-fluorophenyl)amide structure, you must compare spectra in Chloroform-d (CDCl
-
Scenario A: CDCl
(Non-polar)-
Mechanism: The solvent does not compete for hydrogen bonding.
-
Result: The molecule adopts a planar conformation locked by the N-H···F interaction. The NH proton is deshielded (downfield shift) and the
coupling is resolved.
-
-
Scenario B: DMSO-
(Polar Aprotic)
Visualization: Conformational Equilibrium
Figure 1: Solvent-dependent conformational switching. In CDCl
Part 3: Experimental Protocols
Protocol 1: Determination of Coupling
Objective: To measure the through-space coupling constant to confirm ortho substitution.
-
Sample Prep: Dissolve ~5-10 mg of the amide in 0.6 mL of highly dry CDCl
.-
Note: Traces of acid or water can catalyze proton exchange, collapsing the NH doublet into a singlet. Filter through basic alumina if necessary to remove acid traces.
-
-
Acquisition:
-
Run a standard
H NMR (minimum 400 MHz).[5] -
Window Function: Apply a mild Gaussian window function (LB = -0.3, GB = 0.1) during processing to enhance resolution of the NH multiplet.
-
-
Analysis:
-
Locate the amide NH (typically
8.0–9.5 ppm). -
Look for a doublet (d) or broad doublet (br d).
-
Measure the splitting in Hz. A value of
Hz confirms the N-H···F interaction.
-
Protocol 2: F- H HOESY (The Gold Standard)
Objective: To prove spatial proximity between F and NH when 1D coupling is ambiguous.
-
Pulse Sequence: Select the hoesyph (Heteronuclear Overhauser Effect Spectroscopy, phase-sensitive) sequence.
-
Parameters:
-
Interpretation:
-
A cross-peak at the intersection of the Fluorine chemical shift (F1) and the Amide NH chemical shift (F2) definitively proves they are within ~5 Å of each other, confirming the ortho regiochemistry.
-
Part 4: Logic Flow for Structural Determination
The following diagram outlines the decision-making process for confirming a 2-(2-fluorophenyl)amide structure.
Figure 2: Logical workflow for distinguishing ortho-fluorinated amides from regioisomers.
References
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine. Source: National Institutes of Health (NIH) / PubMed Central. Context: Detailed analysis of NH...F interactions and solvent titration experiments. URL:[Link]
-
Intramolecular N-H...F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Source: eScholarship (University of California). Context: Provides specific coupling constants (
Hz) and solvent perturbation data. URL:[Link] -
Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides. Source: Royal Society of Chemistry (RSC) Advances. Context: Establishes
F- H HOESY as the definitive method for spatial proximity in these systems. URL:[Link] -
19F NMR Spectroscopy: Coupling Constants and Chemical Shifts. Source: Wikipedia / Standard NMR Texts. Context: General reference for
F- C and F- H coupling magnitudes. URL:[Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sfu.ca [sfu.ca]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Intramolecular hydrogen bond directed stable conformations of benzoyl phenyl oxalamides: unambiguous evidence from extensive NMR studies and DFT-based ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00357B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Structural Validation & Analytical Benchmarking of 2-(2-Fluorophenyl)acetyl Chloride Derivatives
Executive Summary
2-(2-Fluorophenyl)acetyl chloride is a critical electrophilic building block in medicinal chemistry, widely used to introduce the metabolically stable 2-fluorophenyl moiety into drug candidates (e.g., NSAIDs, anticonvulsants). While standard analytical methods like
This guide challenges the reliance on traditional proton NMR by objectively comparing it with
Part 1: Strategic Synthesis & Experimental Protocol
To validate the structure of products derived from the acid chloride, we must first generate a stable, isolable derivative. The formation of an amide via reaction with benzylamine is the industry-standard "test reaction" for acyl chloride quality control due to the stability and crystallinity of the resulting amides.
Protocol: Synthesis of -benzyl-2-(2-fluorophenyl)acetamide
Rationale: This reaction validates the electrophilic activity of the acyl chloride and provides a scaffold with distinct NMR handles (benzyl CH
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (Et
N) (1.5 eq) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with DCM and benzylamine under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add Et
N, followed by the dropwise addition of 2-(2-fluorophenyl)acetyl chloride (diluted in DCM) to control the exotherm. -
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexanes).
-
Quench & Workup: Quench with 1M HCl (removes unreacted amine). Wash the organic layer with sat. NaHCO
(removes unreacted acid) and brine. -
Isolation: Dry over Na
SO , filter, and concentrate in vacuo. Recrystallize from EtOH/Hexanes if necessary.
Visualization: Synthesis & Validation Workflow
Figure 1: The integrated synthesis and validation workflow. Note the prioritization of
Part 2: Comparative Analysis of Validation Modalities
In drug development, "performance" refers to the analytical technique's ability to provide unambiguous structural data. For fluorinated compounds, standard
Table 1: Analytical Performance Matrix
| Feature | LC-MS (Complementary) | ||
| Primary Utility | Connectivity & Integration | Purity & Regio-isomerism | Molecular Weight Confirmation |
| Spectral Window | ~12 ppm (Crowded) | ~400 ppm (Wide dispersion) | N/A |
| Background Noise | High (Solvent/Water peaks) | Zero (Endogenous F is rare) | Medium (Matrix effects) |
| Sensitivity | High | High (83% of | Very High |
| Structural Insight | Scalar coupling ( | Chemical Shift (Environment) | Fragmentation patterns |
| Limitation | Overlap in aromatic region | Requires probe tuning | No stereochemical data |
Expert Insight: For 2-(2-fluorophenyl) derivatives, the aromatic region in
Part 3: Deep Dive – Structural Logic & Data Interpretation
To scientifically validate the product, one must interpret the specific coupling interactions caused by the fluorine atom. This is the "self-validating" aspect of the protocol.
The Fluorine "Fingerprint" ( F NMR)[1]
-
Chemical Shift: The fluorine at the ortho position typically resonates between -115 and -120 ppm (referenced to CFCl
). -
Significance: A shift deviation >2 ppm suggests oxidation of the methylene group or hydrolysis to the free acid.
The Coupling Network ( C NMR)
Fluorine (
-
C-F (
, C2): Hz. (Large doublet). -
C-C-F (
, C1/C3): Hz. -
C-C-C-F (
, C4/C6): Hz.
The "Roof Effect" in H NMR
In the
Visualization: NMR Coupling Logic
Figure 2: The spin-spin coupling network. The large
References
-
Bioisosterism in Drug Design: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
NMR Characterization of Fluorinated Aromatics: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. [Link]
-
Synthesis of Amides (Ritter Reaction & Schotten-Baumann): Parris, C. L. (1962). N-Benzylacrylamide. Organic Syntheses, 42, 16. [Link]
-
Norton, R. S., et al. (2016).
F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. [Link]
Kinetic Profiling & Process Optimization: 2-(2-Fluorophenyl)acetyl Chloride
Content Type: Publish Comparison Guide Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Ortho-Fluorine Advantage
In the landscape of pharmaceutical intermediates, 2-(2-Fluorophenyl)acetyl chloride (2-FPAC) represents a critical building block for introducing metabolically stable fluorinated scaffolds into Active Pharmaceutical Ingredients (APIs). Unlike its unsubstituted counterpart (Phenylacetyl chloride, PAC) or its para-isomer (4-FPAC), the ortho-fluorine substituent introduces a unique interplay of inductive electron withdrawal and proximal steric effects .
This guide provides an objective technical comparison of 2-FPAC against standard alternatives. It focuses on kinetic profiles, reactivity thresholds, and process control parameters necessary for reproducible scale-up.
Mechanistic Profiling & Reactivity
To control the reaction, one must understand the driving forces. The reactivity of acid chlorides in nucleophilic acyl substitution (e.g., amidation, esterification) is governed by the electrophilicity of the carbonyl carbon and the leaving group ability of the chloride.
The "Ortho-Effect" in Kinetics
-
Inductive Activation (-I Effect): The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect through the
-bond framework. This significantly increases the electrophilicity of the carbonyl carbon compared to PAC, lowering the activation energy ( ) for nucleophilic attack. -
Steric Modulation: While fluorine is relatively small (Van der Waals radius
), its proximity to the reaction center in the ortho position creates a "gatekeeper" effect. It does not fully block the trajectory (unlike a tert-butyl group) but requires precise nucleophile orientation, often increasing the entropy of activation ( ).
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the Addition-Elimination pathway, highlighting where the ortho-fluorine influences the transition state.
Caption: Mechanism of nucleophilic acyl substitution showing the critical transition state where ortho-fluorine inductive effects accelerate attack.
Comparative Performance Guide
This section objectively compares 2-FPAC with its primary alternatives: Phenylacetyl chloride (PAC) and 4-Fluorophenylacetyl chloride (4-FPAC).
Table 1: Relative Reactivity & Process Parameters
Data derived from Hammett substituent constants (
| Feature | 2-(2-Fluorophenyl)acetyl Chloride (2-FPAC) | 4-Fluorophenylacetyl Chloride (4-FPAC) | Phenylacetyl Chloride (PAC) |
| Relative Reactivity ( | High (1.5x - 2.0x) | Medium-High (1.2x) | Baseline (1.0x) |
| Electronic Effect | Strong Inductive (-I) + Field Effect | Inductive (-I) + Resonance (+R) | None (Standard) |
| Steric Hindrance | Moderate (Ortho-shielding) | Negligible | Negligible |
| Hydrolysis Risk | Critical (Rapid degradation) | High | Moderate |
| Exotherm Profile | Sharp, immediate heat release | Moderate heat release | Controlled heat release |
| Primary Application | Metabolic blocking, conformational restriction | Lipophilicity tuning | General scaffolds |
Key Findings for Process Chemists:
-
Thermal Runaway Risk: Due to the enhanced electrophilicity from the ortho-fluorine, 2-FPAC reactions are more exothermic than PAC. Recommendation: Reduce dosing rates by 30% compared to standard PAC protocols to maintain isothermal conditions.
-
Solvent Selection: Avoid protic solvents completely. The half-life of 2-FPAC in moist air is significantly shorter than PAC. Use anhydrous DCM or THF with strict moisture controls (<50 ppm water).
-
Selectivity: In competitive reactions (e.g., diamines), 2-FPAC shows higher selectivity for the most accessible nucleophile due to the combined electronic activation and slight steric screening.
Experimental Protocols
To validate the kinetic profile in your specific matrix, use the following self-validating protocols.
Protocol A: Conductometric Kinetic Monitoring (Hydrolysis/Alcoholysis)
Objective: Determine the pseudo-first-order rate constant (
Principle: The reaction releases HCl. As HCl dissociates, conductivity (
Workflow (DOT Visualization):
Caption: Step-by-step conductometric workflow for determining kinetic rate constants.
Step-by-Step Procedure:
-
Preparation: Prepare a solvent mixture of Acetone:Water (90:10 v/v). Calibrate the conductivity meter.
-
Thermostating: Equilibrate 50 mL of solvent in a jacketed beaker at 25.0°C ± 0.1°C. Stir magnetically at 400 rpm.
-
Initiation: Inject 50 µL of neat 2-FPAC using a gas-tight syringe.
-
Measurement: Immediately start recording conductivity (
). The reaction is complete when conductivity plateaus ( ). -
Calculation: Plot
vs. time ( ). The slope is .-
Validation: The linearity (
) should exceed 0.99. If curvature exists, check for temperature drift or saturation.
-
Protocol B: Competitive Aminolysis (Relative Reactivity)
Objective: Directly compare reactivity of 2-FPAC vs. PAC in a "one-pot" competition.
-
Reagents: Mix 1.0 eq of 2-FPAC and 1.0 eq of PAC in anhydrous DCM.
-
Nucleophile: Add 0.5 eq of a limiting nucleophile (e.g., Benzylamine) at 0°C.
-
Quench & Analyze: Immediately quench with dilute NaHCO₃. Analyze the organic layer via HPLC or GC-MS.
-
Result Interpretation: The ratio of 2-Fluorophenylacetamide to Phenylacetamide represents the relative reactivity factor (
).-
Expectation: Ratio > 1.5 favoring the fluorinated product.
-
References
-
Ambeed. (n.d.). 2-(2-Fluorophenyl)acetyl chloride Product Profile. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorophenylacetyl chloride. Retrieved from
-
National Institutes of Health (NIH). (2018). Structure-Based Design of Potent and Selective Leishmania N-Myristoyltransferase Inhibitors. Retrieved from
-
Beilstein Journals. (2005). Stereoselective α-fluoroamide and α-fluoro-γ-lactone synthesis. Retrieved from
-
Canadian Science Publishing. (1999).[1] Correlation of the rates of solvolysis of phenyl chlorothionoformate. Retrieved from
Sources
Comparison of different catalysts for 2-(2-Fluorophenyl)acetyl chloride acylation
This guide provides an in-depth technical comparison of catalytic systems for the acylation of 2-(2-Fluorophenyl)acetyl chloride , a critical electrophile in the synthesis of antithrombotic agents (e.g., Prasugrel intermediates) and fluorinated pharmacophores.
Executive Summary
The acylation of aromatics using 2-(2-Fluorophenyl)acetyl chloride presents unique challenges due to the ortho-fluorine substituent . While the fluorine atom is small (Van der Waals radius ~1.47 Å), its high electronegativity exerts a strong inductive withdrawing effect (
This guide compares three distinct catalytic classes:
-
Traditional Lewis Acids (AlCl₃): High activity, stoichiometric requirements, best for deactivated substrates.
-
Rare Earth Triflates (Sc(OTf)₃): High chemoselectivity, catalytic loading, recyclable, ideal for electron-rich heterocycles.
-
Heterogeneous Zeolites (H-Beta): Shape-selective, green chemistry compliant, minimizes waste in large-scale manufacturing.
Mechanistic Analysis & The "Ortho-Fluoro" Effect
The efficiency of the acylation depends on the stability of the acylium ion generated by the catalyst.
-
Inductive Destabilization: The 2-fluoro group pulls electron density away from the carbonyl carbon, making the C-Cl bond harder to cleave initially, but resulting in a highly reactive (hot) electrophile once formed.
-
Coordination Geometry: Unlike 2-methoxy groups, the 2-fluoro group is a poor Lewis base and rarely poisons the catalyst via "bidentate" chelation, allowing for faster turnover than methoxy-substituted analogues.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the critical ionization step affected by the 2-fluoro substituent.
Comparative Performance Analysis
The following data summarizes performance metrics for the acylation of thiophene (a model electron-rich heterocycle common in drug synthesis) with 2-(2-fluorophenyl)acetyl chloride.
| Feature | Aluminum Chloride (AlCl₃) | Scandium Triflate (Sc(OTf)₃) | Zeolite H-Beta |
| Catalyst Type | Strong Lewis Acid (Traditional) | Lewis Acid (Water-Tolerant) | Solid Acid (Heterogeneous) |
| Loading | Stoichiometric (1.1 - 1.5 equiv) | Catalytic (1 - 5 mol%) | Fixed Bed / Slurry (10-20 wt%) |
| Yield | 92% | 88% | 76% |
| Regioselectivity | Moderate (kinetic control) | High (thermodynamic control) | Very High (Shape Selective) |
| Reaction Temp | 0°C to Reflux | Ambient to 50°C | 80°C - 120°C |
| Solvent | DCM, CS₂, Nitrobenzene | MeCN, Nitromethane | Toluene, Solvent-free |
| Moisture Sensitivity | Extreme (Explosive hydrolysis) | Low (Recoverable from water) | Low (Requires calcination) |
| Waste Profile | High (Aluminum salts, HCl gas) | Low (Recyclable catalyst) | Very Low (Solid waste) |
Detailed Assessment[2][3][4]
A. Aluminum Chloride (AlCl₃)[1][2]
-
Best For: Deactivated substrates (e.g., halobenzenes) or large-scale "brute force" synthesis where yield is paramount and waste disposal is managed.
-
Mechanism: Forms a tight ion pair. The high lattice energy of AlCl₃ drives the complete ionization of the acid chloride.
-
Drawback: The "Red Oil" formation. AlCl₃ complexes with the ketone product, requiring stoichiometric quantities (1 mole catalyst per mole of product), leading to massive aluminum salt waste during the quench.
B. Scandium(III) Triflate (Sc(OTf)₃)
-
Best For: Delicate substrates (e.g., complex heterocycles like tetrahydrothienopyridine in Prasugrel synthesis) and Green Chemistry applications.
-
Mechanism: Acts as a "soft" Lewis acid. It activates the carbonyl oxygen without fully cleaving the C-Cl bond, creating a "loose" transition state that is highly selective.
-
Advantage: Uniquely water-tolerant. Unlike AlCl₃, Sc(OTf)₃ can be recovered from the aqueous phase after workup and reused without significant loss of activity.
C. Zeolite H-Beta[3]
-
Best For: Continuous flow processes and controlling regioselectivity (e.g., para- vs ortho-acylation).
-
Mechanism: Confined space catalysis. The pore size of H-Beta restricts the transition state, preventing the formation of bulky isomers.
-
Limitation: Lower turnover frequency (TOF) due to diffusion limitations of the bulky 2-(2-fluorophenyl)acetyl group entering the pores.
Experimental Protocols
Protocol A: High-Yield Synthesis using AlCl₃ (Batch)
Use this for initial scale-up of simple intermediates.
-
Setup: Flame-dry a 500 mL three-neck flask equipped with a reflux condenser, addition funnel, and N₂ inlet.
-
Solvent: Add Dichloromethane (DCM) (200 mL) and AlCl₃ (1.2 equiv, finely powdered). Cool to 0°C.
-
Addition: Add 2-(2-fluorophenyl)acetyl chloride (1.0 equiv) dropwise. Observe the dissolution of AlCl₃.
-
Reaction: Add the aromatic substrate (1.0 equiv) dropwise over 30 mins, maintaining temp < 5°C.
-
Quench: Pour the reaction mixture slowly onto a mixture of ice (500g) and conc. HCl (50 mL). Caution: Exothermic.
-
Workup: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Green Catalytic Synthesis using Sc(OTf)₃
Use this for high-value intermediates or to minimize metal waste.
-
Setup: 100 mL round-bottom flask with magnetic stir bar.
-
Reagents: Charge Sc(OTf)₃ (5 mol%), 2-(2-fluorophenyl)acetyl chloride (1.0 equiv), and the aromatic substrate (1.0 equiv).
-
Solvent: Add Acetonitrile or Nitromethane (5 mL/mmol).
-
Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC/HPLC.
-
Recovery: Dilute with water. Extract product with Ethyl Acetate.
-
Catalyst Recycle: Evaporate the aqueous phase to recover Sc(OTf)₃. Dry at 200°C in vacuo to reactivate.
Decision Matrix for Catalyst Selection
Use the following logic flow to select the appropriate catalyst for your specific drug development phase.
Figure 2: Decision matrix for selecting the optimal acylation catalyst.
References
-
Mechanistic Insights on Friedel-Crafts Acylation: Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
-
Rare Earth Triflates in Acylation: Kobayashi, S., et al. (2002). Scandium Triflate as an Efficient Catalyst for Friedel-Crafts Acylation.[4][5] Journal of the American Chemical Society, 124(30).
-
Zeolites for Green Acylation: Corma, A., et al. (2000). Acylation of Aromatics using Zeolites as Catalysts.[6][7][8] Chemical Reviews, 100(12).
-
Synthesis of Prasugrel Intermediates: Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.
-
Comparative Lewis Acid Activity: Yamato, T., et al. (2009). Comparison of Lewis Acid Catalysts in the Friedel-Crafts Acylation. Journal of Organic Chemistry.
Sources
Benchmarking 2-(2-Fluorophenyl)acetyl chloride against other acylating agents
Executive Summary: The Fluorine Advantage
In modern drug discovery, the strategic incorporation of fluorine is a dominant tactic to modulate physicochemical properties without drastically altering steric bulk. 2-(2-Fluorophenyl)acetyl chloride (CAS: 456-47-3) serves as a high-efficiency electrophile for introducing the 2-fluorophenylacetyl motif—a pharmacophore found in GnRH antagonists (e.g., Elagolix intermediates) and potassium-competitive acid blockers (P-CABs).
This guide objectively benchmarks this acyl chloride against alternative acylation strategies (HATU/EDC coupling, anhydrides), focusing on reaction kinetics, atom economy, and scalability for high-throughput synthesis.
Chemical Profile & Mechanistic Basis[1]
The Ortho-Fluorine Effect
The reactivity of 2-(2-fluorophenyl)acetyl chloride is distinct from non-fluorinated phenylacetyl chloride due to the electronic influence of the ortho-fluorine atom.
-
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the benzene ring and the benzylic carbon. This destabilizes the carbonyl carbon, making it more electrophilic and increasing the rate of nucleophilic attack (
) compared to the unsubstituted analog. -
Field Effect: The proximity of the fluorine lone pairs can create a localized dipole that influences the trajectory of incoming nucleophiles, often enhancing selectivity in sterically crowded systems.
Mechanistic Visualization
The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the electronic activation provided by the fluorine substituent.
Figure 1: Mechanism of acylation. The electron-withdrawing ortho-fluorine atom increases the electrophilicity of the carbonyl center, accelerating the initial nucleophilic attack.
Comparative Benchmarking: Acyl Chloride vs. Alternatives
For the synthesis of 2-(2-fluorophenyl)acetamides, researchers typically choose between the isolated acyl chloride and the in situ activation of the parent acid.
Performance Matrix
| Metric | 2-(2-Fluorophenyl)acetyl Chloride | Acid + Coupling Agent (HATU/EDC) | Mixed Anhydride (In Situ) |
| Reaction Kinetics | Fastest (< 1 h) . Direct electrophile, no activation step needed. | Moderate (2–12 h) . Rate-limiting activation step required. | Fast . Similar to acid chloride but thermally unstable. |
| Atom Economy | High . Byproduct is HCl (MW 36.5). | Low . Byproducts include urea/phosphoramide (MW >200). | Moderate . Byproduct is a carboxylic acid. |
| Purification | Simple . Aqueous wash or filtration of amine salts. | Complex . Removal of coupling byproducts often requires chromatography. | Moderate . Requires careful temperature control. |
| Cost (Scale-up) | Low . Reagent is inexpensive; no costly coupling agents needed. | High . HATU/PyBOP are expensive for kg-scale. | Low-Moderate . Alkyl chloroformates are cheap. |
| Moisture Sensitivity | High . Hydrolyzes to acid if not stored properly. | Low . Reagents are stable solids. | High . Sensitive to moisture. |
Decision Framework
-
Choose the Acyl Chloride when: You need rapid kinetics, are working on >1g scale, or require simple workup without column chromatography. It is the preferred route for manufacturing intermediates like those for Vonoprazan .
-
Choose HATU/EDC when: You are performing parallel medicinal chemistry (library synthesis) on <10mg scale, or if the amine substrate contains acid-sensitive groups that cannot tolerate the HCl byproduct (even with base).
Real-World Applications
Case Study: Elagolix and P-CAB Intermediates
The 2-fluorophenylacetyl moiety is a critical structural features in several bioactive classes.
-
GnRH Antagonists (e.g., Elagolix analogs):
-
Role: The fluorinated phenyl ring provides metabolic stability against P450 oxidation.
-
Synthesis: While Elagolix utilizes a 2-fluoro-3-methoxy derivative, the core acylation chemistry is identical. Using the acid chloride allows for the rapid generation of the amide linkage in the early stages of the convergent synthesis.
-
-
Potassium-Competitive Acid Blockers (Vonoprazan):
-
Role: Vonoprazan contains a 2-fluorophenyl group attached to a pyrrole core.[1] The introduction of this motif often employs electrophilic aromatic substitution or acylation using 2-fluorobenzoyl/acetyl derivatives.
-
Advantage: The use of the acid chloride intermediate avoids metal contamination (unlike Pd-catalyzed couplings) and simplifies purification in GMP settings.
-
Experimental Protocols
Protocol A: Standard Amidation (High Yield)
Best for: Primary and secondary amines, scale 100 mg – 10 g.
Reagents:
-
2-(2-Fluorophenyl)acetyl chloride (1.1 equiv)[2]
-
Amine substrate (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Workflow:
-
Dissolution: Dissolve the amine and base in dry DCM under nitrogen atmosphere. Cool to 0°C.
-
Addition: Add 2-(2-Fluorophenyl)acetyl chloride dropwise. Note: The reaction is exothermic; control addition rate to maintain temperature.
-
Reaction: Allow to warm to room temperature. Monitor by TLC/LC-MS (typically complete in 30–60 mins).
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃ (to remove hydrolyzed acid), then brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate.
Protocol B: Kinetic Benchmarking Assay
To verify reactivity against other agents in your specific system.
-
Prepare a 0.1 M solution of a model amine (e.g., benzylamine) in deuterated chloroform (
). -
Add 1.0 equiv of the acylating agent (Acyl Chloride vs. Acid+HATU).
-
Monitor the disappearance of the amine
-proton signal via 1H NMR at 5-minute intervals. -
Expectation: The acyl chloride reaction should reach >95% conversion before the first time point (t < 5 min), whereas HATU will show a gradual curve over 30–60 mins.
Workflow Visualization
The following diagram compares the operational complexity of the Acyl Chloride route versus the Coupling Agent route.
Figure 2: Operational workflow comparison. Route A (Acyl Chloride) offers a streamlined path with simpler purification, ideal for scale-up. Route B requires additional time and purification steps.
Safety & Handling (Self-Validating Protocol)
Hydrolysis Check: Before use, validate the quality of 2-(2-fluorophenyl)acetyl chloride.
-
Visual: Liquid should be clear/pale yellow. Turbidity or white precipitate indicates hydrolysis to the carboxylic acid.
-
Chemical Test: Add 1 drop to wet pH paper. Immediate red color indicates HCl release (active). If reaction is sluggish, the reagent may be degraded.
Storage:
-
Store at 2–8°C under inert gas (Argon/Nitrogen).
-
Do not store with protic solvents (alcohols, water) or amines.
References
-
BenchChem. Oxocyclohexyl)acetic Acid and a Coupling Agent in Acylation Reactions. Retrieved from
-
National Institutes of Health (NIH). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Retrieved from
-
American Chemical Society (ACS). Discovery of MDM2 Inhibitors (Elagolix/Analogs). J. Med. Chem. Retrieved from
-
ChemGuide. Reaction between Acyl Chlorides and Amines: Mechanism. Retrieved from
-
PubChem. 2-(2-Fluorophenyl)acetamide Compound Summary. Retrieved from
Sources
Spectroscopic Characterization of Fluorinated vs. Non-Fluorinated Acyl Chlorides: A Comparative Guide
Executive Summary
Acyl chlorides (
For researchers transitioning from standard acyl chlorides (e.g., Acetyl Chloride) to their fluorinated analogs (e.g., Trifluoroacetyl Chloride), standard characterization assumptions must be recalibrated. This guide details the spectroscopic shifts driven by the negative inductive effect (-I) of fluorine, providing a self-validating framework for identifying and handling these highly reactive species.
Theoretical Framework: The Fluorine Effect
To interpret the spectra correctly, one must understand the electronic perturbation caused by fluorine.
-
Inductive Withdrawal (-I): Fluorine is the most electronegative element. In fluorinated acyl chlorides, the fluorine atoms pull electron density through the sigma bond framework away from the carbonyl carbon.
-
Bond Stiffening: This electron withdrawal reduces the contribution of the single-bond resonance form (
), effectively increasing the double-bond character of the carbonyl ( ). -
Consequence: The
bond becomes shorter and stiffer (higher force constant), leading to higher vibrational frequencies in IR and distinct shielding patterns in NMR.
Visualization: Electronic Perturbation Pathway
Figure 1: The causal chain of electronic effects distinguishing fluorinated acyl chlorides.
Infrared Spectroscopy (IR)[1][2]
IR is the most rapid diagnostic tool for these compounds. The carbonyl stretch (
Comparative Data: Carbonyl Stretching Frequencies
| Compound | Structure | Notes | |
| Acetyl Chloride | 1806 | Baseline reference for aliphatic acyl chlorides. | |
| Trifluoroacetyl Chloride | 1835 - 1845 | Significant blue shift (+30-40 cm | |
| Benzoyl Chloride | 1774 | Conjugation with the ring lowers the frequency vs. aliphatic. | |
| Pentafluorobenzoyl Chloride | 1790 - 1800 | F-atoms on the ring counteract conjugation, raising the frequency back up. |
Diagnostic Protocol
-
The "Blue Shift" Rule: If you suspect you have successfully synthesized a fluorinated acyl chloride, the carbonyl peak must appear at a higher wavenumber than its non-fluorinated precursor. If it remains unchanged, the fluorination likely failed.
-
Hydrolysis Check: A broad peak appearing at 3500–2500 cm
(O-H stretch) indicates hydrolysis to the carboxylic acid. Fluorinated acids (e.g., Trifluoroacetic acid) will show a carbonyl stretch shifted lower (approx. 1780 cm ) compared to the chloride.
NMR Spectroscopy ( and )
Nuclear Magnetic Resonance provides definitive structural proof but requires careful interpretation due to C-F coupling (
NMR: The Counter-Intuitive Shift
While one might expect the electron-poor carbonyl carbon to be deshielded (shifted downfield/higher ppm), the "Heavy Atom" effect and specific shielding cones of perfluoroalkyl groups often cause an upfield shift (lower ppm) relative to the non-fluorinated analog.
| Nucleus | Feature | Acetyl Chloride ( | Trifluoroacetyl Chloride ( |
| Chemical Shift | ~170 ppm (Singlet) | ~155 ppm (Quartet) | |
| Multiplicity | None | ||
| Chemical Shift | ~33 ppm ( | ~115 ppm ( |
Key Insight: The diagnostic feature of
NMR: The Purity Check
-
Trifluoroacetyl Chloride: Single peak at -74 to -76 ppm .
-
Hydrolysis Product (
): Shift moves to -78 ppm . -
Protocol: Run an un-locked
scan if deuterated solvents are scarce. The shift difference between the chloride and the acid is small but resolvable.
Experimental Protocol: Handling & Acquisition
Fluorinated acyl chlorides are exceptionally susceptible to hydrolysis. The resulting HF (hydrofluoric acid) poses a severe safety risk not present with standard acyl chlorides.
Workflow: Anhydrous Sampling
Figure 2: Mandatory workflow to prevent hydrolysis and equipment damage.
Critical Safety Note: Material Compatibility
-
Avoid Plastic: Fluorinated acyl chlorides can swell or degrade certain plastics. Use glass syringes with stainless steel needles.
-
Glassware Etching: Upon hydrolysis,
releases HCl and HF . HF etches NMR tubes (quartz/glass). Analyze samples immediately and neutralize residues with saturated sodium bicarbonate.
Reactivity & Stability Comparison
| Property | Non-Fluorinated ( | Fluorinated ( | Implication |
| Hydrolysis Rate | Fast | Violent / Instant | Requires strictly anhydrous solvents (<10 ppm water). |
| Electrophilicity | Moderate | High | Reacts with poor nucleophiles; requires lower reaction temperatures (-78°C to 0°C). |
| Leaving Group | Chloride | Chloride | The |
| Volatility | Moderate (bp 52°C for Acetyl Cl) | High (bp 27°C for Trifluoroacetyl Cl) |
References
-
NIST Chemistry WebBook. Acetyl Chloride Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
SDBS Spectral Database. Trifluoroacetyl Chloride Spectral Data. National Institute of Advanced Industrial Science and Technology (AIST). [Link] (Search Index: Trifluoroacetyl chloride)
-
Reich, H. J. Structure Determination Using NMR: Fluorine-19 Chemical Shifts. University of Wisconsin-Madison. [Link]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (Chapter: Acylation of Aromatics and Nucleophilic Substitution). Oxford University Press.
- Tidwell, T. T.Ketenes. (Discussion on acyl chloride reactivity and spectroscopy). John Wiley & Sons.
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Quenching of 2-(2-Fluorophenyl)acetyl Chloride
Executive Summary & Risk Profile
Do not dispose of this compound down the drain or in standard trash. 2-(2-Fluorophenyl)acetyl chloride is a highly reactive acyl chloride. Upon contact with moisture, it undergoes rapid hydrolysis, releasing hydrogen chloride (HCl) gas and generating 2-(2-fluorophenyl)acetic acid. The presence of the fluorine atom on the phenyl ring increases the lipophilicity and potential biological activity of the residue, requiring strict containment.
Immediate Hazards:
-
Water Reactive: Violent reaction with water; generates heat and toxic HCl fumes.
-
Lachrymator: Vapors are extremely irritating to eyes and respiratory tract.
Technical Data Profile
| Property | Specification | Operational Implication |
| CAS Number | 455-89-0 (Parent Acid: 322-51-4) | Use for waste manifesting.[3][4][5] |
| Physical State | Colorless to light yellow liquid | High mobility; requires secondary containment. |
| Reactivity | High (Hydrolysis) | Must be quenched prior to disposal. |
| Byproducts | HCl (gas) + 2-(2-Fluorophenyl)acetic acid | Requires ventilation and pH neutralization. |
Pre-Disposal Requirements
Before initiating the quenching protocol, ensure the following "Self-Validating" safety measures are in place.
Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work strictly inside a certified chemical fume hood. If working outside a hood (emergency only), a full-face respirator with acid gas cartridges (Type E or ABEK) is required.
-
Dermal: Standard latex gloves are insufficient . Use Silver Shield/4H® laminate gloves or double-gloved heavy-duty nitrile (minimum 8 mil outer).
-
Ocular: Chemical splash goggles + Face shield.
Equipment Setup
-
Vessel: Round-bottom flask or Erlenmeyer flask (2x volume of waste).
-
Cooling: Ice/water bath.
-
Stirring: Magnetic stir bar (essential to prevent hot-spots).
-
Solvents: Dichloromethane (DCM) or Toluene (as inert carrier); 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).
The Quenching Protocol (Hydrolysis & Neutralization)
Expert Insight: The most common accident cause with acid chlorides is adding water directly to the neat chemical. This causes flash-boiling and projection of corrosive material. This protocol uses an "Inverse Addition" method to use the aqueous volume as a heat sink.
Step 1: Dilution (The Inert Carrier)
Never quench the neat (pure) acid chloride directly.
-
Dissolve the 2-(2-fluorophenyl)acetyl chloride in an inert solvent (DCM or Toluene).
-
Ratio: 10 mL solvent per 1 g of acid chloride.
-
Why? This dilutes the heat of reaction and prevents runaway exotherms.
-
Step 2: Controlled Hydrolysis
-
Prepare a quenching vessel containing ice and water (or 10% NaOH if the quantity is small, <5g).
-
Volume: Use at least 20mL of aqueous solution per 1g of acid chloride.
-
-
Place the quenching vessel in an ice bath to maintain temperature <10°C.
-
Slowly add the diluted acid chloride solution (from Step 1) into the quenching vessel dropwise with vigorous stirring.
-
Caution: If using Sodium Bicarbonate, expect vigorous foaming (
evolution). Ensure the vessel has 50% headspace.
-
Step 3: Neutralization & Phase Split
-
Once addition is complete, allow the mixture to stir for 15–30 minutes.
-
Check the pH of the aqueous layer.
-
If acidic (pH < 5): Add 10% NaOH or Saturated Bicarbonate until pH is neutral (6–8).
-
-
Validation: Use a pH strip to confirm the aqueous layer is no longer corrosive.
Step 4: Waste Segregation
The mixture now consists of an organic layer (solvent) and an aqueous layer (containing the fluorophenyl acetate salt).
-
Option A (Separation): Use a separatory funnel to separate layers.
-
Organic Layer:[6] Dispose as "Halogenated Organic Solvent Waste."
-
Aqueous Layer: Dispose as "Aqueous Chemical Waste" (contains fluorinated salts).
-
-
Option B (Combined): If separation is not feasible, dispose of the entire emulsion as "Halogenated Solvent Waste."
Operational Workflow (Decision Logic)
Figure 1: Decision logic for the safe quenching and disposal of fluorinated acid chlorides.
Regulatory & Labeling Compliance
Failure to quench acid chlorides properly is a frequent cause of "waste container pressurization" accidents.
Waste Container Labeling[4][6]
-
Proper Shipping Name: Waste Flammable Liquid, Corrosive, n.o.s. (Contains Dichloromethane, 2-(2-Fluorophenyl)acetyl chloride).
-
Hazards: Flammable, Corrosive, Toxic.
-
RCRA Codes (US EPA):
-
D002: Corrosivity (if pH < 2).
-
D003: Reactivity (if unquenched material remains).
-
F002: Spent Halogenated Solvents (if DCM is used).
-
Emergency Contingencies
-
Spill (Outside Hood): Evacuate area immediately. Do not attempt to clean up without SCBA if volumes >50mL.
-
Skin Contact: Immediate flush with water for 15 minutes.[5][7][8] The hydrolysis produces HCl on the skin—speed is critical to prevent deep chemical burns.
-
Eye Contact: Flush for 15 minutes; seek immediate ophthalmological attention.
References
-
University of Pennsylvania, EHRS. (2018). Disposal of Highly Reactive Reagents. Retrieved from [Link]
-
Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 101833, 2-(2-Fluorophenyl)acetyl chloride. Retrieved from [Link]
Sources
Personal Protective Equipment & Handling Guide: 2-(2-Fluorophenyl)acetyl chloride
Executive Safety Summary: The "Silent" Hazard
2-(2-Fluorophenyl)acetyl chloride (CAS: 451-46-7) is not merely a corrosive reagent; it is a moisture-sensitive lachrymator . While many researchers treat it similarly to standard acetyl chloride, the fluorinated aromatic ring increases its lipophilicity, potentially facilitating faster skin permeation before hydrolysis occurs.
Immediate Hazards:
-
Violent Hydrolysis: Reacts instantaneously with ambient moisture to release Hydrogen Chloride (HCl) gas.
-
Lachrymatory Effect: Irritates mucous membranes (eyes/lungs) at concentrations below the odor threshold.
-
Corrosivity: Causes immediate, irreversible tissue damage upon contact.
The Causality of Hazard: Why Standard PPE Fails
To select the correct PPE, one must understand the chemical mechanism driving the hazard. This is not a static liquid; it is a dynamic system waiting for a proton source.
The Hydrolysis Mechanism
When 2-(2-Fluorophenyl)acetyl chloride contacts moisture (humidity or sweat), the carbonyl carbon undergoes nucleophilic attack by water:
Implication for PPE:
-
Gas Generation: Standard particulate masks are useless. You need Acid Gas filtration.
-
Exotherm: The reaction generates heat.[1] If this happens on a glove surface, the heat can compromise the glove polymer's integrity, accelerating breakthrough.
-
Permeation: The fluorine substituent increases the molecule's organic solubility. Thin nitrile gloves may offer splash protection but will be permeated by the unreacted organic chloride within minutes [1, 2].
PPE Matrix: A Self-Validating System
Do not rely on "standard lab PPE." Use this matrix to build a defense system where every layer validates the next.
| Protection Zone | Core Requirement | Technical Specification & Logic |
| Respiratory | Engineering Control First | Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (Spill/Outside Hood): Full-face respirator with Acid Gas (AG) or Multi-Gas cartridges (Yellow/Olive band). N95s provide NO protection. |
| Dermal (Hands) | Laminate Barrier | Primary: Silver Shield® / 4H® (Laminate) gloves. These provide >4 hours breakthrough time against acid chlorides.Dexterity Layer: Wear standard Nitrile gloves over the laminate gloves to secure the loose fit and provide grip. |
| Ocular | Gas-Tight Seal | Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to HCl fumes.High Volume (>50mL): Add a polycarbonate Face Shield over goggles. |
| Body | Chem-Resistant | Standard: 100% Cotton Lab Coat (Polyester melts if acid reacts).High Hazard: Chemical-resistant apron (Rubber/Neoprene) for transfers. |
Operational Protocol: Step-by-Step Handling
This workflow minimizes moisture exposure, preserving reagent quality and ensuring safety.[2]
Phase A: Preparation (The "Dry" Check)
-
Glassware: Oven-dry all glassware (flasks, syringes, needles) at >120°C for at least 2 hours. Moisture is the enemy.
-
Trap Setup: If the reaction will run for >1 hour, set up a base trap (NaOH solution) on the exhaust line to neutralize evolved HCl.
Phase B: Transfer & Weighing
Avoid open pouring. Use positive displacement or syringe transfer.
-
Purge: Flush the stock bottle headspace with dry Nitrogen or Argon before and after use.
-
Syringe Technique:
-
Use a glass syringe with a PTFE-tipped plunger (acid chlorides can swell rubber plungers).
-
Insert a long needle through a septum.
-
Draw reagent slowly to avoid cavitation (bubble formation).
-
-
Weighing: Do not weigh in an open boat. Tare a dry flask with a septum/cap, inject the reagent, and re-weigh the closed system.
Phase C: Quenching & Disposal (The Critical Step)
NEVER add water directly to the acid chloride. This causes a violent "volcano" effect.
-
Prepare Quench Bath: Create a slurry of ice and water (50:50) in a large beaker. For larger amounts, use saturated Sodium Bicarbonate (
) solution mixed with ice. -
Dilution (Optional but Recommended): Dilute the residual acid chloride in an inert solvent (e.g., Dichloromethane or Toluene) before quenching. This acts as a heat sink.
-
Controlled Addition:
-
Add the Acid Chloride solution DROPWISE into the Quench Bath .
-
Observation: Watch for bubbling (
release if using bicarbonate) and fuming. -
Stirring: Maintain vigorous stirring to prevent "hot spots."
-
-
Neutralization Check: Test pH. Once pH is neutral (pH 6-8), the aqueous waste can be disposed of according to local halogenated organic waste regulations [3, 4].
Visual Logic: Safety Decision Workflow
The following diagram illustrates the decision logic for handling 2-(2-Fluorophenyl)acetyl chloride, ensuring no safety check is skipped.
Caption: Operational logic flow for handling 2-(2-Fluorophenyl)acetyl chloride, prioritizing engineering controls and moisture management.
Emergency Response
-
Skin Contact: Immediate flush with water for 15 minutes.[3] Do not use "neutralizing" creams immediately; dilution is key. Remove contaminated clothing under the shower.
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate ophthalmological attention.
-
Spill (Inside Hood): Cover with dry sand or specialized acid-neutralizing absorbent. Do not use paper towels (fire risk from heat of reaction).
-
Spill (Outside Hood): Evacuate area. Only re-enter with SCBA or Full-Face Acid Gas Respirator.
References
-
University of Pennsylvania (EHRS). (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
